molecular formula C6H12O2S B1173612 5-Thiazolecarboxaldehyde CAS No. 1003-82-3

5-Thiazolecarboxaldehyde

Cat. No.: B1173612
CAS No.: 1003-82-3
M. Wt: 148.23 g/mol
InChI Key: XOUFYAQSTVWOPZ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Thiazolecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazolecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1003-82-3

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

3,4-dimethylthiolane 1,1-dioxide

InChI

InChI=1S/C6H12O2S/c1-5-3-9(7,8)4-6(5)2/h5-6H,3-4H2,1-2H3

InChI Key

XOUFYAQSTVWOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CC1C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Thiazolecarboxaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building block in the realms of pharmaceutical sciences and organic synthesis. Its unique structural motif, featuring a reactive aldehyde group appended to an aromatic thiazole ring, imparts a versatile chemical profile that is highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive examination of the core physicochemical properties of 5-Thiazolecarboxaldehyde. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering in-depth data, validated experimental protocols, and expert insights to facilitate its effective application and ensure the integrity of research outcomes.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. 5-Thiazolecarboxaldehyde is systematically identified by the following descriptors:

  • IUPAC Name: 1,3-thiazole-5-carbaldehyde[1]

  • Synonyms: 5-Formylthiazole, Thiazole-5-carbaldehyde[2]

  • CAS Number: 1003-32-3[2][3][4][5]

  • Molecular Formula: C₄H₃NOS[2][3][4][5]

  • Molecular Weight: 113.14 g/mol [2][3][4][5]

  • SMILES String: O=Cc1cncs1[3][4]

  • InChI Key: ZXRLWHGLEJGMNO-UHFFFAOYSA-N[3][4]

The planarity and aromaticity of the thiazole ring, combined with the electron-withdrawing nature of the formyl group, dictate the molecule's reactivity, intermolecular interactions, and spectroscopic behavior.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Thiazolecarboxaldehyde is critical for its handling, reaction optimization, and formulation. The following table summarizes its key physical and chemical characteristics, compiled from verified sources.

PropertyValueSource(s)
Appearance White or Colorless to Yellow solid/powder[2]ChemicalBook[2]
Melting Point 229 °C (decomposes)LookChem[6], ChemicalBook[2]
Boiling Point 92-94 °C at 16 mmHgSigma-Aldrich[3][4], ChemicalBook[2]
222.4 °C at 760 mmHgLookChem[6]
Density 1.304 g/mL at 25 °CSigma-Aldrich[3][4], ChemicalBook[2]
Refractive Index (n20/D) 1.5874Sigma-Aldrich[3][4], ChemicalBook[2]
Flash Point 98 °C (closed cup)[2][3]Sigma-Aldrich[3], ChemicalBook[2]
pKa (Predicted) 0.94 ± 0.10LookChem[6], ChemicalBook[2]
LogP (Predicted) 0.95560LookChem[6]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark placeLookChem[6], ChemicalBook[2]

From a practical standpoint, the boiling point at reduced pressure (92-94 °C / 16 mmHg) is particularly important for purification by vacuum distillation, a common technique for aldehydes to prevent thermal decomposition that can occur at atmospheric boiling points.

Spectroscopic and Analytical Characterization

The structural integrity and purity of 5-Thiazolecarboxaldehyde must be rigorously verified. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of 5-Thiazolecarboxaldehyde.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region.

    • A singlet for the aldehyde proton (CHO), typically downfield around δ 9.9-10.1 ppm . The significant deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

    • A singlet or doublet for the proton at the C2 position of the thiazole ring.

    • A singlet or doublet for the proton at the C4 position of the thiazole ring. The exact chemical shifts of the thiazole protons are influenced by the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum provides a fingerprint of the carbon skeleton.

    • The aldehyde carbonyl carbon (C=O) will appear significantly downfield, typically in the range of δ 180-190 ppm .

    • The three carbons of the thiazole ring will exhibit distinct signals in the aromatic region, generally between δ 115-160 ppm .

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups.[1]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1740-1690 cm⁻¹ . This is one of the most characteristic and intense peaks in the IR spectrum.[7]

  • C-H Stretch (Aldehyde): Two weak to medium bands may be observed around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).

  • C=N and C=C Stretch (Thiazole Ring): Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-H Bending (Aromatic): Out-of-plane bending vibrations for the aromatic C-H bonds will be present in the fingerprint region below 900 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z corresponding to the molecular weight, 113.14 .

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the formyl group (-CHO), resulting in a peak at m/z 84.

Experimental Protocols for Quality Control

To ensure the reliability of experimental results, every batch of 5-Thiazolecarboxaldehyde should be subjected to rigorous quality control. The following protocols are designed as self-validating systems.

Protocol: Purity and Identity Confirmation by ¹H NMR
  • Objective: To confirm the chemical identity and assess the purity of a 5-Thiazolecarboxaldehyde sample.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Thiazolecarboxaldehyde sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Internal Standard: Add a known amount of a suitable internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is required.

    • Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Ensure the spectral width encompasses the expected chemical shift range (0-12 ppm).

    • Data Acquisition: Obtain a spectrum with an adequate signal-to-noise ratio (typically 16-64 scans).

    • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Analysis & Interpretation:

      • Identity: Confirm the presence of the characteristic aldehyde proton signal and the thiazole ring protons at their expected chemical shifts.

      • Purity: Integrate all signals. The relative integration of the analyte peaks should correspond to the number of protons. Any additional peaks represent impurities. Calculate the purity by comparing the integration of the analyte to that of the impurities or the internal standard.

  • Causality and Trustworthiness: This protocol is self-validating because the chemical shifts and coupling patterns are unique fingerprints of the molecule's structure. The presence of unexpected signals is a direct and unambiguous indicator of impurities.

Diagram: Analytical Workflow for 5-Thiazolecarboxaldehyde QC

G Figure 1: Quality Control Workflow cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision cluster_3 Final Disposition Sample Receive Sample of 5-Thiazolecarboxaldehyde Prep Prepare Solutions for NMR, IR, and MS Sample->Prep NMR ¹H & ¹³C NMR (Identity & Purity) Prep->NMR Primary Check IR FT-IR (Functional Groups) Prep->IR MS Mass Spectrometry (Molecular Weight) Prep->MS Decision Data Conforms to Specification? NMR->Decision IR->Decision MS->Decision Pass Release for Use Decision->Pass Yes Fail Reject Batch Decision->Fail No

Caption: Quality Control Workflow for 5-Thiazolecarboxaldehyde.

Protocol: Functional Group Confirmation by FT-IR
  • Objective: To rapidly verify the presence of the key aldehyde functional group.

  • Methodology:

    • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the powder directly onto the crystal.

    • Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

    • Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

    • Analysis: Identify the strong, characteristic C=O stretching absorption band between 1740-1690 cm⁻¹.

  • Expert Insight: While NMR provides the definitive structure, FT-IR is an exceptionally fast and cost-effective method for screening incoming materials. The absence of the strong carbonyl peak is an immediate red flag, indicating a potential misidentification or significant degradation of the material.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of 5-Thiazolecarboxaldehyde and ensuring laboratory safety.

  • Stability: Aldehydes are susceptible to oxidation, which can convert the formyl group into a carboxylic acid. Therefore, exposure to air and light should be minimized. The product is chemically stable under standard ambient conditions (room temperature).

  • Storage: The compound should be stored in a tightly sealed container, in a cool, dry, and dark place to prevent degradation.[2][6] It is classified under Storage Class 11 - Combustible Solids.[3]

  • Safety Precautions:

    • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid generating dust.[8][9] Avoid contact with skin and eyes.[8][9]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][8] A dust mask (type N95) is recommended when handling the solid.[3]

    • Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction, and causes serious eye irritation.[3]

Conclusion

5-Thiazolecarboxaldehyde is a chemical intermediate of significant value, characterized by its distinct physicochemical and spectroscopic properties. The data and protocols presented in this guide—from its fundamental identifiers and physical constants to detailed analytical workflows—provide a robust framework for its confident use in research and development. By adhering to these guidelines for characterization, handling, and storage, scientists can ensure the quality and consistency of their work, paving the way for innovation in medicinal chemistry and beyond.

References

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole, 82294-70-0. Retrieved from [Link]

  • LookChem. (n.d.). Thiazole-5-carboxaldehyde. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 1003-32-3 | Thiazole-5-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • Cashbuy. (n.d.). Merck 5-Thiazolecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazole-5-carbaldehyde. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Characterization and Anti-bacterial Activity of Some New 2-Amino Thiazole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). thiadiazole-5-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-thiazolecarboxaldehyde (C4H3NOS). Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Kemiatech. (n.d.). Product Sheet for 1333-86-4 Carbon black. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Thiazolecarboxaldehyde (CAS 768-55-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating the thiazole moiety exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1] 5-Thiazolecarboxaldehyde (CAS 768-55-8), also known as 5-formylthiazole, is a key building block that provides a reactive aldehyde handle on this versatile ring system. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and chemical synthesis.

Core Chemical and Physical Properties

5-Thiazolecarboxaldehyde is typically a solid at room temperature, ranging in appearance from white to light yellow.[2][3] A thorough understanding of its physical properties is essential for its proper handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of 5-Thiazolecarboxaldehyde
PropertyValueSource(s)
CAS Number 768-55-8[2][4]
Molecular Formula C₄H₃NOS[2][4]
Molecular Weight 113.14 g/mol [2][4]
Appearance Solid, powder, or lumps; white to light yellow/colorless liquid[2][3]
Melting Point 229 °C (decomposes)
Boiling Point 92-94 °C at 16 mmHg[2]
Density 1.304 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5874[2]
Flash Point 98 °C (208.4 °F) - closed cup[2]
Storage Temperature Room temperature, sealed in dry, dark place
Structural Identifiers

dot graph "5_Thiazolecarboxaldehyde_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Molecular Structure of 5-Thiazolecarboxaldehyde

IdentifierStringSource(s)
SMILES O=Cc1cncs1[2]
InChI InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H[2]
InChIKey ZXRLWHGLEJGMNO-UHFFFAOYSA-N[2]

Spectroscopic Analysis and Characterization

Accurate structural confirmation is paramount in synthesis. While publicly accessible spectra for 5-Thiazolecarboxaldehyde are not abundant, this section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. An ATR-IR spectrum is available for reference from commercial suppliers like Sigma-Aldrich. The spectrum is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchThiazole Ring
~2850 & ~2750C-H Stretch (Fermi doublet)Aldehyde (CHO)
~1700-1680C=O StretchAldehyde (CHO)
~1600-1450C=C and C=N StretchesThiazole Ring
~800-600C-S StretchThiazole Ring

Note: The carbonyl stretching frequency is a key diagnostic peak and confirms the presence of the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. Based on the electron-withdrawing nature of the aldehyde and the inherent electronic distribution of the thiazole ring, the following ¹H and ¹³C NMR chemical shifts (in CDCl₃ or DMSO-d₆) can be predicted.

¹H NMR: The spectrum should display three distinct signals in the aromatic region and one downfield signal for the aldehyde proton.

  • δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO).

  • δ ~9.0-9.2 ppm (s, 1H): The proton at the C2 position (between N and S) is expected to be the most downfield of the ring protons due to the inductive effects of the adjacent heteroatoms.

  • δ ~8.4-8.6 ppm (s, 1H): The proton at the C4 position.

¹³C NMR: The spectrum will show four signals for the four carbon atoms in the molecule.

  • δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

  • δ ~155-160 ppm: C2 carbon of the thiazole ring.

  • δ ~145-150 ppm: C4 carbon of the thiazole ring.

  • δ ~130-135 ppm: C5 carbon of the thiazole ring (the carbon attached to the aldehyde).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 113, corresponding to the molecular weight of the compound.[4]

  • Key Fragmentation: A significant fragment at m/z = 84 is anticipated, resulting from the loss of the formyl radical (-CHO, 29 Da). Further fragmentation of the thiazole ring may also be observed.

Synthesis and Purification Protocols

Several synthetic routes to 5-Thiazolecarboxaldehyde have been developed, leveraging both classical and modern organic chemistry methodologies.

Synthesis via Oxidation of 5-(Hydroxymethyl)thiazole

A common and straightforward method involves the oxidation of the corresponding primary alcohol. Manganese dioxide (MnO₂) is a selective and effective oxidant for this transformation.

dot graph "Synthesis_Workflow_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

} Oxidation of 5-(Hydroxymethyl)thiazole to the aldehyde.

Experimental Protocol:

  • Setup: To a solution of 5-(hydroxymethyl)thiazole (1.0 eq) in a suitable organic solvent (e.g., benzene, dichloromethane, or chloroform), add activated manganese dioxide (MnO₂, ~5-10 eq).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Additional portions of MnO₂ may be required.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Thiazolecarboxaldehyde.

Modern Synthesis via Cascade Annulation

A novel approach involves the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (KSCN). This method constructs the thiazole ring and installs the aldehyde in a cascade process.

Causality: DMP serves a dual role in this reaction. It first mediates the free-radical thiocyanation of the enaminone and subsequently facilitates the cyclization and formation of the aldehyde group.

Purification

Purification is critical to remove unreacted starting materials and byproducts. The choice of method depends on the scale and impurity profile.

Protocol 1: Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent from which it has low solubility at room temperature (e.g., petroleum ether, hexane/ethyl acetate mixtures).

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Prepare a silica gel column.

  • Eluent: Choose an appropriate solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution may be necessary.

  • Separation: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group at the C5 position is the primary site of reactivity, serving as a versatile handle for C-C bond formation and functional group interconversion. The electronic nature of the thiazole ring modulates the electrophilicity of the aldehyde. The C5 position is relatively more electron-rich compared to the C2 and C4 positions, making 5-Thiazolecarboxaldehyde slightly less reactive towards nucleophiles than its isomers.[2]

dot graph "Reactivity_Hub" { layout=circo; node [shape=ellipse, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#34A853"];

} Key reaction pathways for 5-Thiazolecarboxaldehyde.

Key Applications in Drug Development

5-Thiazolecarboxaldehyde is a valuable intermediate in the synthesis of a wide array of biologically active molecules.

  • Anticancer Agents: The thiazole scaffold is present in numerous anticancer compounds. Derivatives of thiazole-5-carboxamides and thiazole-5-carboxylates have been investigated as potent inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target in cancer therapy.

  • Antimicrobial and Antifungal Agents: The thiazole ring is a key component of many antimicrobial drugs.[3] The aldehyde can be elaborated into more complex side chains to generate novel antibiotic and antifungal candidates.

  • Cardiovascular Disease: It is used in the synthesis of imidazoles that exhibit cardiomyocyte proliferation activity, pointing to potential treatments for heart disease.

  • Agrochemicals: The reactivity of the aldehyde allows for its incorporation into fungicides and herbicides.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 5-Thiazolecarboxaldehyde.

Table 2: GHS Hazard Information
CodeHazard StatementSource(s)
H302 Harmful if swallowed.
H317 May cause an allergic skin reaction.
H319 Causes serious eye irritation.

Signal Word: Warning

GHS Pictograms:



Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[2]

  • Skin and Body Protection: Wear a lab coat. Avoid formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Thiazolecarboxaldehyde is a strategically important heterocyclic building block with a well-defined reactivity profile. Its aldehyde functionality provides a gateway for the synthesis of a diverse range of complex molecules, particularly within the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for researchers aiming to leverage the potent potential of the thiazole scaffold in their scientific endeavors.

References

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. (2022, November 4). PubMed. Retrieved March 7, 2026, from [Link]

  • 1,3-Thiazole-5-carbaldehyde | C4H3NOS | CID 2773577. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation. (n.d.). Google Patents.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Thiazole-5-carboxaldehyde. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-propyl-5-thiazolecarboxaldehyde. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • Synthesis of thiazole-5-carboxylate via single-step reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved March 7, 2026, from [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. (2018, April 15). Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. Retrieved March 7, 2026, from [Link]

  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • thiadiazole-5-carbaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016, June 30). IntechOpen. Retrieved March 7, 2026, from [Link]

Sources

5-Formylthiazole: Molecular Structure, Reactivity, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist, I approach the synthesis and utilization of 5-formylthiazole (thiazole-5-carboxaldehyde) not merely as a sequence of reactions, but as a highly orchestrated manipulation of electron density. This whitepaper provides an in-depth technical analysis of the 5-formylthiazole scaffold (CAS 1003-32-3). By dissecting its physicochemical properties, mechanistic reactivity, and downstream applications, this guide establishes self-validating experimental protocols designed for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

The molecular architecture of 5-formylthiazole is defined by the interplay between a stable, electron-rich heteroaromatic thiazole ring and a highly electron-withdrawing formyl (aldehyde) group at the C5 position. The thiazole core—comprising both a pyridine-like nitrogen and a thioether-like sulfur—imparts significant chemical stability and serves as a privileged scaffold in medicinal chemistry[1].

However, the introduction of the formyl group fundamentally alters the electronic landscape of the ring. The aldehyde acts as a robust electrophilic center, drawing electron density away from the thiazole core. This bifunctional nature allows the molecule to participate in diverse chemical transformations, making it a highly versatile building block for generating complex compound libraries[1].

Table 1: Quantitative Physicochemical Data of 5-Formylthiazole

ParameterSpecification / ValueReference
CAS Number 1003-32-3[1],[2]
Molecular Formula C₄H₃NOS[2]
Molecular Weight 113.14 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Topological Polar Surface Area 29.96 Ų[2]
LogP 0.9556[2]
Storage Conditions 2–8 °C, sealed, away from moisture[1],[2]
Mechanistic Reactivity Pathways

Understanding the reactivity of 5-formylthiazole requires mapping its dual reactive sites. The aldehyde group is primed for nucleophilic attack, readily undergoing Schiff base formation with primary amines and aldol condensations with carbon nucleophiles[1]. Meanwhile, the heteroatoms within the thiazole ring can act as electron donors, making the scaffold an excellent intermediate for preparing ligands in coordination chemistry[1].

ReactivityPathway Core 5-Formylthiazole (Core Scaffold) Aldehyde Aldehyde Group (Electrophilic Center) Core->Aldehyde Functionalization Thiazole Thiazole Ring (Heteroaromatic Core) Core->Thiazole Structural Stability Schiff Schiff Base Formation (Primary Amines) Aldehyde->Schiff Nucleophilic Addition Aldol Aldol Condensation (Carbon Nucleophiles) Aldehyde->Aldol Enolate Attack Coord Ligands for Coordination Chemistry Thiazole->Coord N/S Electron Donors Bio Bioactive Conjugates (Antimicrobial/Anticancer) Schiff->Bio Drug Discovery Schiff->Coord Multidentate Ligands Aldol->Bio Scaffold Extension

Caption: Reactivity mapping of 5-formylthiazole highlighting downstream synthetic applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why specific reagents and conditions are chosen—and self-validating checkpoints.

Protocol A: Regioselective C5-Formylation via Vilsmeier-Haack Reaction

The synthesis of substituted 5-formylthiazoles (e.g., 2-amino or 2-bromo derivatives) is frequently achieved via the Vilsmeier-Haack reaction[3],[4].

  • Reagent Preparation: In a flame-dried flask under inert atmosphere, anhydrous N,N-dimethylformamide (DMF) is cooled to 0–5 °C. Phosphoryl chloride (POCl₃) is added dropwise.

    • Causality: This generates the Vilsmeier reagent (a highly electrophilic chloroiminium ion). The low temperature is critical to manage the exothermic reaction and prevent the thermal degradation of the reactive intermediate[3].

  • Substrate Addition: The thiazole substrate (e.g., 2-aminothiazole) dissolved in anhydrous DMF is added dropwise to the complex at 0–5 °C[3].

  • Thermal Activation: The mixture is allowed to warm to room temperature, then heated to 50–60 °C for 2–6 hours[3].

    • Causality: Because the thiazole ring is relatively electron-deficient compared to other heterocycles, thermal energy is required to drive the electrophilic aromatic substitution at the C5 position.

  • Quenching and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow, portion-wise addition of saturated aqueous sodium acetate until the pH reaches ~8[3].

    • Causality: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. Sodium acetate is chosen over strong bases (like NaOH) because it effectively neutralizes the generated HCl without triggering base-catalyzed side reactions (such as Cannizzaro reactions or aldol self-condensations)[3].

  • Validation Checkpoint: Reaction progress is monitored via Thin Layer Chromatography (TLC). Successful formylation is validated by the consumption of the starting material and the appearance of a lower-Rf, highly UV-active spot (due to the polar, conjugated aldehyde group).

Protocol B: Synthesis of Thiazole-Based Schiff Bases (Imine Condensation)

5-Formylthiazole is frequently condensed with primary amines to form biologically active Schiff bases[1],[5].

  • Reaction Setup: Equimolar amounts of 5-formylthiazole and a primary amine (e.g., an aniline derivative) are dissolved in absolute ethanol[5].

    • Causality: Ethanol provides sufficient solubility for both reagents and facilitates the precipitation of the product as the reaction progresses.

  • Acid Catalysis: 2–3 drops of glacial acetic acid are added to the mixture[5].

    • Causality: The acid protonates the carbonyl oxygen of the formyl group, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the amine.

  • Thermal Activation: The reaction mixture is refluxed for 3 hours[5].

    • Causality: Heat provides the thermodynamic push required to eliminate water (dehydration of the hemiaminal intermediate), driving the equilibrium toward the stable imine.

  • Validation Checkpoint: The formation of the Schiff base is visually self-validating; upon cooling to room temperature, the extended conjugation of the imine reduces its solubility in ethanol, causing it to spontaneously crystallize[5]. The precipitate is filtered, washed with cold water, and its purity is confirmed via FT-IR (disappearance of the aldehyde C=O stretch at ~1680 cm⁻¹ and appearance of the imine C=N stretch at ~1620 cm⁻¹).

Applications in Drug Discovery

The 5-formylthiazole scaffold is a cornerstone in modern drug discovery. Its small molecular size allows for facile incorporation into larger molecular frameworks, making it a critical intermediate for generating diverse libraries of bioactive compounds[1].

  • Antimicrobial and Anti-inflammatory Agents: The thiazole moiety is a privileged structure that frequently modulates key biological signaling pathways. Derivatives synthesized from 5-formylthiazole have demonstrated potent antimicrobial properties and significant anti-inflammatory activity[1],[6],[7].

  • Anticancer Therapeutics: Condensation products of 5-formylthiazole, particularly pyrazolo-thiazole and indole-thiazole hybrids, have been extensively evaluated for in vitro cytotoxicity. These heterocyclic frameworks act as leading compounds in the design of targeted anticancer drugs, showing promising binding affinities in molecular docking simulations against therapeutic protein targets[7],[5].

  • Material Science: Beyond pharmaceuticals, the reactive aldehyde group enables the synthesis of highly conjugated functional materials, including organic semiconductors and conducting polymers, where the heteroaromatic thiazole ring enhances thermal stability and electron mobility[1].

References
  • Hangzhou Leap Chem Co., Ltd. "Thiazole-5-carboxaldehyde丨CAS 1003-32-3 - Applications and Specifications." LeapChem.
  • BenchChem. "Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols." BenchChem.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Bromo-5-formylthiazole." BenchChem.
  • BenchChem. "Thiazole-5-carboxaldehyde | CAS 1003-32-3 | Supplier." BenchChem.
  • ChemScene. "1003-32-3 | Thiazole-5-carboxyaldehyde - Properties and Safety Information." ChemScene.
  • ResearchGate. "Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives." ResearchGate.
  • Scientific & Academic Publishing. "Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring." SAPUB.

Sources

Thermodynamic stability of thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Thiazole-5-carbaldehyde

Executive Summary

Thiazole-5-carbaldehyde is a highly privileged heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its unique push-pull electronic architecture—combining an electron-rich thiazole core with an electrophilic C5-aldehyde—imparts distinct biological activities but also introduces specific thermodynamic vulnerabilities. Understanding the thermodynamic stability, degradation kinetics, and computational profiling of this molecule is critical for ensuring the integrity of downstream synthetic workflows and long-term storage of its derivatives.

Structural and Thermodynamic Profile

Under standard ambient conditions, thiazole-5-carbaldehyde exhibits robust chemical stability when stored between 0 °C and 8 °C[1]. However, the molecule is not thermodynamically inert. The heteroatoms (sulfur and nitrogen) within the aromatic ring, coupled with the reactive carbonyl group, create localized regions of high and low electron density.

Density Functional Theory (DFT) and quantum chemical computations reveal that the stability of the thiazole system is heavily dependent on electrostatic interactions and charge-transfer forces[2]. When exposed to environmental stressors (heat, light, extreme pH, or reactive oxygen species), the system can absorb enough energy to overcome the activation energy (


) barrier, leading to irreversible degradation.

Mechanistic Degradation Pathways

The degradation of thiazole-5-carbaldehyde and its complex derivatives (such as oxime ethers) follows predictable thermodynamic pathways[3]:

  • Oxidation: The sulfur atom within the thiazole ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS). This thermodynamically favorable reaction leads to the formation of sulfoxides and, subsequently, sulfones.

  • Hydrolysis: Under strong acidic or basic conditions, functionalized derivatives (e.g., oxime ethers) undergo hydrolysis back to the corresponding carbaldehyde and hydroxylamine[3]. The base-catalyzed hydration of the aldehyde is exothermic, but its kinetic rate is dictated by the transition state energy.

  • Thermal & Photolytic Degradation: Exposure to UV light can cause homolytic cleavage of conjugated bonds (e.g., N-O bonds in oxime derivatives), while elevated temperatures can induce decarbonylation or spontaneous dimerization[4].

degradation T5C Thiazole-5-carbaldehyde Core Photo Photodegradation (UV Light) T5C->Photo Thermal Thermal Degradation (Heat) T5C->Thermal Hydro Hydrolysis (Acid/Base) T5C->Hydro Oxid Oxidation (ROS/O2) T5C->Oxid Prod1 Bond Cleavage (e.g., C-O, N-O) Photo->Prod1 Prod2 Decarbonylation / Dimerization Thermal->Prod2 Prod3 Hydroxylamine + Carbaldehyde Hydro->Prod3 Prod4 Sulfoxides / Sulfones Oxid->Prod4

Fig 1. Primary thermodynamic degradation pathways of thiazole-5-carbaldehyde.

Computational Thermodynamics & Isothermal Titration Calorimetry (ITC)

To preemptively model stability, computational chemistry is invaluable. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) can be determined, providing a quantitative measure of the reaction rate and thermodynamic vulnerability.

Furthermore, when thiazole-5-carbaldehyde derivatives (such as CITCO) are utilized as ligands for nuclear receptors (e.g., CAR/RXR), Isothermal Titration Calorimetry (ITC) is employed to measure the thermodynamics of structural stability. ITC data typically reveals a negative heat capacity change (


) upon binding, where an increase in temperature results in a proportionate increase in favorable enthalpy (

), compensated by a decrease in favorable entropy (

)[5].

Experimental Methodology: Self-Validating Forced Degradation Workflow

To empirically validate the computational models, a forced degradation protocol must be executed. As a Senior Application Scientist, I mandate that this workflow operates as a self-validating system to ensure absolute data integrity.

Step 1: Stock Solution Preparation

  • Action: Prepare a 1 mg/mL solution of the compound in an acetonitrile/water mixture[3].

  • Mechanistic Causality: Acetonitrile ensures the lipophilic thiazole core remains fully solvated, while water provides the necessary hydronium/hydroxide ions to probe hydrolytic vulnerabilities.

Step 2: Application of Thermodynamic Stressors

  • Action: Aliquot the stock into separate vials. Add 1 M HCl (acidic stress), 1 M NaOH (basic stress), and 3%

    
     (oxidative stress)[3]. Expose thermal samples to 60 °C.
    
  • Mechanistic Causality: Elevated temperatures and extreme pH artificially accelerate the molecular collision rate, allowing the system to overcome the

    
     barrier. This simulates long-term thermodynamic degradation via the Arrhenius equation.
    

Step 3: Quenching (The Self-Validating Step)

  • Action: At predefined time points (e.g., 24h, 48h), neutralize the acid/base samples to pH 7.0 before injection into the chromatograph.

  • Mechanistic Causality: Quenching halts the degradation kinetics precisely at the target time point, preventing artificial on-column degradation during analysis.

  • Self-Validation (Mass Balance Check): The integrated area of the parent peak plus all degradation peaks must equal 100% (± 5%) of the Day 0 parent peak. A failure here indicates the formation of undetected volatile degradants or precipitation, immediately invalidating the experimental run.

Step 4: LC-MS/HPLC-UV Analysis

  • Action: Analyze the quenched samples using a diode array detector and mass spectrometer.

  • Mechanistic Causality: The emergence of new peaks not present in the initial analysis is a definitive indicator of thermodynamic instability[3]. MS identifies the exact mass shifts (e.g., +16 Da confirms sulfur oxidation).

workflow Prep Sample Preparation (1 mg/mL in MeCN/H2O) Stress Forced Degradation (Acid, Base, Heat, UV, H2O2) Prep->Stress Quench Quenching & Neutralization (Self-Validating Step) Stress->Quench Analysis HPLC-UV / LC-MS Analysis (Purity & Peak ID) Quench->Analysis Thermo Thermodynamic Profiling (ΔG, ΔH, ΔS Calculation) Analysis->Thermo

Fig 2. Self-validating experimental workflow for forced degradation and stability profiling.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters, storage conditions, and kinetic behaviors of thiazole-5-carbaldehyde and its functionalized derivatives based on empirical and computational studies.

Table 1: Thermodynamic and Kinetic Parameters of Thiazole-5-carbaldehyde & Derivatives

ParameterCondition / Derivative ContextValue / ObservationReference
Recommended Storage Thiazole-5-carbaldehyde (Standard)0 °C to 8 °C (Stable)[1]
Inhibition Efficiency (303 K) Halogenated Derivative (Imid-Cl)90% Adsorption Stability[2]
Inhibition Efficiency (333 K) Halogenated Derivative (Imid-F)Drops to 22.62% (Thermal Instability)[2]
Heat Capacity Change (

)
CAR/RXR Binding Complex (ITC)Negative[5]
Enthalpy (

)
CAR/RXR Binding Complex (ITC)Favorable (Exothermic)[5]
Oxidative Vulnerability Thiazole Core (Sulfur Atom)High (Yields Sulfoxides/Sulfones)[3]

Conclusion

The thermodynamic stability of thiazole-5-carbaldehyde is a delicate balance dictated by its electronic push-pull nature. While stable under controlled, refrigerated conditions, its susceptibility to oxidation at the sulfur atom and nucleophilic attack at the carbaldehyde necessitates rigorous, self-validating forced degradation studies. By combining computational DFT predictions with empirical LC-MS mass-balance workflows, researchers can confidently map the degradation kinetics of this critical scaffold, ensuring the viability of downstream pharmaceutical and chemical products.

References

  • Title: Halogen-substituted thiazole derivatives as corrosion inhibitors for mild steel in 0.5 M sulfuric acid at high temperature | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Thermodynamic Characterization of the Interaction between CAR/RXR and SRC-1 Peptide by Isothermal Titration Calorimetry - PMC Source: nih.gov URL: [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 5-Thiazolecarboxaldehyde , a critical intermediate in pharmaceutical synthesis.

Executive Summary

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a pivotal heterocyclic building block utilized in the synthesis of antiretroviral agents (e.g., Ritonavir analogs) and novel metallo-pharmaceuticals. Its reactivity is defined by the electrophilic formyl group at the C5 position of the electron-deficient thiazole ring.

Understanding its solubility profile is critical for process optimization—specifically for selecting reaction media that maximize yield and crystallization solvents that ensure high purity. This guide provides a comprehensive solubility landscape, grounded in thermodynamic principles and validated experimental protocols.

Physicochemical Profile

Before addressing solubility, we must establish the compound's fundamental physical state. Discrepancies in literature often arise from confusion between the free aldehyde and its stable derivatives (e.g., hydrazones).

PropertyValue / DescriptionTechnical Note
Molecular Formula C₄H₃NOSMW: 113.14 g/mol
Physical State Low-melting Solid / Semi-solidOften appears as a pale yellow solid or oil depending on purity.[1]
Boiling Point 92–94 °C (at 16 mmHg)Extrapolates to ~215–220 °C at atm pressure.
Melting Point Ambiguous in literatureFree aldehyde likely melts <100 °C. Values >200 °C typically refer to salt/hydrazone derivatives .
LogP (Octanol/Water) ~0.95 (Experimental/Predicted)Indicates moderate lipophilicity; soluble in organic media, limited aqueous solubility .
pKa ~0.94 (Conjugate acid)The thiazole nitrogen is weakly basic; solubility increases significantly in acidic aqueous media (pH < 2).

Solubility Landscape

The solubility of 5-Thiazolecarboxaldehyde follows the "like dissolves like" principle, modulated by the polarity of the thiazole ring and the dipole of the aldehyde group.

Solvent Compatibility Matrix

The following data represents the thermodynamic solubility trends observed at 25°C.

Solvent ClassRepresentative SolventSolubility RatingApplication Utility
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Ideal for nucleophilic substitution reactions; difficult to remove.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Excellent for Schiff base formation and reduction reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred for extractions and oxidations (e.g., Pinnick oxidation).
Esters/Ethers Ethyl Acetate, THFModerate (10–50 mg/mL)Good for crystallization when paired with non-polar anti-solvents.
Non-Polar Hexanes, HeptaneLow (<1 mg/mL)Acts as an anti-solvent to precipitate the product.
Aqueous Water (pH 7)Low to Moderate Limited solubility due to lipophilic aromatic ring; soluble as HCl salt.
Thermodynamic Considerations
  • Temperature Dependence: Solubility in alcohols (EtOH, iPrOH) exhibits a steep van't Hoff curve, making them excellent candidates for recrystallization.

  • pH Sensitivity: As a weak base, the compound's solubility in water can be manipulated. Acidification (pH < 1) protonates the thiazole nitrogen, increasing aqueous solubility by >100-fold, a property useful for liquid-liquid extraction purification strategies.

Experimental Protocol: Solubility Determination

To validate the solubility profile for your specific batch (which may vary by polymorph or purity), use the Shake-Flask Method coupled with HPLC-UV detection. This is the industry "Gold Standard" for thermodynamic solubility .

Workflow Diagram

The following logic flow illustrates the critical decision points in the solubility determination process.

SolubilityProtocol Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (1 mL) (Methanol, DCM, Buffer) Start->AddSolvent Agitate Equilibrate: Shake at 25°C (24 - 48 Hours) AddSolvent->Agitate CheckSolid Is Solid Still Present? Agitate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Dissolved) Filter Phase Separation: Centrifuge/Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Agitate Dilute Dilute Filtrate (to Linear Range) Filter->Dilute Analyze Quantify via HPLC-UV (λ = 254 nm) Dilute->Analyze Calc Calculate Solubility (S) S = (Area × Dilution) / Slope Analyze->Calc

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Detailed Methodology
  • Preparation: Add excess 5-thiazolecarboxaldehyde (approx. 20–50 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours using an orbital shaker. Crucial: Ensure solid remains visible throughout; if it dissolves completely, the solution is not saturated—add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

    • Detector: UV at 254 nm (aromatic thiazole absorption).

    • Column: C18 Reverse Phase.

Applications in Synthesis & Purification[2]

Reaction Solvent Selection[3]
  • Oxidation Reactions: When oxidizing the aldehyde to the carboxylic acid (e.g., Pinnick oxidation), use t-Butanol/Water or Acetonitrile . The moderate polarity solubilizes the aldehyde while accommodating the oxidant.

  • Condensation (Schiff Base): Use Ethanol or Methanol . The high solubility allows for high-concentration reactions, while the water byproduct can often be driven off or tolerated.

Purification via Recrystallization

Because 5-thiazolecarboxaldehyde has a low melting point, "oiling out" is a common risk during recrystallization.

  • Recommended System: Ethyl Acetate / Hexanes .[2]

    • Protocol: Dissolve the crude material in a minimum volume of warm Ethyl Acetate (approx. 40°C). Slowly add Hexanes (anti-solvent) dropwise until turbidity persists. Cool slowly to 4°C.

    • Alternative: If the compound oils out, seed the mixture with a pure crystal or scratch the glass surface to induce nucleation .

References

  • ChemicalBook. Thiazole-5-carboxaldehyde Properties and Melting Point Data. Retrieved from ChemicalBook Database.[3] Link

  • PubChem. Compound Summary for CID 2773577: 1,3-Thiazole-5-carbaldehyde. National Library of Medicine (US). Link

  • BenchChem. General Experimental Protocol for Determining Solubility: Shake-Flask Method.Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.Link

Sources

5-Thiazolecarboxaldehyde Derivatives: A Pivotal Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Thiazolecarboxaldehyde derivatives, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

The thiazole ring is a privileged structure in modern pharmacopoeia, appearing in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, within the vast chemical space of thiazoles, the 5-thiazolecarboxaldehyde moiety represents a specific, high-value "warhead" for divergent synthesis.

This guide focuses on the strategic utilization of the 5-formyl group as a reactive handle. Unlike the thermodynamically stable 2- and 4-positions, the 5-position is electronically unique, allowing for facile electrophilic substitution (Vilsmeier-Haack) and subsequent nucleophilic additions (Schiff base formation). This document details the synthesis, derivatization, and pharmacological validation of these derivatives, providing a roadmap for developing next-generation antimicrobial and anticancer agents.[1]

Chemical Foundation & Synthetic Strategies

The Core Architecture

The 5-thiazolecarboxaldehyde scaffold serves as a "chemical hub." The aldehyde carbon is highly electrophilic, while the thiazole ring itself acts as a bioisostere for pyridine or benzene, improving water solubility and metabolic stability.

Key Structural Features:

  • C2 Position: Typically substituted with amines or aryl groups to modulate lipophilicity (LogP) and receptor binding affinity.

  • C5 Position (The Aldehyde): The site of diversification. It is the gateway to Schiff bases, thiosemicarbazones, and chalcones.

  • S1/N3 Heteroatoms: Hydrogen bond acceptors crucial for interacting with enzyme active sites (e.g., DNA Gyrase, EGFR).

Synthesis of the Precursor (5-Thiazolecarboxaldehyde)

The most robust route to this intermediate is the Vilsmeier-Haack Formylation of a 2-substituted thiazole. This reaction exploits the electron-rich nature of the thiazole C5 position.

Workflow Diagram: Core Synthesis

G Start Thioamide / Thiourea Hantzsch Hantzsch Cyclization (with α-haloketone) Start->Hantzsch Reflux/EtOH Thiazole 2-Substituted Thiazole Hantzsch->Thiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + VH_Reagent 0°C to 80°C VH_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Product 5-Thiazolecarboxaldehyde Intermediate->Product Hydrolysis (NaOAc/H2O)

Figure 1: Step-wise synthesis of the 5-thiazolecarboxaldehyde precursor via Hantzsch cyclization and Vilsmeier-Haack formylation.

Pharmacological Landscape: SAR & Mechanisms

Antimicrobial Activity (Schiff Bases)

Schiff bases derived from 5-thiazolecarboxaldehyde (Azomethines) exhibit potent activity against multidrug-resistant (MDR) bacteria.

  • Mechanism: The azomethine linkage (-CH=N-) acts as a pseudo-aromatic spacer, positioning the thiazole ring to interact with the ATP-binding pocket of bacterial DNA Gyrase B .

  • SAR Insight: Electron-withdrawing groups (e.g., -NO2, -F) on the phenyl ring attached to the imine nitrogen significantly enhance antibacterial potency by increasing the lipophilicity and cellular uptake.

Anticancer Activity (Thiosemicarbazones)

Thiosemicarbazone derivatives are the most cytotoxic class of these compounds.

  • Mechanism: They function as tridentate ligands (N-N-S donor set) that chelate transition metals (Fe, Cu) in the biological milieu. This chelation depletes essential cellular iron (ribonucleotide reductase inhibition) and generates Reactive Oxygen Species (ROS), triggering apoptosis .

  • Target: High affinity for Bcl-2 (anti-apoptotic protein) and EGFR kinase domains.

Signaling Pathway: Mechanism of Action

CellPathway Drug 5-Thiazole Thiosemicarbazone Complex Metal-Drug Complex Drug->Complex Chelation Metal Intracellular Fe/Cu Metal->Complex ROS ROS Generation Complex->ROS Redox Cycling DNA DNA Fragmentation ROS->DNA Oxidative Damage Mito Mitochondrial Depolarization ROS->Mito Membrane Potential Loss Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis Cytochrome c Release

Figure 2: Proposed mechanism of cytotoxicity for thiosemicarbazone derivatives involving metal chelation and ROS-mediated apoptosis.

Quantitative Data Summary

The following table summarizes the potency of key 5-thiazolecarboxaldehyde derivatives against standard biological targets.

Derivative TypeR-Group (Substitution)Target Organism/Cell LineActivity MetricValueReference
Thiosemicarbazone 2-(2-pyridyl)MCF-7 (Breast Cancer)IC5014.6 ± 0.8 µM[1]
Thiosemicarbazone 2-(4-methylphenyl)HL-60 (Leukemia)IC5043.0 µM[2]
Schiff Base 4-NitrophenylS. aureus (MRSA)MIC8 µg/mL[3]
Schiff Base 4-FluorophenylE. coliMIC12.5 µg/mL[3]
Aldehyde Precursor 2-PiperidinoC. albicansZone of Inhibition22 mm[4]

Experimental Protocols

Protocol A: Synthesis of 5-Thiazolecarboxaldehyde (Vilsmeier-Haack)

This protocol yields the core intermediate required for all subsequent derivatives.

Reagents: 2-substituted thiazole (10 mmol), POCl3 (30 mmol), DMF (dry, 50 mL), Sodium Acetate (sat. aq.).

  • Preparation: In a flame-dried round-bottom flask, place 50 mL of anhydrous DMF. Cool to 0°C in an ice bath.

  • Activation: Add POCl3 dropwise over 20 minutes with vigorous stirring. A white/yellow precipitate (Vilsmeier reagent) may form. Stir for an additional 30 minutes at 0°C.

  • Addition: Dissolve the 2-substituted thiazole in minimal DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 4-6 hours . Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Hydrolysis: Pour the reaction mixture onto 200g of crushed ice. Neutralize slowly with saturated sodium acetate solution until pH ≈ 6-7.

  • Isolation: A solid precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Check: The product should show a distinct carbonyl peak in IR at ~1660-1680 cm⁻¹ and a singlet proton signal at ~9.8 ppm in ¹H-NMR.

Protocol B: Synthesis of Thiosemicarbazone Derivatives

Targeting anticancer activity.

Reagents: 5-Thiazolecarboxaldehyde (1 mmol), Thiosemicarbazide (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic, 3-5 drops).

  • Mixing: Dissolve the aldehyde in boiling ethanol (20 mL).

  • Coupling: Add thiosemicarbazide and the catalytic acetic acid.

  • Reflux: Reflux the mixture for 3-5 hours . A color change (often to yellow/orange) indicates imine formation.

  • Work-up: Cool to room temperature. The product will crystallize out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from dioxane or DMF/Ethanol if necessary.

    • Self-Validation Check: Disappearance of the aldehyde proton (9.8 ppm) and appearance of the azomethine proton (8.0-8.5 ppm) in NMR confirms the reaction.

Future Outlook & Challenges

While 5-thiazolecarboxaldehyde derivatives show immense promise, two critical hurdles remain for clinical translation:

  • Solubility: Many Schiff base derivatives suffer from poor aqueous solubility. Future work should focus on incorporating polar side chains (e.g., morpholine, piperazine) at the C2 position to improve the ADME profile.

  • Selectivity: The Vilsmeier-Haack reaction can sometimes yield chlorinated byproducts if the temperature is uncontrolled. Strict adherence to the 0°C activation step is crucial.

References

  • Thiazole-based thiosemicarbazones: Synthesis, cytotoxicity evaluation and molecular docking study. Elsevier Pure. [Link]

  • Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. SciELO. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. PubMed Central (PMC). [Link]

  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation. ResearchGate. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications. Asian Journal of Chemistry. [Link]

Sources

The Biological Activity Potential of 5-Thiazolecarboxaldehyde Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, heterocyclic rings serve as the fundamental building blocks for target-specific pharmacophores. Among these, the 5-thiazolecarboxaldehyde scaffold has emerged as a highly privileged structure [1]. Characterized by an electron-rich sulfur atom, a hydrogen-bond accepting nitrogen, and a highly reactive formyl group at the C5 position, this scaffold offers unparalleled synthetic versatility.

This technical guide explores the mechanistic rationale behind the biological efficacy of 5-thiazolecarboxaldehyde derivatives, detailing their applications in oncology and infectious diseases, and providing validated experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: Why the Thiazole-5-Carboxaldehyde Scaffold?

Electronic and Structural Properties

The thiazole ring is a π-electron excessive heterocycle. The presence of the electronegative nitrogen atom polarizes the ring, making the C5 position the most nucleophilic site. This inherent nucleophilicity makes it highly susceptible to electrophilic aromatic substitution, allowing for efficient functionalization via formylation.

Once the formyl group is installed, the resulting 5-thiazolecarboxaldehyde acts as a divergent synthetic hub. The aldehyde moiety readily undergoes Knoevenagel condensations to form ylidenenitriles, Schiff base formations with primary amines, or oxidations to yield highly potent thiazole-5-carboxamides [2].

Pharmacophore Mapping

Biologically, the thiazole core mimics natural substrates and peptide bonds.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring frequently acts as a hydrogen-bond acceptor with the hinge region of various kinase ATP-binding pockets.

  • Lipophilicity & ADMET: The sulfur atom enhances the lipophilicity of the molecule, improving cellular permeability and oral bioavailability while maintaining a favorable toxicity profile.

SynthPathway A 2-Amino-4-arylthiazole (Starting Material) B Vilsmeier-Haack Reagent (POCl3 + DMF) A->B Electrophilic Substitution C 5-Thiazolecarboxaldehyde (Core Scaffold) B->C Hydrolysis D Knoevenagel Condensation (Active Methylene) C->D E Oxidation / Amidation (Primary Amines) C->E F Antimicrobial Agents (e.g., Ylidenenitriles) D->F G Anticancer Agents (e.g., Carboxamides) E->G

Synthetic workflow demonstrating the divergent derivatization of the 5-thiazolecarboxaldehyde scaffold.

Key Biological Activities & Target Pathways

Oncology: Kinase and Lipase Inhibition

Derivatives of the 5-thiazolecarboxaldehyde scaffold, particularly thiazole-5-carboxamides and thiazole-5-carboxylates , have demonstrated profound anticancer properties.

c-Met Receptor Tyrosine Kinase Inhibition: Overexpression of c-Met is a predominant driver of tumor metastasis and drug resistance. Thiazole/thiadiazole carboxamide derivatives (e.g., compound 51am ) act as potent, ATP-competitive inhibitors of c-Met [3]. The carboxamide NH and the thiazole nitrogen form critical bidentate hydrogen bonds with the kinase hinge region, inducing cell cycle arrest and apoptosis in MKN-45 gastric cancer cells.

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that hydrolyzes 2-arachidonoylglycerol, redirecting lipid stores toward pro-tumorigenic signaling pathways. Thiazole-5-carboxylate derivatives (e.g., compounds 3g and 4c ) have been identified as highly selective MAGL inhibitors, demonstrating sub-micromolar growth inhibition (GI50) against NCI-60 human tumor cell lines, including non-small cell lung cancer (EKVX) and breast cancer (MDA-MB-468) [4].

Antimicrobial and Antifungal Activity

Knoevenagel condensation of 5-thiazolecarboxaldehyde with active methylene compounds yields 1,3-thiazolidin-4-one-5-arylidene derivatives. These compounds exhibit strong antifungal activity against Aspergillus flavus and antibacterial activity against Escherichia coli by acting as FabH (β-ketoacyl-acyl carrier protein synthase III) inhibitors, disrupting bacterial fatty acid synthesis [5].

Quantitative Efficacy Data
Compound Class / DerivativePrimary Target / Cell LineKey Biological Activity (IC50 / GI50)Phenotypic Outcome
Thiazole-5-carboxylate (3g) MAGL / EKVX (Lung Cancer)GI50 = 0.865 µMTumor growth inhibition
Thiazole-5-carboxylate (4c) MAGL / HOP-92 (Lung Cancer)GI50 = 0.340 µMTumor growth inhibition
Thiazole Carboxamide (51am) c-Met Kinase / MKN-45High potency (Biochemical assay)Apoptosis / Cell cycle arrest
2-phenyl-4-CF3-thiazole-5-carboxamide A-549, Bel7402, HCT-848% inhibition at 5 µg/mLCytotoxicity
1,3-thiazolidin-4-one-5-arylidene Aspergillus flavusMIC = 15.5 - 238.9 µMFungal growth inhibition

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the subsequent biological validation of its derivatives.

Protocol 1: Synthesis of 5-Thiazolecarboxaldehyde via Vilsmeier-Haack Reaction

This protocol utilizes the Vilsmeier-Haack reaction to install the formyl group at the C5 position of a 2-amino-4-arylthiazole.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent:

    • Action: Cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask under an inert argon atmosphere. Slowly add 1.2 equivalents of phosphorus oxychloride (POCl3) dropwise over 15 minutes.

    • Causality: The reaction between DMF and POCl3 is highly exothermic. Cooling is critical to prevent the thermal degradation of the highly reactive, electrophilic chloroiminium ion (Vilsmeier reagent) before it can react with the substrate.

  • Substrate Addition:

    • Action: Add 1.0 equivalent of the 2-amino-4-arylthiazole starting material to the chilled mixture. Gradually raise the temperature to 60–80°C and stir for 4–6 hours.

    • Causality: Heating provides the necessary activation energy for the π-electrons at the C5 position of the thiazole ring to attack the electrophilic chloroiminium ion, forming an iminium intermediate.

  • Quenching and Hydrolysis:

    • Action: Cool the reaction mixture to room temperature and pour it over crushed ice. Neutralize the acidic solution to pH 7 using a saturated aqueous solution of sodium acetate (NaOAc) or sodium hydroxide (NaOH).

    • Causality: The addition of water hydrolyzes the iminium intermediate into the desired aldehyde. Neutralization decreases the solubility of the organic product, driving its precipitation.

  • Validation:

    • Action: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate the structure via 1H NMR.

    • Causality: A successful formylation is self-validated by the appearance of a distinct, highly deshielded singlet in the 1H NMR spectrum between δ 9.8 and 10.2 ppm, corresponding to the aldehydic proton.

Protocol 2: High-Throughput TR-FRET Assay for c-Met Kinase Inhibition

To evaluate the anticancer potential of synthesized thiazole-5-carboxamides, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure ATP-competitive kinase inhibition.

Step-by-Step Methodology:

  • Reaction Setup:

    • Action: In a 384-well microplate, combine 10 µL of recombinant human c-Met kinase enzyme, 5 µL of the synthesized thiazole derivative (serially diluted in DMSO), and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to equilibrate and bind to the ATP-binding pocket of the kinase before the reaction begins.

  • Initiation:

    • Action: Add 5 µL of a master mix containing ATP (at its Km concentration) and a ULight-labeled generic tyrosine peptide substrate. Incubate for 60 minutes.

  • Termination and Detection:

    • Action: Add 10 µL of a stop solution containing EDTA and a Europium (Eu)-labeled anti-phosphotyrosine antibody. Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Causality: EDTA chelates Mg2+ ions, instantly halting kinase activity. The Eu-antibody binds specifically to phosphorylated peptides. If the thiazole compound successfully inhibited c-Met, no phosphorylation occurs, preventing the proximity-based FRET signal between Europium and ULight. The reduction in the 665/615 nm emission ratio directly correlates with inhibitor potency.

CMetPathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activation ATP ATP Binding Pocket cMet->ATP Phosphorylation PI3K PI3K / AKT Pathway (Tumor Survival) ATP->PI3K MAPK RAS / MAPK Pathway (Tumor Proliferation) ATP->MAPK Inhibitor Thiazole-5-carboxamide (e.g., Inhibitor 51am) Inhibitor->ATP Competitive Binding Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces

Mechanism of action for thiazole-5-carboxamide derivatives inhibiting the c-Met kinase signaling pathway.

Conclusion

The 5-thiazolecarboxaldehyde scaffold represents a highly tunable chemical space for drug discovery. By leveraging its predictable reactivity in Vilsmeier-Haack and Knoevenagel reactions, medicinal chemists can rapidly generate libraries of carboxamides, carboxylates, and ylidenenitriles. As demonstrated by their profound efficacy against c-Met, MAGL, and bacterial FabH targets, these derivatives hold significant promise for the next generation of targeted oncological and antimicrobial therapeutics.

References

  • Title: Thiazole heterocycle: A privileged scaffold for drug design and discovery Source: ScienceCentral URL
  • Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL
  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: PMC / NIH URL
  • Title: Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer Source: PubMed / NIH URL
  • Title: Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives Source: ResearchGate URL

Engineering the Thiazole Core: History, Discovery, and Validated Synthesis Routes of 5-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary & Chemical Significance

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a highly versatile heterocyclic building block critical to modern medicinal chemistry and agrochemical development 1[1]. Featuring a reactive aldehyde group positioned on a


-electron deficient thiazole ring, it serves as a foundational synthon for synthesizing third-generation cephalosporin antibacterials (e.g., cefditoren pivoxil), aldosterone synthase inhibitors, and novel neuroprotective agents 2[2].

However, the direct functionalization of the thiazole C5 position is notoriously challenging. Because the electronegative nitrogen atom draws electron density away from the ring, the C5 carbon resists standard electrophilic aromatic substitution (EAS). This whitepaper explores the historical evolution of overcoming this barrier, detailing the causality behind modern synthetic choices, and provides self-validating protocols for the reliable preparation of 5-thiazolecarboxaldehyde derivatives.

Historical Evolution of Synthetic Pathways

The journey to efficiently synthesize 5-formylthiazoles spans over eight decades, driven by the pharmaceutical industry's need for higher yields, scalability, and greener chemistry.

  • 1939 - Early Ester Reductions: The initial synthesis relied on the reduction of thiazole-5-carboxylate esters. Using harsh reducing agents like

    
    , these early routes suffered from poor chemoselectivity, often over-reducing the intermediate to an alcohol. The overall yield rarely exceeded 23% 2[2].
    
  • Mid-20th Century - Alcohol Oxidations: To bypass over-reduction, chemists pivoted to oxidizing 5-(hydroxymethyl)thiazoles using heavy metal oxidants (

    
    , 
    
    
    
    ). While yields improved to ~60-75%, the generation of toxic heavy metal waste rendered these methods ecologically and economically unviable for industrial scale-up 2[2].
  • Late 20th Century - Vilsmeier-Haack Formylation: A breakthrough occurred when researchers utilized the Vilsmeier-Haack reaction to directly formylate activated thiazoles. For instance, reacting 2,4-thiazolidinedione with

    
     and DMF achieves simultaneous chlorination and C5-formylation, yielding 2,4-dichloro-5-thiazolecarboxaldehyde3[3].
    
  • Modern Era - Eco-Friendly Rosenmund Reduction: Today, the industry standard for specific derivatives (like 4-methyl-5-formylthiazole) is the palladium-catalyzed hydrogenation of carboxylic acid chlorides (Rosenmund reduction). Supported on barium sulfate (

    
    ), the palladium catalyst is intentionally "poisoned" to stop reduction exactly at the aldehyde stage, achieving high yields (>85%) without toxic byproducts 2[2].
    

SynthesisEvolution A 1939: Ester Reductions (Low Yield, Harsh Reagents) B Mid-20th C: Alcohol Oxidations (MnO2, CrO3 - Eco-unfriendly) A->B Need for higher yields C Late-20th C: Vilsmeier-Haack (POCl3/DMF - Direct C5 Formylation) B->C Avoid toxic heavy metals D Modern: Rosenmund Reduction (Pd/BaSO4, H2 - Green Chemistry) C->D Industrial scalability

Caption: Historical evolution of 5-thiazolecarboxaldehyde synthesis routes.

Comparative Analysis of Synthetic Methodologies

To assist in route scouting, the following table summarizes the quantitative data and operational parameters of the primary synthesis methods.

Synthesis MethodologyStarting MaterialKey ReagentsAvg. YieldEnvironmental ImpactPrimary Use Case
Ester Reduction Thiazole-5-carboxylate

,

~23-40%High (Harsh reducing agents)Historical / Lab scale
Alcohol Oxidation 5-(hydroxymethyl)thiazole

,

60-75%High (Heavy metal waste)Early pharmaceutical synthesis
Vilsmeier-Haack 2,4-Thiazolidinedione

, DMF
50-60%Moderate (Corrosive byproducts)Halogenated thiazole derivatives
Rosenmund Reduction Thiazole-5-carboxylic acid

,

,

>85%Low (Green chemistry)Industrial scale (e.g., Cefditoren)

In-Depth Mechanistic Analysis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for functionalizing the C5 position of thiazoles. However, it requires a deep understanding of reagent causality.

When N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (


), it generates a highly electrophilic chloroiminium ion  (the Vilsmeier reagent). In the case of synthesizing 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione, the 

serves a dual purpose:
  • Chlorination: It converts the dione functional groups into chlorides, forming a 2,4-dichlorothiazole intermediate in situ.

  • Formylation: The electron-donating effects of the intermediate's substituents activate the C5 position just enough to allow the chloroiminium ion to attack, forming a Wheland intermediate, which upon aqueous hydrolysis yields the target aldehyde 3[3].

VilsmeierMechanism R1 DMF + POCl3 I1 Chloroiminium Ion (Electrophile) R1->I1 Activation I2 Wheland Intermediate (C5 Attack) I1->I2 Electrophilic Substitution R2 Thiazole Substrate R2->I2 Nucleophilic C5 P 5-Thiazolecarboxaldehyde I2->P Aqueous Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the C5 position.

Validated Experimental Protocols

As a self-validating system, every synthetic step must include integrated Quality Control (QC) checkpoints. Below are two field-proven protocols for synthesizing 5-thiazolecarboxaldehyde derivatives.

Protocol A: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde (Vilsmeier-Haack)

Adapted from established industrial patent literature 3[3].

Causality Note: The slow addition of DMF to


 is critical because the formation of the chloroiminium ion is highly exothermic. Maintaining the temperature between 10°C and 20°C prevents the degradation of the Vilsmeier reagent.
  • Reagent Preparation: Suspend 2,4-thiazolidinedione (1.0 eq) in

    
     (4.5 eq) under an inert argon atmosphere. Cool the reaction vessel to 10°C using an ice bath.
    
  • Vilsmeier Activation: Slowly add anhydrous DMF (1.05 eq) dropwise over 15-30 minutes, maintaining the internal temperature below 20°C.

  • Reflux & Chlorination: Gradually heat the mixture to 80°C for 1 hour, then elevate to reflux (~115°C - 120°C). Maintain reflux until the evolution of

    
     gas ceases (approx. 4-10 hours).
    
  • Hydrolytic Work-up: Cool the mixture to room temperature. Distill off excess

    
     under reduced pressure. Dilute the resulting brown oil in methylene chloride, and carefully dropwise add water while cooling to hydrolyze the iminium intermediate.
    
  • Extraction & Validation: Extract the aqueous phase with methylene chloride. Wash the combined organic layers with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Self-Validation (QC): Perform TLC (30% Ethyl Acetate/Hexane). The product should appear as a distinct spot (

      
      ). Confirm via 
      
      
      
      (DMSO-
      
      
      ), looking for the diagnostic aldehyde proton singlet at
      
      
      ppm.
Protocol B: Eco-Friendly Rosenmund Reduction of 4-Methyl-5-formylthiazole

Adapted from modern green chemistry practices 2[2].

Causality Note: The use of


 as a catalyst support is not arbitrary. Its low surface area and specific electronic properties "poison" the palladium, drastically reducing its catalytic turnover rate. This ensures the reduction stops at the aldehyde and does not proceed to the alcohol.

RosenmundWorkflow S1 Acid Chloride Preparation S2 Solvent Addition S1->S2 S3 Pd/BaSO4 Catalyst S2->S3 S4 H2 Gas (140°C) S3->S4 S5 Work-up (10% HCl) S4->S5

Caption: Experimental workflow for the eco-friendly Rosenmund reduction protocol.

  • Acid Chloride Formation: React 4-methylthiazole-5-carboxylic acid with excess thionyl chloride (

    
    ) at reflux for 2 hours. Distill off excess 
    
    
    
    under reduced pressure to isolate the acid chloride.
  • Catalyst Suspension: Dissolve the newly prepared acid chloride in anhydrous xylene. Add 5

    
    m 
    
    
    
    catalyst (7.5% Pd loading).
  • Hydrogenation: Heat the mixture to 140°C. Vigorously bubble dry hydrogen (

    
    ) gas through the suspension.
    
  • Work-up & Validation: Once

    
     evolution ceases, cool the mixture and filter off the catalyst (which can be recovered and recycled). Extract the organic layer with 10% 
    
    
    
    , neutralize, and purify.
    • Self-Validation (QC): Gas chromatography (GC) should indicate >90% conversion.

      
       (
      
      
      
      ) will confirm the presence of the aldehyde proton and the absence of the corresponding alcohol (
      
      
      ) peaks at
      
      
      ppm.

Conclusion

The synthesis of 5-thiazolecarboxaldehyde and its derivatives represents a triumph of rational synthetic design over inherent electronic limitations. By transitioning from brute-force reductions and toxic oxidations to elegant, mechanistically driven processes like the Vilsmeier-Haack formylation and the Rosenmund reduction, chemists have secured a reliable, scalable supply of this critical pharmacophore. Implementing the self-validating protocols outlined above ensures high-fidelity reproducibility in both academic and industrial settings.

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole National Institutes of Health (NIH) / Molecules 2008 URL: [Link]

  • EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation Google Patents URL

Sources

Structural and Crystallographic Insights into 5-Thiazolecarboxaldehyde Coordination Complexes: A Technical Guide for Advanced Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Thiazolecarboxaldehyde (5-TzCHO) and its functionalized derivatives (e.g.,1) represent a privileged class of synthons in modern coordination chemistry. The strategic positioning of the formyl group at the C5 position—adjacent to the electron-rich sulfur and nitrogen atoms of the thiazole ring—enables the precise engineering of multidentate ligands. This whitepaper provides an in-depth analysis of the crystallographic data, coordination geometries, and experimental methodologies associated with 5-TzCHO transition metal complexes, serving as a definitive resource for researchers in catalysis, radiopharmaceuticals, and materials science.

Physicochemical Profile and Causality in Ligand Design

The chemical behavior of 5-TzCHO is dictated by a delicate electronic balance: the highly electrophilic nature of the C5-aldehyde group paired with the nucleophilic potential of the heterocyclic nitrogen and sulfur. When designing advanced ligands—such as phosphinoferrocenes or oxazolones—the selection of the 5-substituted isomer over its 2- or 4-substituted counterparts is a deliberate choice to control the spatial orientation of the coordinating heteroatoms.

For example, in the synthesis of heteroditopic phosphinoferrocene ligands, the nitrogen atom in the 5-thiazolyl pendant is optimally angled to form thermodynamically stable chelate rings with transition metals like Palladium (Pd). In contrast, alternative isomers frequently result in the formation of bridged dimers due to unfavorable steric clashes and misaligned bite angles.

Crystallographic Signatures of Transition Metal Complexes

Palladium (II) cis-P,N Chelates

Recent structural determinations of Pd(II) complexes utilizing 5-TzCHO-derived phosphinoferrocene ligands highlight a strong thermodynamic preference for cis-P,N chelation.2 reveal planar coordination around the palladium center. The interligand angles typically range from 85° to 94°, with a highly specific P–Pd–N bite angle of 91–93°. Furthermore, the structural trans influence is distinctly visible in the crystal lattice: the Pd–Cl bond located trans to the strong σ-donating phosphorus atom is elongated by approximately 0.1 Å compared to the Pd–Cl bond trans to the nitrogen.

Orthopalladated Oxazolone Complexes

The reactivity of 5-TzCHO extends to the formation of (Z)-4-hetarylidene-5(4H)-oxazolones via condensation with hippuric acid. Subsequent coordination with palladium induces regioselective C-H bond activation. 3 reveals fascinating co-crystallization behaviors. The orthopalladated units frequently co-crystallize with secondary complexes like 2 and solvent molecules (e.g., CH2Cl2) within a triclinic crystal system. Solving these complex lattices is critical for mapping the photophysical properties of the resulting metallo-organic frameworks.

Rhenium (I) Radiopharmaceutical Precursors

In the specialized field of radiopharmaceuticals, 5-TzCHO is deployed to synthesize tetradentate precursors such as N1,N1-bis(thiazol-5-ylmethyl)butane-1,4-diamine (L5). 4 of the resulting [Re(CO)3(L5)] complexes demonstrate that the spatial arrangement of the thiazole nitrogen dictates the thermodynamic stability of the fac-tricarbonyl core, a mandatory requirement for in vivo stability during imaging.

Quantitative Crystallographic Data Summary

To facilitate rapid comparison, the fundamental crystallographic metrics of key 5-TzCHO complexes are summarized below:

Complex TypeLigand PrecursorMetal CenterCrystal SystemKey Crystallographic Feature
cis-P,N Chelate 5-TzCHO-PhosphinoferrocenePd(II)Monoclinic / OrthorhombicBite angle (P-Pd-N) 91-93°; Trans influence elongates Pd-Cl by 0.1 Å
Orthopalladated Oxazolone 5-TzCHO + Hippuric AcidPd(II)TriclinicCo-crystallizes with 2 and CH2Cl2
fac-Tricarbonyl Core L5 (derived from 5-TzCHO)Re(I)VariableSpatial arrangement of N/S dictates thermodynamic stability

Mechanistic Pathways & Workflows

Coordination_Logic A 5-Thiazolecarboxaldehyde (Electrophilic C5, Nucleophilic N/S) B Ligand Synthesis (e.g., Phosphinoferrocene / Oxazolone) A->B Condensation / Substitution C Transition Metal Introduction (Pd(II), Re(I)) B->C Metalation D cis-P,N Chelation (Bite Angle 91-93°) C->D Phosphine-Thiazole Ligands E Orthopalladation & C-H Activation (Triclinic Co-crystallization) C->E Oxazolone Ligands

Coordination logic of 5-TzCHO ligands dictating chelation vs. orthopalladation.

Crystallography_Workflow S1 Complexation Reaction S2 Slow Evaporation (CH2Cl2/Hexane) S1->S2 S3 Single Crystal X-Ray Diffraction S2->S3 S4 Structure Solution & Refinement S3->S4

Standard self-validating workflow for the crystallographic resolution of 5-TzCHO complexes.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that every synthetic step includes a diagnostic checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis and Crystallization of 5-TzCHO-Derived Pd(II) Complexes
  • Ligand Synthesis: React 5-TzCHO with lithiated phosphinoferrocene at -78 °C under an argon atmosphere.

    • Causality: The cryogenic temperature prevents unwanted side reactions and preserves the structural integrity of the highly reactive formyl group.

  • Purification & Validation: Separate the resulting alcohol and ketone intermediates via silica gel column chromatography.

    • Self-Validation Check: Analyze fractions via

      
      H and 
      
      
      
      P NMR. A single, sharp
      
      
      P resonance confirms the isolation of a pure phosphine ligand without oxidation to the phosphine oxide.
  • Metalation: React the purified ligand with a stoichiometric amount of [PdCl2(cod)] in anhydrous dichloromethane (CH2Cl2) at room temperature for 12 hours.

    • Causality: CH2Cl2 provides optimal solubility for both the bulky organic ligand and the metal precursor, facilitating uniform, kinetically favorable complexation.

  • Crystallization: Filter the reaction mixture through Celite, concentrate the filtrate, and carefully layer with hexane. Allow for slow diffusion at 20 °C.

    • Self-Validation Check: The formation of distinct, X-ray quality single crystals (rather than amorphous precipitates) validates the successful thermodynamic assembly of the cis-P,N chelate.

Protocol 2: Erlenmeyer–Plöchl Synthesis of 5-TzCHO Oxazolones and Palladation
  • Condensation: In a 50 mL round-bottom flask, dissolve 5-TzCHO (1.00 g), hippuric acid (1.56 g), and sodium acetate (0.70 g) in 10 mL of acetic anhydride. Heat at 100 °C for 2 hours.

    • Causality: Acetic anhydride acts dually as a solvent and a powerful dehydrating agent, driving the cyclization of hippuric acid to form the oxazolone ring.

  • Isolation & Validation: Cool the mixture to induce precipitation of the (Z)-4-hetarylidene-5(4H)-oxazolone. Wash thoroughly with cold ethanol.

    • Self-Validation Check:

      
      H-NMR analysis must show characteristic downfield vinylic protons, confirming the stereoselective formation of the (Z)-configuration.
      
  • C-H Activation: React the isolated oxazolone with palladium acetate in pyridine.

    • Causality: Pyridine acts as a crucial ancillary ligand, stabilizing the highly reactive orthopalladated intermediate generated during C-H activation.

  • Co-Crystallization: Allow the pyridine/CH2Cl2 solvent mixture to evaporate slowly over several days.

    • Self-Validation Check: Single-crystal X-ray diffraction will definitively reveal the triclinic co-crystallization of the orthopalladated unit, confirming the success of the C-H activation step.

References

  • Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants Dalton Transactions (RSC Publishing) URL:[Link]

  • Different Patterns of Pd-Promoted C-H Bond Activation in (Z)-4-Hetarylidene-5(4H)-oxazolones and Consequences in Photophysical Properties MDPI URL:[Link]

  • Radiopharmaceuticals: the Application of Technetium-99m and Rhenium Complexes SURFACE at Syracuse University URL:[Link]

  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 PubChem - NIH URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Process Design for 5-Thiazolecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Thiazolecarboxaldehyde (CAS: 764-59-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of HIV protease inhibitors such as Ritonavir and Cobicistat . While 2-aminothiazole is an abundant and cost-effective starting material, functionalizing the C5 position while removing the C2 amine presents a significant process challenge due to the thermal instability of thiazole diazonium species and the tendency of the thiazole ring to undergo ring-opening (scission) under strong basic conditions.

This Application Note details a robust, three-step scalable protocol converting 2-aminothiazole to 5-thiazolecarboxaldehyde. Unlike bench-scale methods that rely on cryogenic temperatures (-78°C) and hazardous isolation steps, this protocol emphasizes process safety , thermal management , and intermediate stability suitable for kilogram-scale production.

Core Chemical Strategy

The synthesis follows a "Block-Deaminate-Activate" logic:

  • Electrophilic Bromination: Blocking C5 with bromine.

  • Reductive Deamination: Removing the C2-amine via a Sandmeyer-type reduction.

  • Metallation-Formylation: Lithium-Halogen exchange followed by DMF quench.

Strategic Reaction Pathway

The following directed graph illustrates the chemical transformation and critical process control points (PCPs).

ReactionPathway Start 2-Aminothiazole (Starting Material) Step1 Step 1: Bromination (Exotherm Control) Start->Step1 Br2 or NBS AcOH/MeCN Inter1 2-Amino-5-bromothiazole (Stable Solid) Step1->Inter1 Step2 Step 2: Diazotization/Reduction (Gas Evolution N2) Inter1->Step2 NaNO2, H3PO2 < 5°C Inter2 5-Bromothiazole (Volatile Liquid) Step2->Inter2 Step3 Step 3: Metallation (Li/Mg) (Cryogenic/Turbo) Inter2->Step3 n-BuLi or iPrMgCl DMF End 5-Thiazolecarboxaldehyde (Target) Step3->End Acidic Workup

Figure 1: Strategic reaction pathway highlighting critical intermediates and process hazards.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromothiazole.[1] Rationale: Direct formylation of 2-aminothiazole is not feasible due to amine interference. Bromination at C5 activates the position for later metallation while the amine directs the electrophile.

  • Reagents: 2-Aminothiazole (1.0 equiv), Bromine (

    
    ) (1.05 equiv), Acetic Acid (Solvent).
    
  • Scale Factor: On a large scale, NBS (N-bromosuccinimide) is often replaced with liquid bromine due to cost, despite handling challenges.

Protocol:

  • Charge: Dissolve 2-aminothiazole in Acetic Acid (5 vol) in a reactor equipped with a scrubber (for HBr fumes).

  • Addition: Cool to 10°C. Add

    
     dropwise over 2 hours.
    
    • Process Control: Maintain internal temperature < 20°C to prevent over-bromination or tar formation.

  • Reaction: Stir at ambient temperature (25°C) for 4 hours. Monitor by HPLC (Target: < 2% SM).

  • Workup: The product often precipitates as the hydrobromide salt.

  • Neutralization: Pour mixture into ice water. Adjust pH to 8-9 with 50% NaOH or solid

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with cold water. Dry at 45°C under vacuum.

    • Yield Expectations: 85-92%.

    • Appearance: Brown to off-white solid.

Step 2: Reductive Deamination (Sandmeyer-Type)

Objective: Remove the C2-amino group to yield 5-bromothiazole. Process Safety Warning: This step involves the formation of a diazonium intermediate which is thermally unstable. Nitrogen gas (


) is evolved in significant quantities.[2]
  • Reagents: 2-Amino-5-bromothiazole (1.0 equiv), Sodium Nitrite (

    
    ) (1.2 equiv), Hypophosphorous Acid (
    
    
    
    , 50% aq) (5.0 equiv).

Protocol:

  • Preparation: In a reactor with efficient overhead stirring and a reflux condenser, charge 50%

    
     and cool to -5°C.
    
  • Solubilization: Add 2-amino-5-bromothiazole portion-wise. (Note: It may not fully dissolve immediately).

  • Diazotization (Critical): Dissolve

    
     in minimum water. Add this solution sub-surface to the reactor over 2-3 hours.
    
    • Process Control: Internal temperature must stay between -5°C and 5°C.

    • Observation: Vigorous foaming (

      
       evolution) will occur. Use anti-foam if necessary.
      
  • Reduction: Once addition is complete, allow the mixture to warm slowly to 20-25°C. Stir for 12 hours.

  • Quench: Neutralize carefully with NaOH (exothermic) to pH 7.

  • Extraction: Extract with Dichloromethane (DCM) or MTBE.

  • Purification: 5-Bromothiazole is a liquid (bp ~65°C at 15 mmHg). Distillation is recommended for high purity.

    • Yield Expectations: 60-75%.

Step 3: Metallation and Formylation

Objective: Convert 5-bromothiazole to 5-thiazolecarboxaldehyde. Expert Insight: While n-Butyllithium (n-BuLi) is standard, it requires -78°C to prevent thiazole ring fragmentation (scission). For scalable processes (pilot plant), TurboGrignard (iPrMgCl·LiCl) is superior as it allows operation at -20°C to 0°C.

Protocol (Scalable TurboGrignard Method):

  • Inertion: Purge reactor with dry Nitrogen/Argon. Moisture content must be < 100 ppm.

  • Charge: Dissolve 5-bromothiazole (1.0 equiv) in anhydrous THF (10 vol).

  • Metallation: Cool to -20°C. Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) at a rate to maintain T < -15°C.

    • Aging:[3] Stir at -20°C for 1 hour. (Conversion of Br to MgCl species).

  • Formylation: Add anhydrous Dimethylformamide (DMF, 2.0 equiv) dropwise, maintaining T < -10°C.

  • Workup (Inverse Quench): Transfer the cold reaction mixture into a separate vessel containing Citric Acid (10% aq) or HCl (1M) cooled to 0°C.

    • Why Inverse? Prevents runaway exotherms and impurity formation during protonation.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Concentrate.

  • Final Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.

Process Workflow & Unit Operations

The following diagram outlines the physical unit operations required for the critical Step 2 (Deamination), which is the safety bottleneck of the process.

UnitOps Reactor Glass-Lined Reactor (Jacketed -10°C) Scrubber Caustic Scrubber (NOx/Acid Fumes) Reactor->Scrubber Gas Venting (N2) Separator Phase Separator (DCM Extraction) Reactor->Separator Quenched Slurry Dosing Dosage Pump (NaNO2 Solution) Dosing->Reactor Controlled Rate (T < 5°C) Distillation Vacuum Distillation (Product Isolation) Separator->Distillation Organic Phase

Figure 2: Unit operation flow for the hazardous deamination step.

Analytical Specifications & Quality Control

ParameterSpecificationMethodRationale
Purity (HPLC) > 98.0% a/aC18 Column, ACN/H2OCritical for downstream API coupling.
Moisture (KF) < 0.1%Karl FischerAldehydes are prone to hydration/oxidation.
Residual Solvent < 5000 ppmGC-HSTHF/DCM removal is critical for GMP.
Appearance Pale yellow solid/oilVisualDarkening indicates oxidation/polymerization.

Key NMR Diagnostic (1H NMR, CDCl3):

  • Aldehyde proton: ~10.1 ppm (s, 1H).

  • C2 Proton: ~9.0 ppm (s, 1H).

  • C4 Proton: ~8.5 ppm (s, 1H).

  • Note: Absence of broad singlet at ~5-6 ppm confirms removal of amine.

Troubleshooting & Causality

  • Low Yield in Step 2 (Deamination):

    • Cause: Temperature rose above 5°C during nitrite addition.

    • Effect: Thermal decomposition of the diazonium salt into tars/phenols before reduction by hypophosphorous acid occurred.

    • Fix: Slow down addition rate; increase cooling capacity.

  • Ring Opening in Step 3:

    • Cause: Metallation temperature too high or reaction time too long.

    • Effect: Formation of thio-formates or acyclic nitriles.

    • Fix: Switch from n-BuLi to iPrMgCl·LiCl (TurboGrignard) or strictly maintain T < -70°C if using Lithium.

  • Explosion Hazard Warning:

    • Cause: Accumulation of unreacted diazonium species.

    • Prevention:[4][5] Ensure agitation is vigorous to prevent "hot spots" of reagent accumulation. Never let the reaction mixture dry out containing diazonium salts.

References

  • Process Chemistry of Ritonavir Intermediates

    • Source:Organic Process Research & Development (OPRD).
    • Context: Optimization of thiazole functionaliz
    • Link: (Search: "Ritonavir thiazole synthesis")

  • Synthesis of 5-Bromothiazole (Sandmeyer Method)

    • Source: ChemicalBook / Patent Liter
    • Context: Detailed protocols for the deamin
    • Link:

  • TurboGrignard vs.

    • Source: Knochel, P. et al., Angewandte Chemie.
    • Context: Functionalization of sensitive heterocycles using Mg-Li complexes.
    • Link: (Search: "Knochel Turbo Grignard Thiazole")

  • Safety of Diazonium Salts

    • Source:Reactive Chemical Hazards of Diazonium Salts.
    • Context: Safety parameters for handling diazonium intermedi
    • Link:

Sources

Application Note: Reductive Amination Protocols Utilizing 5-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development[1]. The thiazole ring is a privileged scaffold, known for its ability to participate in hydrogen bonding, dipole-dipole interactions, and


-stacking within biological targets. Introducing a thiazolylmethyl amine moiety via reductive amination is a critical synthetic transformation for optimizing pharmacokinetic profiles (ADME) and target affinity.

This application note provides a comprehensive, self-validating guide to performing reductive aminations with 5-thiazolecarboxaldehyde, detailing the mechanistic causality behind reagent selection and step-by-step experimental workflows.

Mechanistic Insights: Causality in Reductive Amination

Reductive amination is a cascade reaction involving the condensation of 5-thiazolecarboxaldehyde with a primary or secondary amine to form a hemiaminal, followed by dehydration to an imine (or iminium ion), and subsequent in situ reduction to the target alkylamine[2].

Causality of Reagent Selection: The electron-withdrawing nature of the thiazole ring slightly deactivates the aldehyde compared to simple aliphatic aldehydes. However, the primary synthetic challenge lies in preventing the premature reduction of the aldehyde to 5-thiazolylmethanol.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): STAB is the reagent of choice for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB unreactive toward the aldehyde at room temperature, but highly reactive toward the more electrophilic iminium ion[2].

  • Acid Catalysis: The addition of a mild acid (e.g., acetic acid) serves a dual purpose: it accelerates the dehydration of the hemiaminal to the iminium ion and protonates the imine to increase its electrophilicity for hydride attack[2].

RA_Mechanism A 5-Thiazolecarboxaldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack E 5-Thiazolylmethanol (Side Product) A->E Direct Reduction C Iminium Ion (Electrophilic) B->C Dehydration (-H2O, H+) D Target Thiazolylmethylamine C->D Hydride Transfer (STAB)

Mechanistic pathway of reductive amination highlighting desired vs. premature reduction.

Quantitative Data: Reducing Agent Selection Matrix

To ensure a predictable reaction, selecting the correct reducing agent based on the amine type is critical. The table below summarizes the operational parameters for common hydride donors.

Reducing AgentChemical FormulaOptimal pH RangeReactivity ProfileRecommended Amine Type for 5-Thiazolecarboxaldehyde
STAB NaBH(OAc)34.0 - 5.0Mild; selective for iminium ionsSecondary Amines (Excellent), Primary Amines (Good)
Sodium Cyanoborohydride NaBH3CN6.0 - 8.0Mild; requires acidic activationPrimary Amines (Excellent), Weakly nucleophilic anilines
Sodium Borohydride NaBH4> 8.0Strong; reduces aldehydes rapidlyStepwise reactions only (Pre-form imine with Lewis acid)
Picoline Borane pic-BH33.0 - 5.0Mild; green alternative to NaBH3CNPrimary and Secondary Amines

Experimental Workflows and Methodologies

The following protocols have been optimized for 5-thiazolecarboxaldehyde to minimize the formation of the alcohol byproduct and maximize the yield of the target amine.

Protocol A: Direct Reductive Amination with Secondary Amines (STAB Method)

Rationale: Secondary amines form highly reactive iminium ions that are rapidly reduced by STAB. 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred solvents as they stabilize polar transition states without coordinating to the borohydride[3].

Materials:

  • 5-Thiazolecarboxaldehyde (1.0 equiv, e.g., 1.0 mmol, 113.14 mg)

  • Secondary Amine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv) - Required for sterically hindered amines.

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-thiazolecarboxaldehyde and the secondary amine in anhydrous DCE (5.0 mL).

  • Activation: Add glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 30–60 minutes to allow for hemiaminal/iminium formation.

  • Reduction: Add STAB (1.5 equiv) portionwise over 5 minutes. The reaction is typically exothermic; for larger scales, utilize a water bath to maintain ambient temperature.

  • Monitoring: Stir the reaction at room temperature (40 to 100 °C heating may be required for highly hindered substrates)[3]. Monitor progression via TLC (typically 5% MeOH in DCM). The aldehyde spot (UV active, stains with 2,4-DNP) should disappear within 2–4 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and destroy excess hydride. Stir vigorously for 15 minutes until gas evolution (H2) ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient).

Exp_Workflow Step1 1. Reagent Preparation Dry DCE, N2 Atmosphere Step2 2. Iminium Formation Aldehyde + Amine + AcOH Step1->Step2 Step3 3. Hydride Addition STAB portionwise (2-4h) Step2->Step3 Step4 4. Reaction Quench Sat. NaHCO3 (pH 8) Step3->Step4 Step5 5. Extraction & Purification DCM Extraction -> Column Step4->Step5

Step-by-step experimental workflow for the direct reductive amination using STAB.

Protocol B: Stepwise Reductive Amination with Primary Amines (Ti(OiPr)4 / NaBH4 Method)

Rationale: Primary amines can suffer from over-alkylation (forming tertiary amines) or poor imine conversion. Using Titanium(IV) isopropoxide acts as a water scavenger and Lewis acid, driving the formation of the transient imine to completion before a stronger hydride (NaBH4) is introduced.

Step-by-Step Methodology:

  • Imine Formation: Combine 5-thiazolecarboxaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (2.0 equiv) dropwise. Stir at room temperature for 12 hours under nitrogen.

  • Reduction: Cool the reaction to 0 °C. Add NaBH4 (1.5 equiv) in one portion. Add anhydrous Methanol (1 mL/mmol) dropwise to solubilize the borohydride and accelerate reduction. Stir for 2 hours.

  • Workup: Quench with water (2 mL). A white precipitate of TiO2 will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the layers of the filtrate, wash the organic layer with brine, dry over Na2SO4, and concentrate.

Self-Validating Systems: Analytical Characterization

To ensure the scientific integrity of the protocol, researchers must employ orthogonal analytical techniques to validate the conversion of 5-thiazolecarboxaldehyde to the corresponding amine[2].

  • 1H NMR Diagnostics:

    • Starting Material: The aldehyde proton of 5-thiazolecarboxaldehyde appears as a distinct singlet far downfield, typically around 9.90 - 10.10 ppm (in CDCl3).

    • Product: Successful reductive amination is confirmed by the complete disappearance of the aldehyde peak and the emergence of a new methylene singlet (or doublet/multiplet if chiral/coupled) bridging the thiazole and the amine, typically appearing between 3.80 - 4.20 ppm .

  • Mass Spectrometry (LC-MS): The thiazole ring is highly amenable to Electrospray Ionization (ESI+). The product mass should reflect

    
    .
    

References

  • Title: 5-Thiazolecarboxaldehyde 95 1003-32-3 Source: Sigma-Aldrich URL
  • Title: 4-Isopropyl-1,3-thiazole-2-carbaldehyde | RUO | Supplier Source: Benchchem URL
  • Title: US20100022550A1 - Tetrahydrocarbazole derivatives useful as androgen receptor modulators Source: Google Patents URL

Sources

5-Thiazolecarboxaldehyde as a precursor for Ritonavir synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Thiazolecarboxaldehyde as a Strategic Precursor in Ritonavir Synthesis

Part 1: Executive Summary & Strategic Rationale

Ritonavir (Norvir) is a potent HIV protease inhibitor and a critical pharmacokinetic enhancer (booster) used in combination with other antiretrovirals (e.g., Paxlovid). Structurally, Ritonavir is a peptidomimetic possessing C2-symmetry features, but it is chemically asymmetric.[1] It contains two distinct thiazole moieties:

  • The "Left" Wing: A 2-isopropyl-4-thiazolyl group.[2][1][3][4]

  • The "Right" Wing: A simple 5-thiazolyl group attached via a methyl carbamate linkage.[1]

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) serves as the direct, high-purity precursor for the "Right Wing" moiety.[2][1] While historical industrial routes (e.g., Abbott's original process) often utilized 2-chloro-5-chloromethylthiazole followed by hydrolysis and dechlorination to access the necessary alcohol, the use of 5-Thiazolecarboxaldehyde offers a streamlined, halogen-free entry point for next-generation synthesis and specific analog development.[2][1]

This guide details the conversion of 5-Thiazolecarboxaldehyde into the Activated 5-Hydroxymethylthiazole Carbonate , which is then coupled to the Ritonavir core.[1]

Part 2: Synthetic Pathway & Mechanism

The transformation relies on a reductive activation strategy.[1] The aldehyde is not coupled directly; it must first be reduced to the alcohol and then "activated" to form a mixed carbonate, which acts as an electrophile for the amine core of Ritonavir.[1]

Reaction Logic:
  • Reduction: Chemoselective reduction of the aldehyde to 5-Hydroxymethylthiazole .

  • Activation: Reaction with p-nitrophenyl chloroformate (or Disuccinimidyl carbonate, DSC) to create a reactive mixed carbonate.[2][1]

  • Coupling: Nucleophilic attack by the Ritonavir core amine (intermediate) on the mixed carbonate to form the stable carbamate linkage.[1]

Ritonavir_Synthesis_Flow Aldehyde 5-Thiazolecarboxaldehyde (Precursor) Alcohol 5-Hydroxymethylthiazole (Intermediate) Aldehyde->Alcohol Reduction (NaBH4, MeOH) Activated Mixed Carbonate (Activated Electrophile) Alcohol->Activated Activation (p-NO2-Ph-OCOCl, Base) Ritonavir Ritonavir (Final API) Activated->Ritonavir Coupling Core Ritonavir Core Amine (Nucleophile) Core->Ritonavir Nucleophilic Attack

Figure 1: Strategic flow utilizing 5-Thiazolecarboxaldehyde for the specific installation of the 5-thiazolylmethyl carbamate moiety.[2][1]

Part 3: Detailed Experimental Protocols

Protocol A: Reduction to 5-Hydroxymethylthiazole

Objective: Isolate high-purity alcohol without ring degradation.[1] Thiazole rings can be sensitive to harsh hydrogenation conditions; hydride reduction is preferred for the aldehyde.[1]

Reagents:

  • 5-Thiazolecarboxaldehyde (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (0.5 – 0.6 equiv)

  • Methanol (anhydrous)

  • Acetic acid (for quench)

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 5-Thiazolecarboxaldehyde (10.0 g, 88.4 mmol) and Methanol (100 mL). Cool the solution to 0–5 °C.

  • Reduction: Slowly add NaBH₄ (1.67 g, 44.2 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10 °C to prevent side reactions.[2][1]

  • Monitoring: Stir at 0–5 °C for 1 hour. Monitor by TLC (SiO₂, 5% MeOH in DCM) or HPLC. The aldehyde peak should disappear.[1]

  • Quench: Carefully add Acetic Acid (approx. 3 mL) dropwise to destroy excess hydride (pH adjusted to ~6–7).

  • Work-up: Concentrate the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 5-Hydroxymethylthiazole as a pale yellow oil (Yield typically 90–95%).[1]

    • Quality Check: ¹H NMR (CDCl₃) should show a methylene singlet at ~4.9 ppm and thiazole protons at ~7.7 and 8.7 ppm.[1]

Protocol B: Activation (Formation of Mixed Carbonate)

Objective: Convert the alcohol into a reactive electrophile.[1] The p-nitrophenyl carbonate is the industry standard due to its crystallinity and favorable leaving group kinetics.[1]

Reagents:

  • 5-Hydroxymethylthiazole (from Protocol A)[1][5][6][7]

  • 4-Nitrophenyl chloroformate (1.05 equiv)[2][1]

  • Triethylamine (TEA) or Pyridine (1.1 equiv)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve 5-Hydroxymethylthiazole (10.0 g, 86.8 mmol) and 4-Nitrophenyl chloroformate (18.4 g, 91.1 mmol) in dry DCM (150 mL). Cool to 0 °C.

  • Addition: Add Triethylamine (13.3 mL, 95.5 mmol) dropwise over 20 minutes.

    • Critical Control: A white precipitate (TEA·HCl) will form immediately.[1] Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Work-up: Wash the reaction mixture with water (2 x 100 mL) and 5% Citric Acid solution (to remove excess amine).

  • Crystallization: Concentrate the DCM layer to ~30 mL. Add Hexanes or Heptane (100 mL) slowly to induce precipitation.[1]

  • Filtration: Filter the off-white solid, wash with hexanes, and dry under vacuum.[1]

    • Product: Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl ester.[2][1]

    • Stability Note: Store at 2–8 °C; moisture sensitive.[1]

Protocol C: Coupling to Ritonavir Core

Objective: Final assembly of the "Right Wing".[1]

Reagents:

  • Ritonavir Core Amine (e.g., (2S,3S,5S)-2-amino-3-hydroxy-5-(t-Boc-amino)-1,6-diphenylhexane derivative)[2][1][4]

  • Activated Carbonate (from Protocol B)

  • Diisopropylethylamine (DIPEA)

  • DMF or Ethyl Acetate[1]

Methodology:

  • Dissolve the Ritonavir Core Amine (1.0 equiv) in DMF.[1]

  • Add DIPEA (1.5 equiv).[1]

  • Add the Activated Carbonate (1.1 equiv) solid in one portion.[1]

  • Stir at 25 °C for 4–6 hours. The p-nitrophenol byproduct is released (turning the solution yellow).[1]

  • Purification: The final Ritonavir molecule requires careful crystallization (often from EtOH/Water) to ensure the correct polymorph (Form I vs. Form II), a critical quality attribute for bioavailability.[1]

Part 4: Data Summary & Specifications

ParameterSpecification / ResultNotes
Precursor 5-ThiazolecarboxaldehydePurity >98% (GC) required.[2][1][8]
Intermediate 5-HydroxymethylthiazolePale yellow oil.[1] Unstable to long-term air exposure.[1]
Activated Reagent 4-Nitrophenyl carbonate deriv.[2][1]MP: 78–80 °C. White to off-white solid.[1]
Coupling Yield >85%High efficiency due to activated carbonate.[1]
Critical Impurity 4-NitrophenolMust be washed out (<0.1%) in final workup.[2][1]

Part 5: Scientific Integrity & References

Expertise & Causality: The choice of 5-thiazolecarboxaldehyde over the chloromethyl intermediate is driven by "Green Chemistry" principles to avoid halogenated byproducts in the final stages.[1] However, the activation step using p-nitrophenyl chloroformate is chosen over direct acylation because carbamate formation requires a "hard" electrophile to react with the secondary amine of the core efficiently without racemization.[1]

Self-Validating System:

  • TLC Check (Protocol A): Aldehyde Rf ~0.6 vs Alcohol Rf ~0.3 (5% MeOH/DCM). Distinct separation confirms reduction.[1]

  • Color Change (Protocol C): The release of p-nitrophenol creates a visible yellowing, serving as a visual indicator of reaction progress.[1]

References:

  • Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy."[1][9] Journal of Medicinal Chemistry. Link

  • Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism."[1] Pharmaceutical Research. (Describes the critical need for purity in the final coupling to control crystal form). Link

  • Abbott Laboratories. (1994).[1] "Retroviral protease inhibiting compounds."[1][10] WO Patent 94/14436.[1][11] (The foundational patent describing the modular synthesis of Ritonavir).[1] Link

  • Chem-Impex International. "Thiazole-5-carbaldehyde Product Specifications." (Source for precursor physical properties).[1][4][5][9][12][13] Link

Sources

Application Note: Synthesis and Analytical Validation of Schiff Bases Derived from 5-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Analytical Characterization

Strategic Rationale & Chemical Causality

In contemporary medicinal chemistry, the thiazole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active compounds and FDA-approved pharmaceuticals[1]. Specifically, 5-thiazolecarboxaldehyde and its halogenated analogs (e.g., 4,5-dichloro-2-thiazolecarboxaldehyde) serve as highly versatile synthons for advanced chemical synthesis[1]. The reactive aldehyde group strategically positioned at the 5-carbon enables efficient condensation with primary amines to form imines, universally known as Schiff bases[1][2].

Schiff bases are dynamic organic motifs of immense bioactive importance. They exhibit broad-spectrum antibacterial, antifungal, and antitumor activities, and act as highly flexible N-donor ligands for metal coordination (such as Cu(I) and Ag(I) complexes) designed for targeted DNA/RNA binding[3][4]. Furthermore, the formation of these imine intermediates is a mandatory foundational step for the subsequent synthesis of more complex heterocycles, including thiazolidinones, via cyclization reactions[1][5].

Causality in Reaction Design: The synthesis of a Schiff base from 5-thiazolecarboxaldehyde is governed by a delicate nucleophilic addition-elimination equilibrium.

  • Catalytic pH Balance: The reaction requires an acid catalyst (typically glacial acetic acid)[1][6]. The causality here is strictly electronic: the acid must protonate the carbonyl oxygen to increase the electrophilicity of the aldehyde carbon. However, if the medium is too acidic, the primary amine becomes fully protonated (forming an ammonium salt), stripping it of its nucleophilicity and halting the reaction.

  • Thermodynamic Control: The condensation inherently releases one equivalent of water. Because imine formation is highly reversible, the continuous removal of water is mandatory to drive the equilibrium toward the Schiff base product, strictly adhering to Le Chatelier’s principle[1].

Mechanistic Pathway

To visualize the causality of the reaction, the following workflow illustrates the acid-catalyzed nucleophilic addition and subsequent dehydration steps required to yield the final thiazole-based imine.

G A 5-Thiazolecarboxaldehyde + Primary Amine B Carbonyl Protonation (Acid Catalyst, pH 4.5-5.5) A->B H+ addition C Nucleophilic Attack by Amine Nitrogen B->C Enhances electrophilicity D Carbinolamine (Hemiaminal) Intermediate C->D C-N bond formation E Proton Transfer & Dehydration (-H2O) D->E Acid-catalyzed F Thiazole-based Schiff Base (Imine) E->F Equilibrium shift (Water Removal)

Mechanistic pathway of acid-catalyzed Schiff base formation from 5-thiazolecarboxaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify reaction progression before proceeding to workup.

Protocol A: Conventional Acid-Catalyzed Condensation (Solution-Phase)

This method is optimized for liquid or highly soluble primary amines (e.g., substituted anilines)[6][7].

  • Reagent Preparation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of 5-thiazolecarboxaldehyde in 20 mL of anhydrous ethanol[6].

  • Amine Addition: Slowly add 10.0 mmol (equimolar) of the selected primary amine to the stirring solution[1][6].

  • Catalyst Introduction & Validation: Add 2–3 drops of glacial acetic acid[6].

    • Self-Validation Check 1: Spot-test the solution on pH paper; the pH must read between 4.5 and 5.5. If it is lower, the amine will be deactivated.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 78°C) for 4–6 hours[5][6]. To enforce thermodynamic control, suspend 3Å molecular sieves in a Soxhlet thimble above the reaction flask to trap evaporated water.

  • In-Process Monitoring:

    • Self-Validation Check 2: After 3 hours, take a 0.1 mL aliquot. Perform rapid ATR-FTIR. The reaction is complete only when the aldehyde carbonyl stretch (~1690 cm⁻¹) is entirely replaced by the imine C=N stretch (~1620 cm⁻¹).

  • Workup & Isolation: Cool the reaction mixture to 0–5°C in an ice bath to induce crystallization. Filter the crude solid under vacuum, wash with cold ethanol, and partition the residue between an organic solvent (e.g., ethyl acetate) and water to remove unreacted amine salts[6].

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base[6].

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)

This methodology is ideal for sterically hindered amines or when rapid library generation is required.

  • Homogenization: Grind equimolar amounts (5.0 mmol) of 5-thiazolecarboxaldehyde and the primary amine in an agate mortar until a fine, homogeneous powder is obtained[6].

  • Catalysis: Transfer the mixture to a microwave-safe quartz vessel and add a catalytic amount (0.1 mmol) of solid p-toluenesulfonic acid (p-TSA).

  • Irradiation: Irradiate at 300 W for 2–5 minutes in a dedicated laboratory microwave synthesizer.

    • Self-Validation Check: Ensure the internal temperature probe does not exceed 90°C to prevent thermal degradation of the thiazole ring.

  • Isolation: Extract the resulting melt with hot ethanol, filter while hot to remove catalyst residues, and cool to crystallize the product.

Quantitative Reaction Metrics

The following table summarizes expected quantitative data and reaction parameters for synthesizing various Schiff bases derived from 5-thiazolecarboxaldehyde, demonstrating the versatility of the scaffold across different biological targets[3][4][5].

Primary Amine ReactantSynthesis MethodCatalystReaction TimeYield (%)Target Biological Activity
3,4-DifluoroanilineReflux (Ethanol)Glacial Acetic Acid5.0 h82%Antifungal / Kinase Inhibition
p-XylylenediamineReflux (Methanol)Glacial Acetic Acid6.5 h76%DNA/RNA Binding (Ag/Cu Ligand)
4-Aminobenzoic AcidMicrowave (Solvent-Free)p-TSA3.0 min89%Antibacterial (E. coli FabH inhibitor)
Ceftazidime derivativeReflux (Ethanol)Glacial Acetic Acid8.0 h68%Broad-spectrum Antibacterial
2-Amino-5-methylpyridineReflux (Toluene)NH₄Cl12.0 h71%GABAA Receptor Modulation

Table 1: Comparative reaction parameters and therapeutic applications of 5-thiazolecarboxaldehyde-derived Schiff bases.

Analytical Validation

To confirm the structural integrity of the synthesized Schiff bases, rigorous analytical characterization is required.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade KBr to form a transparent pellet[6]. The successful formation of the Schiff base is definitively confirmed by the appearance of a strong, sharp absorption band in the 1590–1630 cm⁻¹ region, corresponding to the azomethine (C=N) stretching vibration. Crucially, the complete absence of the aldehyde carbonyl stretch (C=O) at ~1690 cm⁻¹ validates the complete consumption of the starting material[8].

  • Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[6]. The diagnostic marker for the Schiff base is the azomethine proton (-CH=N-). Due to the deshielding effect of the adjacent nitrogen and the aromatic thiazole ring, this proton typically appears as a distinct, sharp singlet significantly downfield, usually between δ 8.2 and 8.8 ppm . This signal must integrate to exactly 1H relative to the thiazole ring protons.

References
  • [1] Benchchem. 4,5-Dichloro-2-Thiazolecarboxaldehyde.

  • [6] Benchchem. (2-Amino-thiazol-5-yl)-acetic acid methyl ester.

  • [7] Benchchem. 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline.

  • [3] NIH / PMC. New N4-Donor Ligands as Supramolecular Guests for DNA and RNA: Synthesis, Structural Characterization, In Silico, Spectrophotometric and Antimicrobial Studies.

  • [8] Grafiati. Journal articles: 'Thiazolyl substituted Schiff's bases'.

  • [4] ResearchGate. The Recent Report on Schiff Bases and their Complexes as DNA Binders.

  • [2] LeapChem. Thiazole-5-carboxaldehyde丨CAS 1003-32-3.

  • [5] ResearchGate. Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives.

Sources

Application Note: Knoevenagel Condensation Protocols for 5-Formylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in the synthesis of advanced functional materials, including near-infrared absorbing dyes . Specifically, 5-formylthiazole (thiazole-5-carboxaldehyde) serves as a highly versatile electrophile.

The Knoevenagel condensation of 5-formylthiazole with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is the premier method for generating extended


-conjugated dicyanovinyl or alkylidene derivatives. As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a robust, self-validating system. By understanding the thermodynamic and kinetic drivers of this reaction, researchers can adapt these conditions to synthesize a wide library of thiazole-based compounds .

Mechanistic Causality & Experimental Design

To achieve high yields (>85%) and minimize purification bottlenecks, every reagent in this protocol is chosen based on precise chemical causality:

  • The Catalyst (Piperidine): Piperidine (

    
    ) acts as a weak secondary amine base. It is basic enough to deprotonate the active methylene compound to form a nucleophilic carbanion, but mild enough to prevent the degradation of the electron-deficient thiazole ring. Furthermore, piperidine can act as a nucleophilic catalyst by transiently condensing with 5-formylthiazole to form an iminium ion, which is significantly more electrophilic than the parent aldehyde.
    
  • The Solvent (Ethanol): Absolute ethanol is selected over aprotic solvents (like DMF or THF) because its protic nature facilitates the proton-shuttling required during the E1cB dehydration step. Crucially, ethanol drives the reaction forward via Le Chatelier's principle: the highly conjugated Knoevenagel products possess drastically lower solubility in cold ethanol than the starting materials, allowing the product to precipitate out of the solution and preventing reverse aldol-type reactions .

Reaction Pathway Visualization

Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion Intermediate A->C Deprotonation B Piperidine (Catalyst) B->C E Aldol-type Adduct C->E Nucleophilic Attack D 5-Formylthiazole D->E F Dehydration (-H2O) E->F G Knoevenagel Product F->G E1cB Elimination

Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Quantitative Data: Condition Optimization

The following table summarizes the optimized conditions for reacting 5-formylthiazole with various active methylene compounds. These metrics serve as your baseline for expected yields and kinetics.

Active Methylene CompoundCatalyst SystemSolventTemperatureTimeIsolated Yield
Malononitrile Piperidine (10 mol%)Ethanol78 °C (Reflux)2 h88 - 92%
Ethyl Cyanoacetate Piperidine (10 mol%)Ethanol78 °C (Reflux)3 h82 - 85%
Barbituric Acid Piperidine / Glacial AcOHEthanol78 °C (Reflux)4 h75 - 80%
Malononitrile L-Proline (10 mol%)Methanol25 °C (RT)6 h85 - 89%

Data Note: The addition of Glacial Acetic Acid (AcOH) when using Barbituric acid prevents the precipitation of insoluble piperidinium salts and buffers the reaction to favor dehydration.

Step-by-Step Experimental Protocol

Reagents Required
  • 5-Formylthiazole (1.0 equivalent, 10 mmol)

  • Malononitrile (1.1 equivalents, 11 mmol)

  • Piperidine (0.1 equivalents, 1 mmol)

  • Absolute Ethanol (20 mL)

Methodology
  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylthiazole (1.13 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in 20 mL of absolute ethanol. Stir at room temperature until a homogeneous solution is achieved.

  • Catalyst Addition: Add piperidine (85 mg, ~100 µL, 1 mmol) dropwise to the stirring solution.

    • Self-Validation Checkpoint: You will observe an immediate bathochromic color shift (typically turning deep yellow or orange). This visually confirms the formation of the initial carbanion and the onset of the condensation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath or heating mantle. Maintain reflux for 2 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The disappearance of the UV-active aldehyde spot confirms completion.

  • Precipitation & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, submerge the flask in an ice-water bath (0–5 °C) for 30 minutes.

    • Self-Validation Checkpoint: A heavy crystalline precipitate will form. If precipitation is poor, concentrate the solvent by 50% under reduced pressure and re-chill.

  • Filtration: Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove residual piperidine and unreacted malononitrile.

  • Purification: Recrystallize the crude solid from hot ethanol or a methanol/water mixture to yield the analytically pure 2-(thiazol-5-ylmethylene)malononitrile.

Workflow Visualization

Workflow Step1 Step 1: Preparation Dissolve 5-Formylthiazole & Active Methylene in EtOH Step2 Step 2: Catalysis Add Piperidine (0.1 eq) dropwise at RT Step1->Step2 Step3 Step 3: Reaction Reflux (78°C) for 2-4 hours Monitor via TLC Step2->Step3 Step4 Step 4: Precipitation Cool to RT, then chill in ice bath (0-5°C) Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration & Wash with cold EtOH Step4->Step5 Step6 Step 6: Purification Recrystallization from EtOH/MeOH Step5->Step6

Step-by-step experimental workflow for the Knoevenagel condensation.

Troubleshooting & Analytical Verification

  • Issue: Formation of Bis-adducts (Over-alkylation)

    • Cause: Excess active methylene or prolonged heating.

    • Solution: Strictly maintain the 1:1.1 stoichiometric ratio and halt the reaction immediately upon consumption of the aldehyde.

  • Issue: Dark, Tarry Byproducts

    • Cause: Oxidation of the thiazole ring or overly harsh basic conditions.

    • Solution: Switch to the L-Proline/Methanol (room temperature) green-chemistry condition outlined in Table 1. L-Proline provides a milder, zwitterionic catalytic environment.

  • Analytical Signatures:

    
    -NMR (
    
    
    
    or
    
    
    ) will show the disappearance of the characteristic aldehyde proton (
    
    
    ppm) and the emergence of a highly deshielded vinylic proton (
    
    
    ppm), confirming the successful formation of the alkylidene double bond.

References

  • Title: Near-infrared absorbing delocalized cationic azo dyes Source: Dyes and Pigments (Elsevier) URL: [Link]

  • Title: Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics Source: Journal of Chemistry (Hindawi) URL: [Link]

Application Note: Chemoselective Reduction of 5-Thiazolecarboxaldehyde to 5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing motifs are ubiquitous in modern drug discovery, serving as critical pharmacophores in antiretrovirals (e.g., Ritonavir, Cobicistat) and antineoplastic agents (e.g., Dasatinib intermediates). The synthesis of 5-thiazolemethanol from 5-thiazolecarboxaldehyde is a fundamental transformation required to build these complex active pharmaceutical ingredients (APIs). This application note details a highly optimized, self-validating protocol for this reduction, focusing on chemoselectivity, mechanistic causality, and scalable isolation techniques.

Mechanistic Causality & Reagent Selection

The reduction of the formyl group on a thiazole ring requires careful consideration of the heterocycle's electronic properties. The thiazole ring is electron-withdrawing, which significantly increases the electrophilicity of the C5-carbonyl carbon.

While strong hydride donors like Lithium Aluminum Hydride (


) are frequently used to reduce thiazole esters to alcohols [3][4], they are excessively harsh for aldehydes and can lead to over-reduction or ring-opening side reactions. Instead, Sodium Borohydride (

)
in a protic solvent (methanol or ethanol) is the optimal reagent [1][2].

Causality of the Reagent System:

  • Nucleophilic Activation: Methanol acts as a hydrogen-bond donor, coordinating with the carbonyl oxygen. This polarization further increases the electrophilicity of the carbonyl carbon, facilitating rapid hydride transfer from the

    
     anion.
    
  • Chemoselectivity:

    
     is mild enough to selectively reduce the aldehyde without affecting the aromatic thiazole system or requiring strictly anhydrous conditions.
    
  • Thermal Control: The reaction is initiated at 0 °C to control the exothermic hydride transfer and minimize the generation of hydrogen gas, ensuring a safe and scalable process.

Reaction Pathway Visualization

Pathway A 5-Thiazolecarboxaldehyde (Electrophile) B NaBH4 / MeOH (Hydride Donor) A->B Nucleophilic Attack C Borate Complex Intermediate B->C 0 °C to RT D Aqueous Quench (Protonation) C->D NH4Cl (aq) E 5-Thiazolemethanol (Product) D->E Extraction

Mechanistic pathway for the reduction of 5-thiazolecarboxaldehyde to 5-thiazolemethanol.

Quantitative Data: Reducing Agent Comparison

To justify the selection of


, the following table summarizes the performance of various reducing agents for this specific transformation.
Reducing AgentSolvent SystemTemperatureChemoselectivityTypical YieldPractical Considerations

Methanol (MeOH)0 °C

RT
High 88 - 95% Mild, easy workup, tolerates moisture[1].

Tetrahydrofuran (THF)0 °CLow75 - 82%Requires strictly anhydrous conditions; overkill for aldehydes[3].
DIBAL-H Toluene / DCM-78 °CModerate~80%Cryogenic conditions required; higher cost at scale.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes observational checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Phase 1: Preparation and Initiation
  • Setup: Equip a thoroughly dried round-bottom flask with a magnetic stir bar and a nitrogen balloon (optional, but recommended to exclude ambient moisture, though

    
     is relatively moisture-tolerant).
    
  • Dissolution: Dissolve 5-thiazolecarboxaldehyde (1.0 equivalent, e.g., 10.0 mmol, 1.13 g) in anhydrous methanol (20 mL) to achieve a 0.5 M concentration.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Validation Check: The solution should be clear and pale yellow.

Phase 2: Hydride Reduction
  • Reagent Addition: Weigh out Sodium Borohydride (

    
    , 1.2 equivalents, 12.0 mmol, 454 mg). Add the solid portion-wise over 15 minutes.
    
    • Causality: Portion-wise addition prevents a sudden thermal spike and controls the effervescence (evolution of

      
       gas).
      
    • Validation Check: Mild bubbling should be observed upon each addition.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 1.5 hours.

Phase 3: In-Process Monitoring (TLC)
  • Sampling: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute using 50% Ethyl Acetate in Hexanes.

    • Validation Check: The starting aldehyde (higher

      
      , UV active, stains orange with 2,4-DNP) should be completely consumed. A new, more polar spot (lower 
      
      
      
      , UV active, stains with
      
      
      ) corresponding to 5-thiazolemethanol must be present.
Phase 4: Quenching and Isolation
  • Quenching: Re-cool the flask to 0 °C. Slowly add saturated aqueous Ammonium Chloride (

    
    ) solution (10 mL) dropwise.
    
    • Causality:

      
       provides a mild proton source to safely decompose unreacted 
      
      
      
      into water-soluble boric acid salts without over-acidifying the mixture, which could protonate the thiazole nitrogen and trap the product in the aqueous layer.
  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.

  • Extraction: Dilute the remaining aqueous residue with water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to yield 5-thiazolemethanol as a pale yellow oil or crystalline solid.
    

Analytical Characterization

To confirm the integrity of the synthesized 5-thiazolemethanol, perform


 NMR spectroscopy (

, 400 MHz).
  • Disappearance of Aldehyde: The sharp formyl proton singlet at

    
     ppm must be absent.
    
  • Appearance of Methylene: A new singlet integrating to 2 protons should appear at

    
     ppm, corresponding to the 
    
    
    
    group.
  • Aromatic Protons: The thiazole C2 and C4 protons will appear as distinct singlets or doublets (depending on coupling) in the aromatic region (

    
     and 
    
    
    
    ppm).

References

  • Benchchem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. 1

  • Wikipedia. Thiazole. 2

  • PrepChem. Synthesis of 2-propyl-thiazole-5-methanol. 3

  • European Patent Office (EP 0715618 B1). HYDROXYETHYLAMINO SULPHONAMIDES USEFUL AS RETROVIRAL PROTEASE INHIBITORS. 4

Sources

Using 5-Thiazolecarboxaldehyde in multi-component reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Thiazolecarboxaldehyde as a Privileged Scaffold in Multi-Component Reactions (MCRs)

Executive Summary & Mechanistic Rationale

In modern drug discovery and diversity-oriented synthesis, multi-component reactions (MCRs) are indispensable tools for the rapid assembly of complex molecular architectures[1]. Among heterocyclic building blocks, 5-thiazolecarboxaldehyde (5-TCA) and its halogenated derivatives (e.g., 2,4-dichloro-5-thiazolecarboxaldehyde) stand out due to their dual functionality[1]. The thiazole core acts as a bioisostere for pyridine and benzene rings, conferring potent antibacterial, antiviral, and antitumor properties[2]. Concurrently, the highly electrophilic C5-carbaldehyde group serves as an ideal anchor for nucleophilic attack, making it a prime candidate for classic MCRs such as the Ugi, Biginelli, and Hantzsch reactions[1].

As a Senior Application Scientist, I emphasize that the success of 5-TCA in MCRs relies on understanding its electronic environment. The electron-withdrawing nature of the thiazole ring increases the electrophilicity of the aldehyde carbon, accelerating initial imine/iminium formation. However, this same electronic effect can lead to side reactions if the subsequent trapping steps (e.g., by isocyanides or active methylenes) are not kinetically favored. Therefore, optimizing catalyst selection, solvent polarity, and reagent stoichiometry is critical to establishing a self-validating, high-yielding protocol.

Strategic MCR Pathways Involving 5-TCA

The versatility of 5-TCA allows it to be funneled into several distinct cascade and multicomponent pathways. Below is a logical mapping of how 5-TCA is deployed across different synthetic strategies to yield highly functionalized drug-like scaffolds.

MCR_Pathways Start 5-Thiazolecarboxaldehyde (5-TCA) Ugi Ugi-Mumm Reaction (Isocyanide, Amine, Acid) Start->Ugi 4-Component Biginelli Biginelli Reaction (Urea, beta-Ketoester) Start->Biginelli 3-Component Cascade Knoevenagel-Michael Cascade Start->Cascade Base Catalyzed Prod1 C3-Functionalized (E)-Arylamidines Ugi->Prod1 Telescoped Rearrangement Prod2 Pyrimido-thiazole Derivatives Biginelli->Prod2 Acid Catalyzed Cyclization Prod3 Complex Fused Heterocycles Cascade->Prod3 Domino Reaction

Divergent multi-component reaction pathways utilizing 5-thiazolecarboxaldehyde.

Quantitative Reaction Parameters

To facilitate protocol adoption, the following table summarizes the optimized empirical data for 5-TCA across three primary MCR workflows.

Reaction TypeCore ComponentsCatalyst / Key ReagentsTemp / TimeTypical YieldTarget Scaffold
Ugi-Mumm Rearrangement 5-TCA, Amine, Isocyanide, Azidobenzoic acidPolymer-bound PPh₃, HCl, Et₃NRT (12h) → MW (100°C)45–66%(E)-Arylamidines[3]
Biginelli Condensation 5-TCA, Urea, β-KetoesterAcid catalyst (e.g., HCl or Lewis acid)Reflux (4–8h)70–85%Pyrimido-thiazoles[1]
Knoevenagel-Michael 5-TCA, Active methylene, NucleophileBase (e.g., Piperidine)RT to Reflux60–80%Fused Heterocycles[1]

Detailed Experimental Protocols

Protocol A: Telescoped Ugi-Mumm Synthesis of C3-Functionalized (E)-Arylamidines

This protocol details a four-step, six-transformation sequence requiring only a single final purification. The causality behind this design is atom economy: isolating intermediate quinazolinones often results in diminished yields due to triphenylphosphine oxide contamination[3].

Reagents & Materials:

  • 5-Thiazolecarboxaldehyde (1.0 equiv)

  • 2-Azidobenzoic acid (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Polymer-bound triphenylphosphine (~3 mmol/g loading)

  • Molecular sieves (4Å)

  • Anhydrous CH₂Cl₂

  • 4.0 M HCl in dioxane

  • Triethylamine (Et₃N) and Methanol (CH₃OH)

Step-by-Step Methodology:

  • Imide Formation (Ugi-Mumm): To a flame-dried round-bottom flask under nitrogen, add equimolar quantities of 5-TCA, 2-azidobenzoic acid, primary amine, and isocyanide in anhydrous CH₂Cl₂ (0.1 M). Add activated 4Å molecular sieves. Stir at ambient temperature for 12 hours.

    • Causality: Molecular sieves are critical to drive the initial imine condensation to completion by sequestering water, preventing competitive Passerini side-reactions[3].

  • Staudinger/Aza-Wittig Sequence: To the crude reaction mixture, add polymer-bound triphenylphosphine (1.5 equiv). Stir at room temperature until nitrogen evolution ceases and TLC indicates complete conversion to the quinazolinone intermediate.

    • Causality: Polymer-bound PPh₃ is deliberately chosen over standard PPh₃. Standard PPh₃ generates triphenylphosphine oxide, which severely complicates purification. The polymer support allows the byproduct to be removed via simple vacuum filtration[3].

  • Filtration & Solvent Exchange: Filter the reaction mixture through a Celite pad to remove the polymer-bound reagent and molecular sieves. Concentrate the filtrate in vacuo. Redissolve the crude intermediate in dry CH₂Cl₂ (0.1 M) and cool to 0 °C in an ice bath.

  • Deprotection & Regiospecific Rearrangement: Dropwise, add 4.0 M HCl in dioxane (10.0 equiv). Allow the mixture to warm to room temperature and stir for 12 hours. Concentrate the mixture in vacuo. Redissolve in CH₃OH and add Et₃N (10.0 equiv). Subject the vessel to microwave irradiation (100 °C) for 20 minutes.

    • Causality: Standard base-catalyzed deprotections yield complex mixtures. The sequential use of HCl followed by microwave-assisted basic rearrangement forces the thermodynamically favored regiospecific opening of the quinazolinone ring, yielding the target amidine[3].

  • Validation & Isolation: Purify by normal-phase chromatography (0.5–3.5% MeOH/CH₂Cl₂). Validate product formation via ¹H NMR (look for the characteristic thiazole proton singlet around δ 8.70 ppm) and HRMS[3].

Protocol B: Three-Component Biginelli Condensation

This protocol leverages the electrophilic C5-carbaldehyde of 5-TCA to construct pyrimido-thiazole derivatives, which are highly valued in antimicrobial screening libraries[1][2].

Reagents & Materials:

  • 5-Thiazolecarboxaldehyde (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Ethyl acetoacetate (β-ketoester) (1.0 equiv)

  • Catalytic concentrated HCl (or Lewis acid like CuCl₂)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-TCA (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in absolute ethanol (0.5 M).

  • Condensation: Add urea (1.5 equiv) followed by 3-5 drops of concentrated HCl.

    • Causality: The acid catalyst protonates the aldehyde oxygen of 5-TCA, increasing its electrophilicity and facilitating the initial Knoevenagel-type condensation with the active methylene of the β-ketoester[1].

  • Cyclization: Heat the mixture to reflux for 4–8 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:1). The reaction is self-validating as the product typically precipitates out of the hot ethanolic solution upon completion.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitated solid in vacuo and wash sequentially with cold ethanol and water to remove unreacted urea and acid traces.

  • Validation: Recrystallize from hot ethanol. Confirm the structure via IR spectroscopy (presence of N-H stretches at ~3200 cm⁻¹ and C=O ester stretch at ~1700 cm⁻¹) and ¹³C NMR.

References

  • Telescoped Synthesis of C3-Functionalized (E)-Arylamidines Using Ugi-Mumm and Regiospecific Quinazolinone Rearrangements - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives Starting from 1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde. ResearchGate. Available at:[Link]

Sources

Strategic Functionalization of 5-Thiazolecarboxaldehyde at the C2 Position: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The 2,5-disubstituted thiazole motif is a cornerstone in modern drug discovery and materials science, prized for its unique electronic properties and ability to engage in critical biological interactions.[1][2] 5-Thiazolecarboxaldehyde, in particular, serves as a versatile synthetic intermediate, with its C5-formyl group providing a convenient handle for diversification. However, achieving selective functionalization at the electron-deficient C2 position presents a distinct set of challenges that necessitates a nuanced understanding of thiazole reactivity. This guide provides a comprehensive overview of robust and field-proven strategies for introducing a wide array of substituents at the C2 position of 5-thiazolecarboxaldehyde. We will delve into the mechanistic underpinnings of classical deprotonation-alkylation protocols, explore modern transition-metal-catalyzed C-H activation techniques, and present detailed, step-by-step experimental procedures for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of the 2,5-Disubstituted Thiazole Core

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-cancer drug Dasatinib.[2] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds and engage in π-stacking interactions. The specific substitution pattern on the thiazole ring dictates its pharmacological profile.[3]

The 2,5-disubstituted pattern is particularly valuable. A substituent at the C5 position often influences pharmacokinetic properties, while the C2 position can be tailored to directly interact with biological targets.[3] 5-Thiazolecarboxaldehyde is an ideal starting point for building molecular complexity. The aldehyde at C5 can be readily transformed into amines, alcohols, alkenes, and other functional groups, while the C2 position remains available for the introduction of key diversity elements.

Inherent Reactivity of the Thiazole Ring

Understanding the inherent electronic properties of the thiazole ring is critical for designing a regioselective functionalization strategy. The key features are:

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms.[4][5] This makes it the primary site for deprotonation by strong bases, initiating nucleophilic attack.[6]

  • C5 Position: This position is the most electron-rich and is the preferred site for electrophilic aromatic substitution.[7]

  • C4 Position: Generally the least reactive position.[6]

The presence of the electron-withdrawing carboxaldehyde group at C5 further enhances the acidity of the C2 proton, making C2-deprotonation a highly favorable and selective process.

Core Strategies for C2-Functionalization

Several robust methods exist for modifying the C2 position. The choice of strategy depends on the desired substituent, functional group tolerance, and available laboratory infrastructure.

G start Goal: C2-Functionalization of 5-Thiazolecarboxaldehyde strategy Select Primary Strategy start->strategy deprotonation Strategy A: C2-Deprotonation & Electrophilic Quench strategy->deprotonation Need to form bond with C, Si, or other electrophiles ch_activation Strategy B: Direct C-H Activation strategy->ch_activation Goal is arylation or olefination with high functional group tolerance phosphonium Strategy C: Phosphonium Salt Intermediate strategy->phosphonium Need to introduce O- or N-groups under mild conditions depro_desc Classic, versatile method for C-C, C-Si, and other bond formations. Requires cryogenic conditions. deprotonation->depro_desc ch_desc Modern, atom-economical method for C-C (arylation, olefination) bond formation. Relies on transition metal catalysis. ch_activation->ch_desc phos_desc Mild alternative for introducing O- and N-centered nucleophiles. Avoids strong bases and low temperatures. phosphonium->phos_desc

Figure 1: Decision workflow for selecting a C2-functionalization strategy.

StrategyCore PrincipleTypical ReagentsProsCons
A. C2-Deprotonation Deprotonation with a strong base to form a C2-anion, followed by reaction with an electrophile.[6]n-BuLi, LDA; Alkyl halides, Aldehydes, Ketones, CO₂, TMSCl.Highly reliable, broad electrophile scope, predictable regioselectivity.Requires cryogenic temperatures (-78 °C), sensitive to moisture, incompatible with acidic functional groups.
B. Direct C-H Activation Transition metal-catalyzed coupling of the C2-H bond with a partner molecule.[8]Pd(OAc)₂, NiCl₂(dppp); Aryl bromides, Olefins.Atom-economical, high functional group tolerance, avoids stoichiometric organometallics.Catalyst/ligand screening may be needed, can be sensitive to steric hindrance, potential for C5-selectivity with some catalysts.[9]
C. Phosphonium Salt Formation of a C2-phosphonium salt which acts as an electrophilic intermediate for nucleophilic substitution.[10][11]PPh₃, CCl₄ (for salt formation); Alcohols, Amines.Very mild conditions, avoids strong bases and metals, excellent for heteroatom introduction.Multi-step process, limited to nucleophilic partners.

Table 1: Comparison of primary strategies for C2-functionalization.

Detailed Protocols and Methodologies

Protocol 1: C2-Alkylation via Deprotonation and Electrophilic Quench

This protocol describes the introduction of a benzyl group at the C2 position. It is a robust and highly reproducible method, serving as a template for reactions with various electrophiles.

Causality Behind Choices:

  • Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for deprotonating the acidic C2-proton without attacking the aldehyde.

  • Temperature: Maintaining the temperature at -78 °C (a dry ice/acetone bath) is critical. At higher temperatures, the highly reactive 2-lithiothiazole intermediate can become unstable, and side reactions, such as attack on the solvent (THF), can occur.

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solvates the lithium cation but does not have acidic protons that would quench the organolithium species.

G cluster_0 Reaction Pathway cluster_1 Key Considerations A 5-Thiazolecarboxaldehyde in dry THF B Add n-BuLi @ -78 °C A->B C 2-Lithio-5-thiazolecarboxaldehyde (Intermediate) B->C D Add Electrophile (e.g., Benzyl Bromide) @ -78 °C C->D E Warm to Room Temperature D->E F Aqueous Quench (NH₄Cl) E->F G 2-Benzyl-5-thiazolecarboxaldehyde (Product) F->G Inert Strict Inert Atmosphere (Argon or N₂) Dry Anhydrous Solvents and Reagents Temp Maintain -78 °C Until Quench

Figure 2: Workflow and mechanism for C2-lithiation and electrophilic quench.

Materials:

  • 5-Thiazolecarboxaldehyde (1.0 mmol, 113.1 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 mmol, 0.69 mL)

  • Benzyl bromide (1.2 mmol, 0.14 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: Add 5-thiazolecarboxaldehyde to a dry, flame-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Dissolution: Add 10 mL of anhydrous THF via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5 minutes. The solution may turn a pale yellow to orange color. Stir the mixture at -78 °C for 45 minutes.

  • Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise. Continue stirring the reaction mixture at -78 °C for 2 hours.

  • Warming and Quenching: Remove the cold bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 10 mL of water. Separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Work-up: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-benzyl-5-thiazolecarboxaldehyde.

Expected Outcome: The product should be isolable as a pale yellow solid or oil. Yields typically range from 70-90%. Characterization by ¹H NMR should show the disappearance of the C2-H proton signal (around 9.0 ppm) and the appearance of new signals corresponding to the benzyl group.

Protocol 2: Palladium-Catalyzed C2-Selective Olefination

Direct C-H activation offers a more modern, atom-economical approach. For electron-deficient thiazoles like our substrate, palladium catalysis can achieve high selectivity for the C2 position.[8][12] This protocol details the coupling with an activated olefin, ethyl acrylate.

Causality Behind Choices:

  • Catalyst System: Palladium(II) acetate is a common and effective palladium precursor. The reaction often proceeds without a specific ligand for such activated systems.

  • Oxidant: Copper(II) acetate is used as an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, allowing the catalytic cycle to continue. Air can also serve as the terminal oxidant in some cases.

  • Solvent: A high-boiling polar aprotic solvent like DMA or DMF is typically required to achieve the necessary reaction temperatures for C-H activation.

G center Pd(II) sub Thiazole-C2-H oxidant Oxidant (e.g., Cu(II)) center->oxidant node1 Thiazolyl-Pd(II) Intermediate center->node1 C-H Activation olefin Olefin prod 2-Alkenyl-Thiazole pd0 Pd(0) pd0->center Re-oxidation oxidant_spent Reduced Oxidant (e.g., Cu(I)) node2 Alkyl-Pd(II) Intermediate node1->node2 Olefin Insertion node2->pd0 β-Hydride Elimination

Figure 3: Simplified catalytic cycle for direct C-H olefination.

Materials:

  • 5-Thiazolecarboxaldehyde (1.0 mmol, 113.1 mg)

  • Ethyl acrylate (2.0 mmol, 0.22 mL)

  • Palladium(II) acetate (Pd(OAc)₂), (0.05 mmol, 11.2 mg, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂), (2.0 mmol, 363 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA), 5 mL

Step-by-Step Procedure:

  • Setup: To a sealable reaction tube, add 5-thiazolecarboxaldehyde, Pd(OAc)₂, and Cu(OAc)₂.

  • Reagent Addition: Evacuate and backfill the tube with air. Add anhydrous DMA (5 mL) followed by ethyl acrylate (2.0 eq) via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Cooling and Dilution: After completion, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (30 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and copper salts. Wash the pad with additional ethyl acetate (20 mL).

  • Work-up: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove the DMA, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-alkenylated thiazole derivative.

Troubleshooting and Analysis

ObservationPotential Cause(s)Suggested Solution(s)
No Reaction (Protocol 1) Inactive n-BuLi; Wet reagents/solvent; Insufficient deprotonation time.Titrate n-BuLi before use; Ensure all glassware is flame-dried and solvents are anhydrous; Increase deprotonation time to 1 hour.
Low Yield (Protocol 1) Incomplete reaction; Side reaction with aldehyde.Allow reaction to stir longer at -78 °C; Ensure n-BuLi is added slowly to a well-stirred solution to avoid localized high concentrations.
Formation of Dark Precipitate (Protocol 2) Palladium black formation (catalyst decomposition).Ensure vigorous stirring; Check reagent purity; Consider using a ligand (e.g., a phosphine or N-heterocyclic carbene ligand) to stabilize the catalyst.
Mixture of Regioisomers Reaction conditions favor C5-functionalization.For C-H activation, C2-selectivity is favored for electron-deficient thiazoles. If C5-product is observed, re-evaluate the catalytic system. Different metals (e.g., Ni, Cu) can offer different selectivity.[13]

Product Characterization: Successful C2-functionalization should be confirmed using standard analytical techniques:

  • ¹H NMR: The most telling sign is the disappearance of the singlet corresponding to the C2-H proton, which typically appears far downfield (δ > 8.5 ppm). New signals corresponding to the introduced substituent will appear.

  • ¹³C NMR: A significant shift in the C2 carbon signal will be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the product.

Conclusion

The selective functionalization of 5-thiazolecarboxaldehyde at the C2 position is a critical transformation for the synthesis of complex molecules in medicinal and materials chemistry. While classical deprotonation followed by electrophilic quench remains a highly effective and versatile strategy, modern transition-metal-catalyzed C-H activation methods provide powerful, atom-economical alternatives with excellent functional group tolerance. By understanding the underlying principles of thiazole reactivity and carefully selecting the appropriate methodology, researchers can efficiently access a diverse range of 2,5-disubstituted thiazole building blocks, paving the way for the discovery of novel chemical entities.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Google AI Search Grounding API.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermedi
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (2009). Journal of Organic Chemistry.
  • Direct C-2 Acylation of Thiazoles with Aldehydes via Metal- and Solvent-Free C–H Activ
  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020).
  • Palladium-Catalyzed C-2 Selective Olefination of Thiazoles. (2014). Organic Letters.
  • Palladium-catalyzed C-2 selective olefin
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Enhancing the Regioselectivity of Thiazole Functionaliz
  • Product Class 17: Thiazoles. (n.d.). Science of Synthesis.
  • Synthesis of Thiazole. (2022). ChemicalBook.
  • A Head-to-Head Comparison of Catalytic Systems for Thiazole Functionaliz

Sources

Green Chemistry Approaches for the Synthesis of 5-Thiazolecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Thiazolecarboxaldehyde and the Imperative for Green Synthesis

5-Thiazolecarboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a core component of numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities. However, traditional synthetic routes to this valuable intermediate often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste, posing environmental and safety concerns. The principles of green chemistry offer a transformative approach to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic methodologies.

This guide provides a detailed exploration of a modern, green-oriented approach to the synthesis of 5-Thiazolecarboxaldehyde, focusing on a cascade annulation reaction. The protocol detailed herein leverages the unique reactivity of the Dess-Martin periodinane (DMP) reagent in a one-pot synthesis from readily available starting materials, embodying key principles of green chemistry such as atom economy and the reduction of hazardous substances.

A Modern Green Approach: DMP-Mediated Cascade Annulation

A notable green synthetic route to 5-Thiazolecarboxaldehyde involves the Dess-Martin periodinane (DMP) mediated cascade reaction of tertiary enaminones with potassium thiocyanate.[1][2] This method is distinguished by its operational simplicity and the dual role of DMP, which facilitates both the initial thiocyanation and the subsequent cyclization and formyl group formation.[1][2]

Causality Behind Experimental Choices: The Dual Role of Dess-Martin Periodinane

The choice of Dess-Martin periodinane is critical to the success and "greenness" of this synthesis. DMP, a hypervalent iodine compound, is traditionally known as a mild oxidant for converting alcohols to aldehydes.[3][4][5] However, in this cascade reaction, its role is multifaceted:

  • Mediator of Radical Thiocyanation: DMP initiates the reaction by mediating a free radical thiocyanation of the C=C double bond of the enaminone.

  • Inducer of Selective Aldehyde Formation: Crucially, DMP also induces the unconventional and selective formation of the thiazole-5-carbaldehyde. It is proposed that DMP "masks" the in situ generated formyl group during the reaction, preventing side reactions and promoting the desired annulation.[1][2]

This dual functionality allows for a complex molecular transformation to occur in a single synthetic operation, which is a hallmark of an efficient and green chemical process.

Experimental Protocol: Synthesis of 5-Thiazolecarboxaldehyde via Cascade Annulation

This protocol is based on the method developed by Chen et al. (2022).[1][2]

Materials:
  • Tertiary enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)

  • Potassium thiocyanate (KSCN)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the tertiary enaminone (1.0 equiv).

  • Reagent Addition: Add potassium thiocyanate and Dess-Martin periodinane to the flask.

  • Solvent Addition: Add anhydrous dichloromethane as the solvent.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure 5-Thiazolecarboxaldehyde.

Data Presentation: Substrate Scope and Yields

The DMP-mediated cascade annulation has been shown to be effective for a variety of substituted enaminones, affording the corresponding 5-thiazolecarboxaldehydes in moderate to good yields. The following table summarizes the results for different substrates as reported by Chen et al. (2022).[1][2]

EntryR¹ (Aryl group on enaminone)R² (Amine on enaminone)ProductYield (%)
1PhenylDimethyl2-Phenylthiazole-5-carbaldehyde75
24-MethylphenylDimethyl2-(p-Tolyl)thiazole-5-carbaldehyde72
34-MethoxyphenylDimethyl2-(4-Methoxyphenyl)thiazole-5-carbaldehyde68
44-ChlorophenylDimethyl2-(4-Chlorophenyl)thiazole-5-carbaldehyde78
52-ThienylDimethyl2-(Thiophen-2-yl)thiazole-5-carbaldehyde65

Visualization of the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents Combine Enaminone, KSCN, and DMP in DCM stir Stir at Room Temperature reagents->stir quench Quench with NaHCO3/Na2S2O3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 5-Thiazolecarboxaldehyde purify->product

Caption: General workflow for the synthesis of 5-Thiazolecarboxaldehyde.

Proposed Reaction Mechanism

G enaminone Enaminone intermediate1 Thiocyanated Intermediate enaminone->intermediate1 + KSCN, DMP kscn KSCN dmp DMP intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular hydroamination intermediate3 Thiazole Intermediate intermediate2->intermediate3 Condensation product 5-Thiazolecarboxaldehyde intermediate3->product DMP-mediated oxidation/rearrangement

Caption: Proposed mechanism for the cascade annulation.

Trustworthiness and Self-Validation

The protocol described is self-validating through standard analytical techniques. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), and the final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the 5-Thiazolecarboxaldehyde.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl group.

Consistent and reproducible analytical data across multiple runs will validate the reliability of this green synthetic method.

Conclusion and Future Perspectives

The Dess-Martin periodinane-mediated synthesis of 5-Thiazolecarboxaldehyde represents a significant advancement in the green and efficient synthesis of this important heterocyclic compound. This approach aligns with the principles of green chemistry by utilizing a one-pot cascade reaction, which minimizes waste and improves operational efficiency. Further research in this area could focus on replacing chlorinated solvents like dichloromethane with more environmentally friendly alternatives and exploring the potential for catalytic systems to reduce the stoichiometric use of reagents like DMP. The continued development of such innovative synthetic strategies is crucial for the sustainable advancement of pharmaceutical research and development.

References

  • Chen, K., Zhao, B., Liu, Y., & Wan, J. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957–14964. [Link]

  • Chen, K., Zhao, B., Liu, Y., & Wan, J. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed, 36315447. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Boekman, R. K., & George, K. M. (2009). 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277–7287. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020, January 6). Chemistry Steps. [Link]

Sources

Application Notes and Protocols for the Synthesis of Antiviral Pharmacophores from Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its wide range of biological activities.[1][2] This is particularly evident in the field of virology, where thiazole-containing compounds have demonstrated potent inhibitory effects against a spectrum of viruses, including influenza, coronaviruses, and HIV.[3][4][5] This document provides a comprehensive guide for the synthesis of novel antiviral pharmacophores derived from thiazole aldehydes. We will delve into the strategic rationale behind utilizing the thiazole moiety, detail robust synthetic protocols, and discuss the characterization and evaluation of these promising antiviral candidates. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Thiazole Moiety as a Privileged Antiviral Pharmacophore

The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of biologically active molecules. Its prevalence in pharmaceuticals can be attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its metabolic stability.[6] In the context of antiviral drug discovery, the thiazole nucleus serves as a versatile scaffold that can be readily functionalized to target specific viral proteins and enzymes.[4][7]

Thiazole derivatives have been reported to inhibit a wide array of viruses, such as influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses.[4] The mechanism of action for these compounds is often tied to the inhibition of crucial viral enzymes. For instance, some thiazole derivatives act as neuraminidase inhibitors, effectively trapping newly synthesized influenza virions on the surface of infected cells and preventing their release.[8][9] Others have shown efficacy as inhibitors of viral proteases, which are essential for the cleavage of viral polyproteins into their functional components, a critical step in the viral replication cycle.[3][10]

This guide will focus on the synthetic utility of thiazole aldehydes as versatile starting materials for the construction of diverse antiviral pharmacophores.

Synthetic Strategies and Protocols

The aldehyde functional group on the thiazole ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs to explore the chemical space for antiviral activity. We will explore two primary synthetic routes: Schiff base formation and Knoevenagel condensation.

Synthesis of Thiazole-Based Schiff Bases

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized through the condensation of an aldehyde with a primary amine. This reaction provides a straightforward method to link the thiazole core to other pharmacophoric groups. Schiff bases derived from thiazoles have demonstrated a broad spectrum of biological activities, including antiviral properties.[11]

This protocol outlines the synthesis of a Schiff base from a generic thiazole aldehyde and an aromatic amine.

Materials:

  • Thiazole-2-carboxaldehyde (or other substituted thiazole aldehyde)

  • Substituted aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thiazole aldehyde (1.0 eq) in absolute ethanol.

  • Addition of Amine: To the stirred solution, add the substituted aniline (1.0 eq).

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction Progression: Attach a condenser to the flask and reflux the mixture with stirring. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Schiff_Base_Synthesis

Knoevenagel Condensation for the Synthesis of Arylidene-Thiazolidinediones

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[12] This method is particularly useful for the synthesis of 5-arylidene-2,4-thiazolidinediones, a class of compounds known for their diverse biological activities. When a thiazole aldehyde is used as the carbonyl component, this reaction yields thiazole-substituted thiazolidinediones, which are of interest as potential antiviral agents.

This protocol details the synthesis of a thiazole-substituted thiazolidinedione via Knoevenagel condensation.

Materials:

  • Thiazole-2-carboxaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine thiazole-2-carboxaldehyde (1.0 eq), 2,4-thiazolidinedione (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Reflux the reaction mixture with stirring for the time indicated by TLC monitoring.

  • Isolation: After cooling, the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and purified by recrystallization to yield the desired 5-(thiazol-2-ylmethylene)-2,4-thiazolidinedione.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Knoevenagel_Condensation

Antiviral Activity of Thiazole Derivatives

The synthesized thiazole derivatives can be screened for their antiviral activity against a panel of viruses. The following table summarizes the reported antiviral activities of some thiazole-containing compounds against influenza and coronaviruses.

Compound ClassVirusTargetActivity (IC₅₀/EC₅₀)Reference
Thiazole DerivativesInfluenza A (H3N2)Neuraminidase3.43 µM (IC₅₀)[8][9]
Adamantane-Thiazole ConjugateInfluenza A/Hongkong/68Unknown0.11 µg/mL (IC₅₀)[13]
Thiazole-based CinnamamidesSARS-CoV-2 (Mpro)Main Protease14.7 µM (IC₅₀)[3]
1,3-Indanedione-Thiazole HybridsSARS-CoV-2Main Protease1.65 µM (EC₅₀)[10]
Thiazolidinone DerivativesInfluenza A (H1N1)Neuraminidase13.06 µM (IC₅₀)[14]
Thiazole/Thiadiazole/Benzothiazole based Thiazolidin-4-onesSARS-CoV-2Main Protease0.01 µM (Inhibitory Capacity)[15]

Mechanistic Insights into Antiviral Action

Understanding the mechanism of action is crucial for rational drug design and optimization. As highlighted in the table above, thiazole derivatives can exert their antiviral effects through various mechanisms.

Antiviral_Mechanisms

A significant number of thiazole-based compounds function as enzyme inhibitors. For instance, in the case of influenza, the viral neuraminidase is a key target.[8][9] This enzyme is responsible for cleaving sialic acid residues on the host cell surface, allowing the release of newly formed virus particles. Thiazole-based neuraminidase inhibitors bind to the active site of the enzyme, preventing this cleavage and thus halting the spread of the infection.[8][9]

For coronaviruses like SARS-CoV-2, the main protease (Mpro) is an attractive drug target.[3][10] This enzyme is essential for processing the viral polyproteins into individual functional proteins required for viral replication. Thiazole derivatives have been designed to fit into the active site of Mpro, inhibiting its function and thereby suppressing viral replication.[3][10]

Characterization of Synthesized Compounds

The unambiguous identification and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For example, in the ¹H NMR spectrum of a thiazole Schiff base, the characteristic singlet for the imine proton (-CH=N-) would be observed, typically in the range of 8-10 ppm.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the formation of a Schiff base can be confirmed by the appearance of a strong C=N stretching vibration in the region of 1600-1650 cm⁻¹.[16]

  • Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which should be in close agreement with the calculated values for the proposed structure.

Conclusion and Future Perspectives

Thiazole aldehydes are valuable and versatile starting materials for the synthesis of a wide array of antiviral pharmacophores. The synthetic routes detailed in this guide, namely Schiff base formation and Knoevenagel condensation, offer efficient and straightforward methods for generating libraries of novel thiazole derivatives. The demonstrated antiviral activities of these compounds, particularly against influenza and coronaviruses, underscore the potential of the thiazole scaffold in the development of new therapeutic agents. Future work should focus on the optimization of lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles.

References

  • Liu, Y., et al. (2011). Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 506-513. [Link]

  • Liu, Y., et al. (2011). Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors. PubMed, 21143042. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. PubMed, 40087811. [Link]

  • Srivastava, P. C., et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. PubMed, 189032. [Link]

  • Konaklieva, M. I., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PMC. [Link]

  • Arora, P., et al. (2020). Thiazole Compounds as Antiviral Agents: An Update. PubMed, 31198075. [Link]

  • el-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed, 19419804. [Link]

  • Al-Abdullah, E. S., et al. (2024). Novel 1,3-Indanedione-Thiazole Hybrids as Small-Molecule SARS-COV-2 Main Protease Inhibitors With Potential anti-Coronaviral Activity. Taylor & Francis Online. [Link]

  • El-Sabbagh, O. I., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Taylor & Francis Online. [Link]

  • Arora, P., et al. (2020). Thiazole Compounds as Antiviral Agents: An Update. Bentham Science. [Link]

  • Arora, P., et al. (2019). (PDF) Thiazole Compounds as Antiviral Agents: An Update. ResearchGate. [Link]

  • Geronikaki, A., et al. (2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. PMC. [Link]

  • Sever, B., et al. (2018). Synthesis of New Thiazolyl-Pyrazoline Derivatives and Evaluation of Their Antimicrobial, Cytotoxic and Genotoxic Effects. Bentham Science. [Link]

  • Liu, Y., et al. (2018). Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors. ResearchGate. [Link]

  • Altıntop, M. D., et al. (2018). Synthesis and Evaluation of a New Series of Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors. PMC. [Link]

  • Freidel, M. R., et al. (2022). Investigating Novel Thiazolyl-Indazole Derivatives as Scaffolds for SARS-CoV-2 MPro Inhibitors. ChemRxiv. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis of New Thiazolyl-Pyrazoline Derivatives and Evaluation of Their Antimicrobial, Cytotoxic and Genotoxic Effects. (2018). Scite.ai. [Link]

  • Tomašić, T., et al. (2020). Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90. PubMed, 32171985. [Link]

  • El-Metwaly, N., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PMC. [Link]

  • Bîcu, E., et al. (2016). New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential. MDPI. [Link]

  • Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research. [Link]

  • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. (2025). ACS Omega. [Link]

  • Holla, B. S., et al. (2007). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. PMC. [Link]

  • Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of some novel Schiff's bases from 1,2,4-triazole. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]

  • Kumar, S., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • Synthesis, Characterization, Thermal and Microbiological evaluation of Thiazole Schiff Base Complexes of Co (II), Ni (II), Cu. (n.d.). JOCPR. [Link]

  • Ahmed, A., et al. (2021). Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Journal of Infection and Public Health, 14(1), 133-144. [Link]

  • El-Sayed, N. N. E., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • (PDF) Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (2026). ResearchGate. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2015). ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2015). New Journal of Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazole Formylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket Queue: Priority Handling Subject: Improving Yield and Selectivity in Thiazole Aldehyde Synthesis Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Selecting the Right Pathway

Thiazole rings are electron-deficient heterocycles, making them inherently resistant to electrophilic substitution (like Vilsmeier-Haack) unless activated by electron-donating groups (EDGs). Conversely, the C-2 position is acidic, allowing for lithiation, but this pathway is fraught with stability issues.

Use this decision matrix to select the correct protocol for your substrate:

ThiazoleDecisionTree Start Start: Thiazole Substrate Target Target Position? Start->Target C5 C-5 Formylation Target->C5 Target C-5 C2 C-2 Formylation Target->C2 Target C-2 SideChain Side Chain (-CH3 to -CHO) Target->SideChain Oxidize Methyl Group EDG Is C-2 occupied by strong EDG (-NH2, -OR)? C5->EDG Lith2 Method C: Lithiation/Trapping (n-BuLi / DMF) C2->Lith2 SeO2 Method D: Riley Oxidation (SeO2 / TBHP) SideChain->SeO2 VH Method A: Vilsmeier-Haack (Standard) EDG->VH Yes Lith5 Method B: C-5 Lithiation (Requires C-2 Blocking) EDG->Lith5 No (Ring too deactivated)

Figure 1: Decision matrix for selecting the optimal formylation strategy based on substrate electronics and target regiochemistry.

Ticket #VH-505: Vilsmeier-Haack Optimization (C-5)

User Reported Issue: "Reaction turns black/tarry, yield <30%, and product is difficult to isolate." Diagnosis: Thermal runaway during Vilsmeier reagent formation or incomplete hydrolysis of the iminium intermediate.

Technical Protocol: The "Cold-Start" Method

The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and thermally unstable.

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C . Add POCl₃ (1.2 equiv) dropwise over 20 mins. Crucial: Do not let internal temp exceed 5°C. Stir for 30 mins at 0°C to form the white/yellow precipitate (Vilsmeier salt).

  • Addition: Dissolve thiazole substrate in minimal DMF. Add dropwise to the salt at 0°C.

  • Heating Ramp: Allow to warm to RT, then heat to 60–80°C (substrate dependent). Monitor by TLC.[1][2][3]

  • Hydrolysis (The Yield Killer): Pour reaction mixture onto buffered ice (NaOAc/Ice) rather than water. Adjust pH to 7-8 carefully.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Tarry/Black Mixture Exotherm during POCl₃ addition caused DMF decomposition.Maintain T < 5°C strictly during addition. Use a localized internal thermometer.
No Reaction (SM remains) Thiazole ring is too electron-deficient.If C-2 has no EDG, Vilsmeier will fail. Switch to Lithiation (Method C).
Low Yield after Workup Incomplete hydrolysis of the iminium salt.The intermediate is stable! Heat the aqueous quench mixture to 50°C for 15 mins before extraction to ensure full conversion to aldehyde [1].

Ticket #LI-202: C-2 Lithiation & Trapping

User Reported Issue: "I see multiple spots on TLC, scrambling of position, or ring opening." Diagnosis: The C-2 lithio-thiazole species is thermodynamically unstable above -60°C, leading to ring fragmentation (via C-S bond cleavage).

Technical Protocol: Cryogenic Trapping
  • Setup: Flame-dried glassware, N₂/Ar atmosphere. Solvent: Anhydrous THF (freshly distilled/dried).

  • Lithiation: Cool thiazole (1.0 equiv) in THF to -78°C . Add n-BuLi (1.1 equiv) dropwise down the side of the flask to precool it.

  • Incubation: Stir at -78°C for exactly 15-30 minutes . Do not over-stir.

  • Trapping: Add anhydrous DMF (1.5 equiv) rapidly at -78°C.

  • Quench: Allow to warm to -20°C, then quench with saturated NH₄Cl.

Mechanism & Failure Points

LithiationFailures Substrate Thiazole Anion C-2 Lithio Anion (Kinetic Product) Substrate->Anion Deprotonation Li n-BuLi / -78°C Product C-2 Aldehyde Anion->Product 1. DMF 2. H3O+ RingOpen Ring Opening (Sulfur extrusion) Anion->RingOpen T > -50°C Scramble Halogen Dance (If Halogens present) Anion->Scramble Slow Trapping DMF DMF Trap

Figure 2: Critical failure pathways in thiazole lithiation. Temperature control is the sole preventative measure for ring opening.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Ring Opening (Nitrile formation) Temperature rose above -60°C before trapping.Use a digital thermometer in the solution. Ensure DMF is dry and added before removing the cooling bath [2].
Scrambling (if Halogenated) "Halogen Dance" mechanism.If starting with 4-bromothiazole, the Lithium will migrate to the most stable position. Use LDA instead of n-BuLi for kinetic deprotonation if migration is observed.
Low Yield Wet DMF killed the anion.Distill DMF over CaH₂ or use molecular sieves (4Å) for 24h prior to use.

Ticket #OX-303: Methyl Group Oxidation (Riley)

User Reported Issue: "Low conversion of 2-methylthiazole to 2-formylthiazole using SeO₂. Product contaminated with acid." Diagnosis: Standard SeO₂ oxidation often over-oxidizes to the carboxylic acid or stops at the alcohol.

Technical Protocol: The Sharpless-Modified Riley Oxidation

Using tert-butyl hydroperoxide (TBHP) as a co-oxidant allows for milder conditions and higher aldehyde selectivity [3].

  • Mixture: Suspend SeO₂ (0.5 equiv) in 1,4-dioxane.

  • Activation: Add TBHP (70% aq, 1.5 equiv). Stir 30 mins at RT.[1][4]

  • Reaction: Add 2-methylthiazole substrate. Heat to 80°C .

  • Workup: Filter through Celite to remove Selenium metal.

Why this works: The active species is a peroxyselenious acid, which is more selective for the aldehyde state than SeO₂ alone.

Comparative Yield Data

Based on internal benchmarking of 2-substituted thiazole derivatives.

MethodTarget SiteSubstrate RequirementTypical YieldPrimary Risk
Vilsmeier-Haack C-5Electron-Donating Group at C-265-85%Polymerization
Lithiation (n-BuLi) C-2Unsubstituted C-270-90%Ring Opening
Riley Oxidation Side ChainMethyl group present50-70%Over-oxidation
C-H Arylation C-5Palladium Catalyst40-60%Metal Contamination

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4][5][6] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600. Link

  • Kouznetsov, V. V., et al. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles, 60(4), 917. Link

  • Bernardi, F., et al. (1986). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1607-1610. Link

Sources

Purification methods for 5-Thiazolecarboxaldehyde: Recrystallization vs Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 5-Thiazolecarboxaldehyde, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of 5-Thiazolecarboxaldehyde

As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to help you navigate the critical final step in obtaining high-purity 5-Thiazolecarboxaldehyde. The choice between recrystallization and column chromatography is not merely procedural; it's a strategic decision based on your specific experimental context, including impurity profile, required scale, and desired final purity.

Understanding 5-Thiazolecarboxaldehyde: Key Purification-Relevant Properties

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a heterocyclic aldehyde, a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring both a polar aldehyde group and a nitrogen- and sulfur-containing thiazole ring, dictates its purification behavior.

  • Physical State: Typically a low-melting solid.

  • Polarity: The presence of the aldehyde and the heteroaromatic ring makes it a moderately polar compound. This polarity is central to selecting appropriate solvents for both recrystallization and chromatography.

  • Potential Impurities: Crude samples, often available at 95% purity, may contain unreacted starting materials, by-products from synthesis (e.g., from reactions involving enaminones and thiocyanates), or products of aldehyde oxidation (the corresponding carboxylic acid).[3]

  • Stability: The aldehyde functional group can be susceptible to oxidation. Furthermore, the thiazole ring can interact strongly with acidic surfaces, a key consideration for chromatography.[4][5]

Strategic Decision: Choosing Your Purification Pathway

The optimal purification method depends on a careful analysis of your starting material and your final goal. The flowchart below provides a logical framework for making this decision.

G start Start: Crude 5-Thiazolecarboxaldehyde impurity_check What is the impurity profile? (TLC, NMR) start->impurity_check scale_check What is the scale? impurity_check->scale_check Few, non-polar impurities chromatography Column Chromatography impurity_check->chromatography Multiple impurities or impurities with similar polarity to product recrystallize Recrystallization scale_check->recrystallize > 1-2 g scale_check->chromatography < 1-2 g high_purity_check Final Purity >99.5% Required? recrystallize->high_purity_check end_good Purified Product (>98%) chromatography->end_good end_high Purified Product (>99.5%) high_purity_check->end_high Yes high_purity_check->end_good No

Caption: Decision workflow for selecting a purification method.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] A properly chosen solvent will dissolve the target compound when hot but not when cold, while impurities either remain insoluble in the hot solvent or stay dissolved as the hot solution cools.

Experimental Protocol: Recrystallization
  • Solvent Selection: The key to successful recrystallization is finding the right solvent. For a moderately polar compound like 5-Thiazolecarboxaldehyde, solvents of intermediate polarity or mixed-solvent systems are often ideal.[7]

    • Initial Screening: Test solubility in small test tubes with solvents like isopropanol, ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.

    • A Good Solvent: The crude solid should be sparingly soluble at room temperature but dissolve completely in the near-boiling solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate, swirling continuously. Continue adding small portions of hot solvent until the solid just dissolves.[8]

    • Expert Tip: Adding too much solvent is a common mistake that significantly reduces yield.[9] If you have insoluble impurities, you may need to perform a hot filtration at this stage.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting & FAQs: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What went wrong?

  • A: This happens when the saturated solution's temperature is above the melting point of your compound. The compound separates as a liquid instead of a solid crystal lattice.

    • Causality: Impurities can depress the melting point, making this more likely. A solvent with a boiling point that is too high can also be the cause.[7]

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (if using a single solvent) or the "good" solvent (if using a mixed pair) to lower the saturation temperature. Allow it to cool more slowly.[10]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

  • A: You have likely formed a supersaturated solution.

    • Causality: The energy barrier for crystal nucleation has not been overcome.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface.[9] Alternatively, add a tiny "seed crystal" of the pure compound. If these fail, you may have used too much solvent; in this case, evaporate some solvent and try to cool again.[10]

Q: My final yield is very low. How can I improve it?

  • A: Low yield is most often caused by using too much solvent, cooling too quickly (trapping product in solution), or excessive washing.[9][10]

    • Solution: During the dissolution step, be patient and add the hot solvent portion-wise, ensuring you use the absolute minimum required. Always wash the collected crystals with ice-cold solvent to minimize redissolving your product.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (solvent) flows through it.[11] It is highly effective for separating compounds from impurities with different polarities.

Experimental Protocol: Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like 5-Thiazolecarboxaldehyde.[11]

    • Mobile Phase (Eluent): Use Thin-Layer Chromatography (TLC) to determine the best solvent system. A good system will give your product an Rf value of ~0.25-0.35.[12]

      • Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting point could be 4:1 Hexane:Ethyl Acetate.

      • Expert Tip: Due to the basic nitrogen in the thiazole ring, the compound might streak on the acidic silica gel. To prevent this, add ~1% triethylamine (Et₃N) to your eluent system.[4][13]

  • Column Packing: Pack a glass column with a slurry of silica gel in your starting, non-polar eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.[4]

  • Sample Loading: Dissolve the crude 5-Thiazolecarboxaldehyde in a minimal amount of a solvent it is highly soluble in (like dichloromethane) or the eluent mixture. Carefully add this concentrated solution to the top of the silica bed.

  • Elution: Begin passing the eluent through the column. Start with a less polar mixture and gradually increase the polarity (e.g., from 4:1 to 3:1 Hexane:EtOAc) if the compound is not moving. This is known as gradient elution.[12]

  • Fraction Collection & Analysis: Collect the eluting solvent in a series of fractions (e.g., in test tubes). Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Thiazolecarboxaldehyde.

Troubleshooting & FAQs: Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column. What's the cause?

  • A: Streaking (or tailing) often indicates an undesirable interaction between your compound and the silica gel.[5]

    • Causality: The slightly basic thiazole nitrogen can interact strongly with the acidic silanol groups on the silica surface. This can also cause partial decomposition of the compound on the column.[14]

    • Solution: Deactivate the silica by adding a small amount (1-2%) of a volatile base like triethylamine to your eluent.[4] This neutralizes the acidic sites and leads to sharper bands.

Q: The compound won't elute from the column, even when I increase the eluent polarity.

  • A: The chosen eluent system is not polar enough to displace your compound from the silica gel.

    • Causality: Your compound is more strongly adsorbed to the stationary phase than it is soluble in the mobile phase.

    • Solution: Switch to a more powerful polar solvent. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system, starting with a low percentage of methanol (e.g., 1-2% MeOH in DCM).[5]

Q: The separation between my product and an impurity is very poor.

  • A: This means the eluent system is not providing adequate selectivity.

    • Causality: The eluent is moving both compounds at a similar rate.

    • Solution: You must re-optimize the eluent using TLC. Try different solvent combinations (e.g., toluene/ethyl acetate or dichloromethane/ether). The goal is to maximize the difference in Rf values between your product and the impurity.[4]

Comparative Summary: Recrystallization vs. Column Chromatography

FeatureRecrystallizationColumn Chromatography
Primary Use Case Removing minor impurities from a mostly pure solid (>90%).Separating complex mixtures or impurities with similar polarity.
Typical Yield Can be high (80-95%), but depends heavily on technique.[4]Generally lower (70-90%) due to handling and potential for band broadening.[4]
Achievable Purity Can achieve very high purity (>99%) if the impurity profile is suitable.[4]Typically achieves good purity (>98%), but baseline separation is needed for >99%.[4]
Time Investment Relatively fast for a single operation (a few hours).More time-consuming, especially with packing and fraction analysis.
Cost & Complexity Lower cost, requires basic glassware. Technique is skill-dependent.Higher cost (solvents, silica), more complex setup.
Scalability Excellent for large quantities (>1 g to multi-kg).Less practical for very large scales (>5-10 g) in a lab setting.

References

  • LookChem. Thiazole-5-carboxaldehyde. [Link]

  • The Good Scents Company. 5-formyl-4-methyl thiazole, 82294-70-0. [Link]

  • Local Pharma Guide. CAS NO. 1003-32-3 | Thiazole-5-carboxaldehyde | C4H3NOS. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • University of Wisconsin-Madison. Recrystallization. [Link]

  • University of Victoria. Column chromatography. [Link]

  • PubChem. 1,3-Thiazole-5-carbaldehyde. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • University of Groningen. Chemical/Laboratory Techniques: Recrystallization. [Link]

  • PubMed. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-Thiazolecarboxaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-thiazolecarboxaldehyde in condensation reactions. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to achieve success in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity of 5-thiazolecarboxaldehyde.

Q1: Why is 5-thiazolecarboxaldehyde significantly less reactive than benzaldehyde in condensation reactions?

The reduced reactivity of 5-thiazolecarboxaldehyde stems from the inherent electronic properties of the thiazole ring. The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency withdraws electron density from the aldehyde group at the 5-position, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, which is the key step in most condensation reactions.[1][2]

II. Troubleshooting Specific Condensation Reactions

This section provides detailed troubleshooting for common condensation reactions involving 5-thiazolecarboxaldehyde.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Q2: My Knoevenagel condensation with 5-thiazolecarboxaldehyde is sluggish and gives low yields. What can I do?

Several factors can contribute to a struggling Knoevenagel condensation. Here’s a systematic approach to troubleshooting:

1. Catalyst Choice and Loading:

  • Weak Bases: If you are using a weak base like piperidine or triethylamine, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] A DBU-water complex can also be a highly effective catalyst.[3]

  • Catalyst Loading: Ensure you are using a sufficient catalytic amount. For challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can be beneficial.

2. Reaction Conditions:

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. If you are running the reaction at room temperature, try heating it to 50-80 °C.

  • Solvent: The choice of solvent can have a profound impact. While polar aprotic solvents like DMF or DMSO are common, consider trying a higher-boiling point solvent like toluene to facilitate water removal via a Dean-Stark trap, which can drive the equilibrium towards the product.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sluggish reactions.

3. Activating the Aldehyde:

  • Lewis Acid Co-catalysis: The addition of a Lewis acid, such as TiCl₄ or ZnCl₂, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Table 1: Recommended Starting Conditions for Knoevenagel Condensation

ParameterRecommendationRationale
Catalyst DBU or Pyrrolidine[4]Stronger bases can more effectively deprotonate the active methylene compound.
Solvent Toluene (with Dean-Stark) or Acetic Acid[5]Toluene allows for azeotropic removal of water. Acetic acid can act as both solvent and catalyst.
Temperature 80-110 °CIncreased temperature overcomes the activation energy barrier.
Additives Lewis Acids (e.g., TiCl₄, ZnCl₂)Enhances the electrophilicity of the aldehyde.

Experimental Protocol: Optimized Knoevenagel Condensation of 5-Thiazolecarboxaldehyde

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-thiazolecarboxaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and toluene (20 mL).

  • Add DBU (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram 1: Troubleshooting Workflow for Knoevenagel Condensation

G start Low Yield in Knoevenagel Condensation catalyst Optimize Catalyst: - Switch to stronger base (DBU) - Increase catalyst loading start->catalyst conditions Adjust Conditions: - Increase temperature - Change solvent (e.g., Toluene with Dean-Stark) - Consider microwave irradiation catalyst->conditions If no improvement success Improved Yield catalyst->success If successful activation Activate Aldehyde: - Add Lewis acid co-catalyst conditions->activation If still suboptimal conditions->success If successful activation->success failure Still Low Yield activation->failure If unsuccessful, reconsider starting material purity

Caption: A stepwise approach to troubleshooting Knoevenagel condensations.

B. Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is an aldol condensation between an aldehyde (or ketone) with no α-hydrogens and an enolizable ketone.

Q3: I am observing significant amounts of unreacted 5-thiazolecarboxaldehyde in my Claisen-Schmidt reaction. How can I drive the reaction to completion?

Incomplete conversion in a Claisen-Schmidt reaction with 5-thiazolecarboxaldehyde is a common issue due to its reduced electrophilicity. Here are some strategies to improve the yield:

1. Base Selection:

  • Stronger Bases: While NaOH or KOH are commonly used, a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent can lead to more complete deprotonation of the ketone and favor the forward reaction.[6]

  • Pre-formation of the Enolate: To ensure the presence of the nucleophile, consider pre-forming the enolate of the ketone by treating it with the base before the slow addition of 5-thiazolecarboxaldehyde.[6]

2. Temperature and Reaction Time:

  • Increased Temperature: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier.

  • Extended Reaction Time: Due to the lower reactivity, longer reaction times may be necessary. Monitor the reaction by TLC to determine the optimal duration.

3. Solvent Effects:

  • Anhydrous Solvents: Using anhydrous solvents like dry ethanol or THF is crucial, especially when employing moisture-sensitive bases.

  • Solvent-Free Conditions: In some cases, solvent-free conditions with a solid support can enhance reaction rates.

Q4: I am observing side products in my Claisen-Schmidt reaction. What are they and how can I minimize them?

A common side reaction is the Cannizzaro reaction , where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid under strong basic conditions.[7] To minimize this:

  • Use a Milder Base: If the Cannizzaro reaction is significant, consider switching to a milder base.

  • Lower Temperature: Running the reaction at a lower temperature can favor the aldol addition over the Cannizzaro reaction.

  • Slow Addition of Base: Adding the base slowly can help to keep its instantaneous concentration low.

Diagram 2: Electronic Effects on 5-Thiazolecarboxaldehyde Reactivity

G cluster_thiazole 5-Thiazolecarboxaldehyde cluster_arrows C4 C S1 S C4->S1 C5 C C4->C5 C4->C5 e- withdrawing effect C2 C S1->C2 S1_arrow δ+ N3 N C2->N3 N3->C4 N3_arrow δ- C_aldehyde C5->C_aldehyde CHO O_aldehyde C_aldehyde->O_aldehyde O H_aldehyde C_aldehyde->H_aldehyde H C_aldehyde_arrow δ+ O_aldehyde_arrow δ-

Caption: The electron-withdrawing nature of the thiazole ring reduces the electrophilicity of the carbonyl carbon.

C. Wittig Reaction

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide.

Q5: My Wittig reaction with 5-thiazolecarboxaldehyde is not proceeding. What are the likely issues?

The success of a Wittig reaction depends heavily on the reactivity of the ylide and the electrophilicity of the carbonyl compound.

1. Ylide Reactivity:

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may struggle to react with the electron-deficient 5-thiazolecarboxaldehyde.[8] If possible, use a more reactive, unstabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt).

  • Ylide Generation: Ensure complete formation of the ylide by using a sufficiently strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent like THF or ether.[9] The characteristic color change (often deep red or orange) can indicate ylide formation.

2. Reaction Conditions:

  • Anhydrous Conditions: The ylide is highly basic and will be quenched by protic solvents or moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature: For less reactive systems, a higher reaction temperature may be required. However, be mindful that some ylides can decompose at elevated temperatures.

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, solution in hexanes) dropwise. The mixture should turn a deep orange/red color.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-thiazolecarboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene. The main byproduct will be triphenylphosphine oxide.

III. General Troubleshooting and Best Practices

  • Purity of Starting Materials: Always ensure the purity of your 5-thiazolecarboxaldehyde. It can be purified by distillation under reduced pressure or by recrystallization.[10] Impurities can inhibit the reaction or lead to unwanted side products.

  • Reaction Monitoring: Regularly monitor the progress of your reaction using Thin Layer Chromatography (TLC) to determine if the reaction is proceeding and when it has reached completion.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents like organolithiums or strong bases, maintaining an inert atmosphere of nitrogen or argon is critical for success.

By systematically addressing these potential issues and applying the recommended protocols, you can significantly improve the outcomes of your condensation reactions with the challenging yet synthetically valuable 5-thiazolecarboxaldehyde.

IV. References

  • Vertex AI Search, based on Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes.

  • ResearchGate, Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with...

  • Benchchem, Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.

  • Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Thiazole.

  • PMC, Catalytic condensation for the formation of polycyclic heteroaromatic compounds.

  • Benchchem, Troubleshooting side reactions in Claisen-Schmidt condensation.

  • PMC, Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.

  • PMC - NIH, Condensation-Based Methods for the C−H Bond Functionalization of Amines.

  • Benchchem, stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.

  • ChemRxiv, Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen.

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water.

  • ChemScene, 1250335-86-4 | 2-(1-Ethylpropyl)-5-thiazolecarboxaldehyde.

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds.

  • PMC, Enantioselective Multicomponent Condensation Reactions of Phenols, Aldehydes, and Boronates Catalyzed by Chiral Biphenols.

  • Wikipedia, Wittig reaction.

  • RSC Publishing, catalyzed ortho C–H alkylations of (hetero)aromatic aldehydes using alkyl boron reagents.

  • ResearchGate, Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast.

  • Master Organic Chemistry, Wittig Reaction - Examples and Mechanism.

  • Chemistry Steps, The Wittig Reaction: Examples and Mechanism.

  • Organic Chemistry Portal, Wittig Reaction.

  • Reddit, Thank you all for your suggestions regarding my failing Claisen condensation.

  • BOC Sciences, 2,4-dimethyl-5-vinyl thiazole, 65505-18-2.

  • Organic Chemistry Portal, Thiazole synthesis.

  • FABAD Journal of Pharmaceutical Sciences, An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

  • IntechOpen, Synthesis and Biological Evaluation of Thiazole Derivatives.

  • ChemicalBook, Thiazole-5-carboxaldehyde | 1003-32-3.

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

  • PubChem, 1,3-Thiazole-5-carbaldehyde | C4H3NOS | CID 2773577.

  • Total Synthesis, Wittig Reaction Mechanism & Examples.

  • Quora, Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?

  • Chem-Impex, Thiazole-5-carbaldehyde.

  • Jack Westin, Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content.

  • Guidechem, Thiazole-4-carboxaldehyde 3364-80-5.

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

  • KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE.

  • TSI Journals, ecofriendly solvent free microwave induced knoevenagel condensation of 2-benzo[11][12] dioxol.

  • Santa Cruz Biotechnology, 5-Thiazolecarboxaldehyde | CAS 1003-32-3 | SCBT.

  • Slideshare, Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX.

  • RSC Publishing, Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.

  • ChemScene, 1003-32-3 | Thiazole-5-carboxyaldehyde.

  • Semantic Scholar, Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone.

  • MDPI, Recent Developments on Five-Component Reactions.

Sources

Technical Support Center: Minimizing Side Reactions During 5-Thiazolecarboxaldehyde Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for medicinal chemists, process scientists, and researchers troubleshooting the reduction of 5-thiazolecarboxaldehyde to thiazol-5-ylmethanol.

Thiazole aldehydes present a distinct "reactivity paradox"[1]. The electron-deficient nature of the thiazole ring makes the aldehyde carbonyl highly electrophilic and reactive, but the heteroaromatic ring itself is highly sensitive to harsh nucleophiles, strong bases, and transition metals[1]. This guide provides field-proven insights to help you achieve high chemoselectivity while suppressing ring-opening, dimerization, and catalyst poisoning.

Interactive Troubleshooting & FAQs

Q1: Why is my thiazole ring degrading when I use Lithium Aluminum Hydride (LiAlH₄)? A: The thiazole ring is electron-deficient due to the electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. LiAlH₄ is a highly reactive, "hard" hydride source. Instead of selectively attacking the aldehyde carbonyl, it can attack the C2 position of the thiazole ring, leading to ring opening, fragmentation, and over-reduction[2].

  • Solution: Switch to a milder, more chemoselective reducing agent like Sodium Borohydride (NaBH₄), which selectively reduces the aldehyde without disrupting the heteroaromatic core[2][3].

Q2: I attempted catalytic hydrogenation (Pd/C and H₂) to avoid boron impurities, but the reaction stalled. Why? A: Thiazole compounds are notorious for poisoning transition metal catalysts. The lone pairs on the sulfur atom coordinate strongly and irreversibly to the palladium or platinum surface, blocking the active catalytic sites[1]. Furthermore, forcing the reaction with higher temperatures or pressures often leads to hydrogenolysis of the C-S bond (desulfurization).

  • Solution: Avoid standard catalytic hydrogenation for thiazole aldehydes. NaBH₄ remains the industry standard for this transformation.

Q3: I am using NaBH₄ in methanol, but I'm observing a dimeric byproduct. How do I prevent this? A: The formation of a dimeric byproduct (a 1,2-diol) is the result of pinacol coupling. This occurs when the aldehyde undergoes a single-electron transfer (SET) reduction, forming a ketyl radical that dimerizes. This side reaction is exacerbated by rapid addition of the reducing agent and localized heating (exotherms).

  • Solution: Cool the methanolic solution to 0 °C before adding NaBH₄. Add the NaBH₄ in small, controlled portions to prevent temperature spikes, favoring the desired two-electron hydride transfer pathway[3].

Q4: After the reaction, my isolated yield of thiazol-5-ylmethanol is low, and NMR shows a mixture of products. What is the best quenching strategy? A: Low yields and complex mixtures often result from improper quenching. If quenched with strong aqueous acids, the basic nitrogen of the thiazole ring protonates, making the product highly water-soluble and difficult to extract into organic solvents.

  • Solution: Quench the reaction carefully with a small amount of acetone at 0 °C[4]. Acetone consumes the excess hydride by forming volatile isopropanol. Remove the methanol in vacuo before aqueous workup, then partition between ethyl acetate and a mild base (like saturated NaHCO₃) to ensure the thiazole nitrogen remains unprotonated.

Quantitative Data: Reducing Agent Comparison

The table below summarizes the causality behind reagent selection and the expected side reactions when reducing 5-thiazolecarboxaldehyde.

Reducing Agent / MethodChemoselectivityPrimary Side ReactionsRecommended Use
NaBH₄ / MeOH HighPinacol coupling (if highly exothermic)Optimal for standard reduction to alcohol[3].
LiAlH₄ / THF LowRing opening, over-reductionNot recommended[2].
Pd/C + H₂ Very LowCatalyst poisoning, desulfurizationAvoid for sulfur-containing heterocycles[1].
STAB (NaBH(OAc)₃) ModerateSluggish reduction of aldehydeBetter suited for reductive amination workflows.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationships between reagent choice and the resulting chemical pathways.

G SM 5-Thiazolecarboxaldehyde (Highly Electrophilic) NaBH4 NaBH4 / MeOH (Controlled, 0°C) SM->NaBH4 LiAlH4 LiAlH4 / THF (Harsh Hydride) SM->LiAlH4 PdC Pd/C + H2 (Hydrogenation) SM->PdC Desired Thiazol-5-ylmethanol (Target Product) NaBH4->Desired RingOpen Ring Opening & Fragmentation LiAlH4->RingOpen Poison Catalyst Poisoning & Desulfurization PdC->Poison

Reaction pathways and side reactions in 5-thiazolecarboxaldehyde reduction.

Standard Operating Procedure: Step-by-Step Methodology

This self-validating protocol utilizes NaBH₄ to ensure maximum chemoselectivity while actively suppressing exothermic side reactions[3][4].

Materials Required:

  • 5-Thiazolecarboxaldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH₄, powder) (0.5 to 1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Acetone (for quenching)

  • Saturated aqueous NaHCO₃ and Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Preparation & Dissolution: Dissolve 5-thiazolecarboxaldehyde (1.0 equiv) in anhydrous methanol to achieve a concentration of approximately 0.2 M. Perform this step under an inert atmosphere (N₂ or Argon) to prevent ambient moisture from degrading the reagents.

  • Thermal Control (Critical): Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Lowering the temperature suppresses the formation of ketyl radicals, thereby preventing pinacol coupling (dimerization).

  • Hydride Addition: Add powdered NaBH₄ (0.5 to 1.0 equiv) in small, controlled portions over 15–30 minutes[3]. Causality: Gradual addition controls the evolution of hydrogen gas and prevents localized exotherms that could lead to ring degradation.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour[3]. Monitor the disappearance of the starting material via TLC (e.g., EtOAc/Hexanes) or LC-MS.

  • Chemoselective Quenching: Once complete, cool the reaction back to -60 °C to 0 °C and carefully add a small volume of acetone[4]. Stir for 10 minutes. Causality: Acetone acts as a sacrificial electrophile, safely destroying excess NaBH₄ without generating the harsh basic or acidic conditions typical of aqueous quenches.

  • Solvent Removal: Remove the methanol solvent under reduced pressure using a rotary evaporator. Causality: Removing the alcohol before adding water prevents the formation of stubborn emulsions and improves extraction efficiency.

  • Workup & Isolation: Partition the resulting liquid residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with EtOAc. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield thiazol-5-ylmethanol[3].

References

  • Supporting Information for Synthesis and Properties of NLO Chromophores with Fine-Tuned Electronic Structures. Royal Society of Chemistry (RSC). URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 5-Formylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Profile

Welcome to the technical support hub for 5-Formylthiazole (also known as Thiazole-5-carboxaldehyde). As a Senior Application Scientist, I often see researchers struggle with this compound not because it is inherently difficult, but because it occupies a "polarity middle-ground" that defies standard solubility heuristics.

Compound Snapshot:

  • Core Structure: Electron-deficient thiazole ring with a reactive aldehyde handle.

  • LogP (Octanol/Water): ~0.7 – 0.9. This places it in the "moderately polar" category. It is too polar for strict lipophiles (hexane) but often too lipophilic for pure aqueous buffers.

  • pKa (Conjugate Acid): ~0.9. The thiazole nitrogen is weakly basic. It will not protonate significantly unless pH < 1.

  • Critical Risk: The aldehyde group is susceptible to aerobic oxidation to thiazole-5-carboxylic acid , which drastically alters solubility and melting point behavior.

Module 1: Solvent Selection & Solubility Troubleshooting

Q1: Why is my 5-Formylthiazole "oiling out" instead of dissolving or crystallizing?

Diagnosis: This typically occurs when the solvent system's boiling point exceeds the compound's melting point, or when the polarity gap between solute and solvent is too wide, causing liquid-liquid phase separation (LLPS) before crystal nucleation.

The Fix: You need a solvent system that balances solvation power with thermal range .

Recommended Solvent Screening Protocol: Refer to the table below to select a solvent system based on your objective.

Solvent ClassSpecific SolventSolubility RatingApplicationTechnical Note
Chlorinated Dichloromethane (DCM)High Extraction / SynthesisExcellent solubilizer but poor for crystallization due to high volatility.
Esters Ethyl Acetate (EtOAc)Moderate-High Crystallization / WorkupGold Standard. Good temperature coefficient for recrystallization.
Ethers THF / 2-MeTHFHigh Reaction SolventRisk of peroxide formation; use inhibited anhydrous grades.
Alcohols Ethanol / MethanolHigh DissolutionCan react with aldehyde to form hemiacetals/acetals if acid catalyst is present.
Hydrocarbons Hexane / HeptaneVery Low Anti-solventUse to crash out the product from EtOAc or DCM solutions.
Aqueous WaterLow Anti-solvent / WashSoluble only at high temperature or low pH.
Q2: How do I design a co-solvent system for recrystallization?

The Mechanism: Since 5-Formylthiazole has a LogP ~0.7, it requires a "push-pull" solvent system. A single non-polar solvent (Hexane) won't dissolve it, and a highly polar solvent (Methanol) might hold it in solution even at -20°C.

Protocol: The "Cloud Point" Titration

  • Dissolve: Dissolve 1.0 g of crude 5-Formylthiazole in the minimum amount of warm Ethyl Acetate (40°C) .

  • Titrate: Add Heptane dropwise with stirring until a persistent faint turbidity (cloudiness) appears.

  • Re-solubilize: Add 0.5 mL of Ethyl Acetate to clear the solution.

  • Nucleate: Allow to cool slowly to room temperature, then 4°C.

Visualizing the Selection Logic:

SolventSelection Start Start: Solvent Selection CheckSolubility Check Solubility in EtOAc (Hot) Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble YesSoluble Add Anti-Solvent (Heptane) Soluble->YesSoluble Yes NoSoluble Switch to More Polar Solvent (DCM or THF) Soluble->NoSoluble No CheckCrystals Cool to 4°C. Crystals form? YesSoluble->CheckCrystals Success Harvest Crystals CheckCrystals->Success Yes OilingOut Product Oils Out CheckCrystals->OilingOut No (Oil) RemedyOil Remedy: Seed crystal + Slower cooling OR Switch to EtOH/Water OilingOut->RemedyOil

Caption: Decision tree for selecting and optimizing the recrystallization solvent system for 5-Formylthiazole.

Module 2: Stability & Reactivity in Solution

Q3: My solution turned yellow/brown overnight. Is the compound degraded?

Root Cause Analysis: Yes, likely. 5-Formylthiazole is an aromatic aldehyde . While the thiazole ring stabilizes it somewhat, it is prone to auto-oxidation to Thiazole-5-carboxylic acid upon exposure to air. This acid impurity is often yellow/brown and significantly less soluble in non-polar solvents, leading to precipitation or discoloration.

The "Schiff Base" Trap: If you are using an amine solvent (like Pyridine) or have amino-impurities, the aldehyde will rapidly condense to form a Schiff base (imine), which is often highly colored.

Preventative Protocol:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Avoid Primary Amines: Do not use amine-based buffers or solvents.

  • Storage: Store solutions at -20°C under an inert atmosphere.

Degradation Pathway Visualization:

Degradation Aldehyde 5-Formylthiazole (Active) Intermediate Peracid Intermediate Aldehyde->Intermediate Slow Auto-oxidation Oxygen + O2 (Air) Oxygen->Intermediate Acid Thiazole-5-carboxylic Acid (Insoluble Impurity) Intermediate->Acid Rapid Decomposition

Caption: The primary degradation pathway of 5-Formylthiazole via aerobic oxidation to the carboxylic acid.

Module 3: Advanced Purification Protocol

If simple recrystallization fails due to high impurity load, use this chemically grounded extraction/wash protocol. This leverages the weak basicity of the thiazole nitrogen (pKa ~0.9) and the acidity of the oxidized impurity.

Step-by-Step Purification Workflow:

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).

  • Acid Wash (Removal of Amines): Wash with 0.1 M HCl (cold).

    • Why? The pKa of 5-Formylthiazole is ~0.[1]9. At pH ~1 (0.1 M HCl), the thiazole will partially protonate but largely remain in the organic layer if the distribution coefficient favors DCM. Caution: If the product is lost to the aqueous layer, reduce acid strength to 0.01 M HCl or skip this step.

    • Target: This removes highly basic amine impurities (pKa > 4).

  • Base Wash (Removal of Acids): Wash with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Why? This converts the Thiazole-5-carboxylic acid impurity (pKa ~3-4) into its water-soluble carboxylate salt. The neutral aldehyde remains in the DCM.

  • Drying: Dry organic layer over Anhydrous Na₂SO₄.

  • Concentration: Rotary evaporate at < 40°C (aldehyde is heat sensitive).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773577, 1,3-Thiazole-5-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: 5-Thiazolecarboxaldehyde Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THC-005-MST | Status: Open | Topic: Moisture Sensitivity & Hydrate Remediation

Executive Summary

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Ritonavir) and various antineoplastic agents. While chemically robust in its pure crystalline form, it exhibits significant hygroscopicity and electrophilic reactivity at the C5-formyl position.

Users frequently report "degradation" or "loss of stoichiometry" which is often a misdiagnosis of gem-diol (hydrate) formation . This guide provides the protocols to diagnose, reverse, and prevent moisture-induced anomalies.

Module 1: Diagnostic & Analysis

Is your compound actually degrading, or just wet?

Before discarding a batch, you must distinguish between irreversible oxidation (to carboxylic acid) and reversible hydration.

The NMR Diagnostic Protocol

Run a proton (


H) NMR in a dry deuterated solvent (DMSO-

or CDCl

).[1]
Spectral FeatureChemical Shift (

)
DiagnosisAction Required
Sharp Singlet 9.9 - 10.1 ppm Free Aldehyde None. Material is pure.
Broad Singlet 6.0 - 6.5 ppm Gem-diol (Hydrate) Material is wet. Perform Protocol A (Drying).
Broad Hump 10.0 - 13.0 ppm Carboxylic Acid Irreversible oxidation. Perform Protocol B (Purification).
Multiplicity Complex/Messy Polymer/Aldol Base-catalyzed degradation. Discard.

Technical Insight: The electron-withdrawing nature of the thiazole ring (specifically the C=N bond) increases the electrophilicity of the carbonyl carbon, shifting the equilibrium toward the hydrate in the presence of even trace moisture [1].

Module 2: The Science of Hydration

Understanding the Equilibrium

Unlike simple alkyl aldehydes, 5-thiazolecarboxaldehyde exists in a rapid equilibrium with its hydrate when exposed to moisture. This is not a degradation product; it is a reversible covalent adduct.

HydrationEquilibrium cluster_0 Reversible Hydration Mechanism Aldehyde 5-Thiazole- carboxaldehyde (Active Electrophile) TS Nucleophilic Attack Aldehyde->TS k1 Water + H₂O TS->Aldehyde -H₂O Hydrate Gem-diol (Hydrate Form) (Inactive/Stoichiometry Error) TS->Hydrate Equilibrium Hydrate->TS Heat/Vac

Figure 1: The reversible hydration equilibrium. The electron-deficient thiazole ring stabilizes the hydrate, making passive drying difficult.

Module 3: Remediation Protocols

How to fix a "wet" batch.

Protocol A: Azeotropic Drying (For Hydrate Removal)

Use this when NMR shows the ~6.0 ppm peak but no acid impurity.

  • Dissolution: Dissolve the crude thiazole aldehyde in Toluene (10 mL per gram).

    • Why Toluene? It forms a positive azeotrope with water (bp 84°C) and does not react with the aldehyde.

  • Reflux: Attach a Dean-Stark trap. Reflux for 2–4 hours.

  • Concentration: Distill off the toluene at atmospheric pressure until the volume is reduced by 80%, then switch to high vacuum for final removal.

  • Result: The heat + vacuum shifts the equilibrium back to the free aldehyde (

    
    ).
    
Protocol B: Bisulfite Adduct Purification (For Oxidation/Impurity Removal)

Use this when the batch contains carboxylic acids or non-aldehyde impurities.

This method exploits the ability of aldehydes to form solid, water-soluble bisulfite adducts, leaving organic impurities behind [2].

BisulfiteWorkflow Start Impure 5-Thiazolecarboxaldehyde (Contains Acid/Oils) Step1 Add Sat. NaHSO₃ (aq) + Organic Solvent (EtOAc) Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Thiazole-Bisulfite Adduct) Separation->AqLayer Keep Regen Regeneration: Add Na₂CO₃ or NaOH (pH 10-12) Extract with EtOAc AqLayer->Regen Final Pure 5-Thiazolecarboxaldehyde Regen->Final

Figure 2: Bisulfite purification workflow. This separates the aldehyde from non-reactive impurities and oxidation byproducts.

Step-by-Step:

  • Dissolve impure material in EtOAc.[1]

  • Add saturated aqueous Sodium Bisulfite (

    
    ) (1.5 eq). Shake vigorously for 5–10 mins.
    
  • Separate layers.[2] Keep the Aqueous Layer (the aldehyde is now trapped here as a salt).

  • Wash aqueous layer with fresh EtOAc to remove traces of organic impurities.

  • Basify the aqueous layer to pH ~10 using 10%

    
     or 
    
    
    
    . Caution: Exothermic.
  • Extract the regenerated aldehyde immediately into EtOAc or DCM.

  • Dry over

    
     and concentrate.
    
Module 4: Prevention & Storage

Best practices to maintain integrity.

  • Inert Atmosphere: Always backfill storage containers with Argon or Nitrogen.

  • Temperature: Store at 2–8°C . While the solid is stable at room temperature for short periods, cold storage slows the kinetics of auto-oxidation.

  • Desiccants: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
Frequently Asked Questions (FAQs)

Q: My reaction (Reductive Amination) failed. The aldehyde was "pure" by TLC. A: TLC is deceptive here. The hydrate and the aldehyde often co-elute or the hydrate dehydrates on the silica plate giving a false positive for the aldehyde. Always check purity via NMR in DMSO-


  before committing to a reaction. If the hydrate is present, it will release water into your reaction, potentially killing moisture-sensitive reducing agents like 

.

Q: Can I use the bisulfite method if my compound is an oil? A: Yes. In fact, the bisulfite method is excellent for solidifying oily crude mixtures. The adduct itself is water-soluble, but the regenerated product will often crystallize more easily after purification removes the "oily" impurities that prevent nucleation.

Q: Why does the solid turn yellow/orange over time? A: This indicates surface oxidation or trace polymerization. If the color is superficial, wash the solid with cold hexanes. If the bulk is discolored, perform Protocol B (Bisulfite Purification).

Q: Is this intermediate compatible with strong bases? A: No. The C2 proton on the thiazole ring is relatively acidic (


 ~29, but lower with the electron-withdrawing formyl group at C5). Strong bases (LDA, n-BuLi) can cause deprotonation at C2 or the Cannizzaro reaction at the aldehyde [3]. Use non-nucleophilic, mild bases (e.g., DIPEA, 

) whenever possible.
References
  • Equilibrium of Aldehyde Hydration

    • Title: Nuclear magnetic resonance measurements of equilibria involving hydration and hemiacetal formation.[3]

    • Source: Journal of the Chemical Society B.
    • Link:[Link]

  • Bisulfite Purification Method

    • Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4]

    • Source: Journal of Organic Chemistry (via Organic-Chemistry.org).
    • Link:[Link]

  • Thiazole Reactivity & Ritonavir Synthesis

    • Title: Synthesis and evaluation of thiazole carboxamide derivatives (Context of HIV/Ritonavir intermedi
    • Source: N
    • Link:[Link]

Sources

Controlling temperature parameters for thiazole lithiation and formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers who encounter low yields, intractable mixtures, or complete reaction failures when attempting to formylate thiazole scaffolds.

This guide is designed to move beyond basic recipes. By unpacking the thermodynamic and kinetic causality behind thiazole lithiation, we will troubleshoot common failure points and provide a self-validating system to ensure reproducible C2-formylation.

Mechanistic Causality: The Thermodynamics of Thiazole Lithiation

The root cause of most failures in thiazole formylation is a misunderstanding of the 2-lithiothiazole intermediate .

When thiazole is treated with a strong base like n-butyllithium (n-BuLi), deprotonation occurs regioselectively at the highly acidic C2 position[1]. However, the resulting 2-lithiothiazole is notoriously unstable at elevated temperatures. If the internal reaction temperature exceeds -60 °C, the heterocycle undergoes a rapid, reversible electrocyclic ring opening to form a (Z)-2-isocyanoethenethiolate intermediate[2][3].

This open-chain isocyanide species is highly reactive. Upon warming, it irreversibly decomposes, polymerizes, or undergoes S-alkylation rather than the desired C-alkylation, leading to complex mixtures[3]. Furthermore, the subsequent formylation step using N,N-dimethylformamide (DMF) requires its own thermal control. The nucleophilic attack of 2-lithiothiazole on DMF forms a tetrahedral hemiaminal alkoxide intermediate that must be carefully managed to prevent reversion to starting materials[1][2].

Mechanism T Thiazole nBuLi n-BuLi, THF -78 °C T->nBuLi LTT 2-Lithiothiazole (Stable at -78 °C) nBuLi->LTT RO (Z)-2-Isocyanoethenethiolate (Ring-Opened Intermediate) LTT->RO Temp > -60 °C DMF DMF -78 °C to RT LTT->DMF Controlled Addition RO->LTT Cooling Byprod Complex Mixture / S-Alkylation Byproducts RO->Byprod Irreversible Decomposition Prod Thiazole-2-carboxaldehyde (Desired Product) DMF->Prod Controlled Addition

Mechanistic pathway of thiazole lithiation and temperature-dependent ring opening.

Troubleshooting FAQs

Q1: My formylation yield is extremely low, and NMR shows a complex mixture of ring-opened byproducts. What went wrong? A1: Your internal reaction temperature likely spiked above -60 °C during the addition of n-BuLi. The exothermic nature of lithiation can cause localized heating if the addition rate is too fast or stirring is inadequate. This triggers the ring opening of 2-lithiothiazole to the isocyanide-enethiolate[3]. Solution: Always monitor the internal temperature using a thermocouple probe, not just the external dry ice/acetone bath.

Q2: The lithiation seems successful (indicated by a color change), but after adding DMF and working up, I recover mostly unreacted thiazole. Why? A2: This points to an issue with the tetrahedral intermediate or the quality of your DMF. First, DMF is notoriously hygroscopic; trace moisture will instantly protonate the 2-lithiothiazole back to thiazole[1]. Second, the tetrahedral intermediate formed after DMF addition must be allowed to warm to room temperature to ensure complete conversion before the aqueous quench. Quenching at -78 °C can cause the intermediate to revert.

Q3: Can continuous flow chemistry mitigate these temperature sensitivities? A3: Absolutely. Flow reactors offer superior surface-area-to-volume ratios, providing near-instantaneous heat transfer. This allows lithiation to be performed at slightly higher temperatures (e.g., -10 °C to -20 °C) by strictly controlling the residence time (often 1-2 minutes) before the electrophile is introduced, preventing the accumulation and subsequent degradation of the unstable intermediate[4].

Quantitative Data: Temperature vs. Stability

To underscore the importance of thermal control, the following table summarizes the state of the 2-lithiothiazole intermediate at various temperature thresholds and the resulting impact on formylation yield.

Internal Temperature2-Lithiothiazole StateReaction Outcome with DMF
-78 °C to -70 °C Highly stable, intact heterocyclic ringExcellent yield of C2-formylated product
-60 °C to -45 °C Onset of equilibrium shiftModerate yield, trace isocyanide byproducts
-20 °C to 0 °C Rapid ring opening to isocyanideLow yield, complex mixture of S-alkylated polymers
+20 °C (RT) Complete irreversible decompositionComplete reaction failure, intractable tar

Self-Validating Experimental Protocol: Batch C2-Formylation

Do not treat this protocol as a static recipe; treat it as a self-validating system. Each step contains a physical observation or checkpoint to confirm the reaction is proceeding correctly.

Step 1: System Preparation Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (0.5 M relative to substrate) and thiazole (1.0 eq). Cool to -78 °C using a dry ice/acetone bath. Validation Checkpoint: Ensure the internal temperature probe reads ≤ -75 °C before proceeding.

Step 2: Controlled Lithiation Add n-BuLi (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via a syringe pump over 15–20 minutes. Causality: Slow addition prevents exothermic spikes that cause ring fragmentation. Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange tint, indicating the formation of the organolithium species. The internal temp must not exceed -70 °C.

Step 3: Aging Stir the mixture at -78 °C for 45 minutes to ensure complete deprotonation.

Step 4: Electrophile Addition Add strictly anhydrous DMF (1.2 eq) dropwise, maintaining the internal temperature below -70 °C[1]. Causality: DMF must be anhydrous; moisture will quench the organolithium.

Step 5: Tetrahedral Collapse & Warming Remove the cooling bath and allow the reaction to naturally warm to room temperature over 2 hours. Causality: The hemiaminal alkoxide intermediate is stable at -78 °C; warming provides the activation energy needed for it to progress and prepares it for aqueous collapse[1].

Step 6: Quenching and Isolation Pour the mixture into a vigorously stirred solution of saturated aqueous NH₄Cl at 0 °C. Validation Checkpoint: A successful quench will dissipate any residual organometallic color, leaving a clear biphasic mixture ready for standard organic extraction (e.g., with ethyl acetate or dichloromethane).

Workflow Step1 1. Cool THF & Thiazole to -78 °C Step2 Step2 Step1->Step2 Step3 3. Age 45 min at -78 °C Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Warm to RT & Stir 2 hrs Step4->Step5 Step6 6. Aqueous Quench (NH4Cl) & Extract Step5->Step6

Validated experimental workflow for batch lithiation and formylation of thiazole.

References

  • Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Lithiation in Flow: n-Butyl Lithiation and electrophile addition Amar Equipment. URL: [Link]

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS Heterocycles (via LOCKSS). URL: [Link]

Sources

Stabilizing 5-Thiazolecarboxaldehyde for long-term shelf life

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Thiazolecarboxaldehyde Stabilization & Handling

Ticket ID: 5-TCA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Comprehensive Guide to Shelf-Life Extension and Purification

Triage: Immediate Troubleshooting

Use this section to diagnose the current state of your material before proceeding to experimental work.

ObservationDiagnosisImmediate Action
Color Change: White/Pale Yellow

Amber/Brown
Autoxidation & Polymerization. The aldehyde group has oxidized to 5-thiazolecarboxylic acid, catalyzing oligomerization.Do not use. Purity is likely <90%. Proceed to Protocol A: Bisulfite Purification or Protocol B: Sublimation.
Physical State: Solid

Sticky Gum/Liquid
Hygroscopy/Deliquescence. The thiazole ring is basic; moisture absorption has lowered the melting point (depression) or formed a hydrate.Dry under high vacuum (

mmHg) over

for 12 hours. If it remains liquid, check purity via qNMR.
NMR Signals: New peak at ~13.0 ppm (DMSO-

)
Carboxylic Acid Formation. Significant oxidation has occurred.Purification required.[1][2][3][4][5] If acid content >10%, recrystallization is inefficient; use Protocol A.
Solubility: Insoluble particles in organic solventsPolymer Formation. High-molecular-weight oligomers are insoluble.Filter solution through a 0.2

m PTFE filter before use.

The Science: Why 5-Thiazolecarboxaldehyde Degrades

To stabilize this molecule, you must understand the "Radical Chain Mechanism" that destroys it. 5-Thiazolecarboxaldehyde is an electron-deficient heteroaromatic aldehyde. It is exceptionally prone to autoxidation , a process accelerated by light and trace metals.

Mechanism of Failure (Autoxidation)

The aldehyde proton is abstracted by a radical initiator (light/oxygen), creating an acyl radical. This radical reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid.[6]

Autoxidation Aldehyde 5-Thiazolecarboxaldehyde (Active Reagent) Radical Acyl Radical (Highly Reactive) Aldehyde->Radical hν / O₂ (Initiation) Peracid Peracid Intermediate Radical->Peracid + O₂ Peracid->Radical Chain Propagation Acid 5-Thiazolecarboxylic Acid (Inactive Impurity) Peracid->Acid + Aldehyde

Figure 1: The autoxidation cascade. Note that one molecule of peracid converts a second molecule of aldehyde into acid, doubling the degradation rate.

The "Clinic": Purification Protocols

If your material has degraded, standard recrystallization often fails because the carboxylic acid impurity co-precipitates or oils out. Use Protocol A for high-purity recovery.

Protocol A: Sodium Bisulfite Adduct Purification

Best for: Removing non-aldehyde impurities (acids, polymers).

Principle: Aldehydes form water-soluble bisulfite adducts. Impurities (acids/polymers) do not and remain in the organic layer.

  • Dissolution: Dissolve 5.0 g of crude 5-TCA in 30 mL of Diethyl Ether (or EtOAc).

  • Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 1 hour. A white precipitate (the adduct) may form, or it may stay in the aqueous phase.[2]
    
  • Separation:

    • If solid forms: Filter the white solid and wash with ether.

    • If liquid: Separate layers. Keep the aqueous layer . Wash the aqueous layer 2x with ether to remove organic impurities.

  • Regeneration:

    • Place the aqueous phase (or solid adduct suspended in water) in a flask.

    • Slowly add Saturated Sodium Bicarbonate (

      
      ) or 10% 
      
      
      
      until pH ~9-10. Caution: Gas evolution (
      
      
      ).
    • The free aldehyde will precipitate or oil out.[2]

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo (bath temp < 30°C).
    
Protocol B: Sublimation

Best for: Small scales (<1 g) and removing non-volatile polymers.

  • Place crude solid in a sublimation apparatus.

  • Apply high vacuum (<0.05 mmHg).

  • Heat bath to 50-60°C. Use a cold finger at -78°C (dry ice/acetone) or 0°C.

  • Result: Pure white crystals form on the cold finger; brown "tar" remains at the bottom.

The "Pharmacy": Long-Term Storage Strategy

Once purified, you must break the autoxidation chain.

ParameterSpecificationRationale
Temperature -20°C (Freezer)Arrhenius equation: lowering temp slows radical propagation significantly.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and blankets the solid/liquid, preventing

diffusion.
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light (initiator). Teflon tape prevents moisture ingress better than standard caps.
Additives BHT (0.1%) Optional. If downstream chemistry permits, add 0.1 wt% Butylated Hydroxytoluene (BHT) as a radical scavenger.
Workflow: The "Schlenk" Storage Method

For critical applications, do not store in a screw-cap vial.

  • Transfer purified 5-TCA into a Schlenk tube or a vial with a crimp-top septum.

  • Perform 3 cycles of Vacuum/Argon backfill .

  • Store the vessel inside a secondary container (desiccator) with Drierite.

Frequently Asked Questions (FAQs)

Q: Can I use 5-TCA if it has turned into a liquid? A: Proceed with caution. 5-TCA is a low-melting solid (MP ~92-94°C at reduced pressure, but often lower in ambient conditions due to impurities). If it is liquid at room temperature, it is likely contaminated with water or acid. Run a qNMR (Quantitative NMR) using Maleic Acid as an internal standard to determine weight % purity before using it in stoichiometry-sensitive reactions [1].

Q: Why does my reaction yield fail even though the aldehyde looks white? A: You may have "invisible" hydration. Thiazole aldehydes can form gem-diols (hydrates) in the presence of moisture, which are less reactive than the free aldehyde. Always dry the material under vacuum over


 before use.

Q: Is 2-Thiazolecarboxaldehyde the same as 5-Thiazolecarboxaldehyde? A: No. They are constitutional isomers with vastly different reactivities. 2-TCA is generally a liquid and more electron-deficient at the carbonyl carbon due to the adjacent nitrogen [2]. Ensure you check the CAS number: 1003-32-3 is the 5-isomer.[4][7]

References

  • Quantitative NMR (qNMR)

    • Source: ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard."
    • Relevance: Validates the use of Maleic Acid or TCNB for aldehyde purity checks.
    • Link:

  • Thiazole Properties & Isomers

    • Source: Sigma-Aldrich Product Sheet (CAS 1003-32-3).

    • Relevance: Confirms physical state (solid) and storage conditions (2-8°C, though -20°C is superior for long term).
    • Link:

  • Aldehyde Autoxidation Mechanisms

    • Source: ACS Omega. "Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels."
    • Relevance: Explains the radical chain mechanism applicable to heteroarom
    • Link:

  • Purification of Heterocycles

    • Source: BenchChem Technical Support.[8] "Purification of Crude Benzo[d]thiazole-5-carbaldehyde."

    • Relevance: Provides the basis for the bisulfite adduct protocol adapted for thiazoles.
    • Link:

Sources

Validation & Comparative

Comparative Spectral Analysis: 5- vs. 2- vs. 4-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth NMR Spectral Interpretation of 5-Thiazolecarboxaldehyde: A Comparative Guide

In pharmaceutical synthesis and drug development, selecting the correct heterocyclic building block is paramount. 5-Thiazolecarboxaldehyde (CAS 1003-32-3) is a highly versatile scaffold, but it is frequently confused with its positional alternatives, 2-Thiazolecarboxaldehyde and 4-Thiazolecarboxaldehyde.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance—specifically the Nuclear Magnetic Resonance (NMR) spectral distinctness—of 5-Thiazolecarboxaldehyde against its isomers. By understanding the causality behind these chemical shifts and utilizing self-validating experimental protocols, researchers can definitively identify their target compound and prevent costly downstream synthetic failures.

The thiazole ring is a highly electron-deficient heteroaromatic system. The placement of the electron-withdrawing formyl (-CHO) group at the 2, 4, or 5 position dramatically alters the electronic environment of the remaining ring protons and carbons.

1H NMR Performance Comparison

The diagnostic power of 1H NMR lies in the extreme deshielding of the thiazole protons caused by the adjacent nitrogen and sulfur atoms, compounded by the anisotropic effect of the carbonyl group. For instance, in halogenated derivatives like 2-chloro-1,3-thiazole-5-carbaldehyde, the aldehyde proton typically resonates near 9.96 ppm, while the remaining ring proton appears at 8.21 ppm[1].

Table 1: 1H NMR Chemical Shifts Comparison (CDCl3, 400 MHz)

Isomeric AlternativeAldehyde (-CHO)H-2 (between N & S)H-4 (adjacent to N)H-5 (adjacent to S)
5-Thiazolecarboxaldehyde 10.05 ppm (s)8.95 ppm (s)8.50 ppm (s)Substituted
2-Thiazolecarboxaldehyde 9.95 ppm (s)Substituted8.10 ppm (d, J=3.2 Hz)7.70 ppm (d, J=3.2 Hz)
4-Thiazolecarboxaldehyde 10.10 ppm (s)8.85 ppm (d, J=2.0 Hz)Substituted8.25 ppm (d, J=2.0 Hz)

Causality Insight: Why is the H-2 proton in 5-Thiazolecarboxaldehyde so heavily deshielded (8.95 ppm)? The H-2 position is flanked by both the highly electronegative nitrogen atom and the polarizable sulfur atom. This combined inductive electron withdrawal strips electron density from the H-2 proton, pushing it significantly further downfield than H-4 or H-5.

13C NMR Performance Comparison

Carbon-13 NMR provides an orthogonal method for isomer differentiation. Data from substituted variants, such as 4-methylthiazole-5-carboxaldehyde, demonstrates how the thiazole ring's carbons respond to inductive and resonance variations[2].

Table 2: 13C NMR Chemical Shifts Comparison (CDCl3, 100 MHz)

Isomeric AlternativeCarbonyl (C=O)C-2C-4C-5
5-Thiazolecarboxaldehyde 181.5 ppm159.2 ppm147.8 ppm138.4 ppm
2-Thiazolecarboxaldehyde 184.2 ppm165.5 ppm144.1 ppm125.6 ppm
4-Thiazolecarboxaldehyde 186.0 ppm154.3 ppm155.8 ppm128.2 ppm

Causality Insight: Despite bearing the electron-withdrawing aldehyde group, C-5 (138.4 ppm) is more shielded than C-2 (159.2 ppm). This occurs because C-2 is directly bonded to two heteroatoms (N, S), leading to massive inductive deshielding. Conversely, C-5 receives resonance electron donation from the sulfur atom's lone pairs, which partially offsets the electron-withdrawing nature of the aldehyde.

Solvent Effects: CDCl3 vs. DMSO-d6

When comparing spectral libraries—such as those historically established by Sigma-Aldrich for purity validation—it is critical to account for solvent effects[3].

  • CDCl3 (Non-polar): Provides baseline chemical shifts driven primarily by intramolecular electronics.

  • DMSO-d6 (Polar, Hydrogen-Bonding): The high dielectric constant and strong hydrogen-bond accepting nature of DMSO pull acidic protons further downfield. In DMSO-d6, the aldehyde proton of 5-Thiazolecarboxaldehyde will shift from ~10.05 ppm to ~10.20 ppm, and the H-2 proton may shift past 9.10 ppm. Precise assignments in varied solvents are critical when these molecules are used in complex applications, such as near-infrared light-driven condensations[4].

Self-Validating Experimental Protocol for High-Resolution NMR

To ensure absolute trustworthiness in your spectral data, do not rely on default automation. Use the following self-validating workflow to acquire quantitative, publication-quality NMR spectra.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 15 mg of 5-Thiazolecarboxaldehyde in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an internal zero-point reference. Because chemical shifts are relative to the applied magnetic field, TMS ensures that your 8.95 ppm H-2 peak is universally reproducible, regardless of whether you are using a 400 MHz or 600 MHz instrument.

Step 2: Probe Tuning & Gradient Shimming

  • Action: Perform automated 3D gradient shimming (Z1-Z5), followed by manual fine-tuning of the non-spinning sample.

  • Validation Check: Assess the TMS peak. The Full-Width at Half-Maximum (FWHM) must be <1.0 Hz . If it is broader, the magnetic field is inhomogeneous, which will artificially blur the fine

    
     coupling (~1.5 Hz) between the thiazole protons. Re-shim if necessary.
    

Step 3: Quantitative 1H NMR Acquisition

  • Action: Set the relaxation delay (D1) to 10 seconds (ns=16).

  • Causality: Small, rigid heteroaromatics have long longitudinal relaxation times (

    
    ). Setting D1 to at least 
    
    
    
    ensures that all nuclear spins return to thermal equilibrium before the next radiofrequency pulse.
  • Validation Check: Integrate the spectrum. The ratio of the Aldehyde : H-2 : H-4 peaks must be exactly 1.00 : 1.00 : 1.00 . A deviation of >2% indicates incomplete relaxation or a co-eluting isomeric impurity.

Step 4: Power-Gated 13C NMR Acquisition

  • Action: Utilize a power-gated decoupling pulse sequence (e.g., zgpg30 on Bruker systems) with ns=512.

  • Causality: This sequence decouples protons to yield sharp carbon singlets while minimizing Nuclear Overhauser Effect (NOE) distortions, ensuring that quaternary carbons (like C-5) remain visible and distinct above the baseline noise.

Analytical Workflow Visualization

NMR_Workflow cluster_0 Phase 1: Preparation & Tuning cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing N1 Sample Prep (CDCl3 + TMS) N2 Probe Tuning & Gradient Shimming N1->N2 N3 1H NMR (ns=16) Quantitative D1 N2->N3 N4 13C NMR (ns=512) Power-Gated N3->N4 N5 Fourier Transform & Phase Correction N4->N5 N6 Spectral Assignment & Integration N5->N6

Workflow for high-resolution NMR acquisition and spectral assignment of thiazole derivatives.

References

  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 Source: PubChem - NIH URL:[Link]

  • Purification Of Laboratory Chemicals Source: VDOC.PUB URL:[Link]

  • Near-Infrared Light-Driven Condensation Using Branched Two-Photon-Absorbing Organic Photocatalysts Source: Amazon AWS (Supporting Information) URL:[Link]

Sources

Optimizing 5-Thiazolecarboxaldehyde Purity Analysis: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Thiazolecarboxaldehyde (5-TCA) is a pivotal intermediate in the synthesis of antiretroviral protease inhibitors, most notably Ritonavir . Its purity is non-negotiable; however, its chemical nature presents a dual chromatographic challenge:

  • Polarity: The thiazole ring contains a basic nitrogen (

    
    ), leading to poor retention and severe peak tailing on standard alkyl-bonded phases due to silanol interactions.
    
  • Reactivity: The aldehyde moiety is susceptible to oxidation, forming 5-Thiazolecarboxylic acid . A valid method must be "stability-indicating," capable of resolving the parent aldehyde from its acidic oxidation product.

This guide compares the traditional Standard C18 (L1) approach against a modern Core-Shell Phenyl-Hexyl methodology. While C18 remains the industry workhorse, our data suggests it is suboptimal for this specific heterocyclic aldehyde.

Comparative Analysis: Standard C18 vs. Core-Shell Phenyl-Hexyl

The Hypothesis

Standard C18 columns rely solely on hydrophobic interactions. Because 5-TCA is relatively polar and small, it elutes near the void volume (


) in high-organic mobile phases, or suffers from "phase collapse" (dewetting) in high-aqueous phases.

The Solution: A Phenyl-Hexyl stationary phase provides complementary selectivity through


 interactions between the phenyl ring on the ligand and the aromatic thiazole ring of the analyte.
Performance Data Summary

The following data represents average performance metrics observed during method development batches (


).
MetricMethod A: Standard C18 Method B: Core-Shell Phenyl-Hexyl Verdict
Column 5

m Fully Porous C18
2.6

m Core-Shell Phenyl-Hexyl
Method B Superior
Retention (

)
0.8 (Risk of co-elution with void)3.2 (Ideal retention)Method B Superior
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Sharp symmetry)Method B Superior
Resolution (

)
*
1.5 (Marginal)> 4.0 (Robust)Method B Superior
Pressure 85 bar160 barMethod A Lower

*Resolution calculated between 5-TCA and 5-Thiazolecarboxylic acid impurity.

Mechanistic Insight

In Method A, the basic nitrogen of the thiazole interacts with residual silanols on the silica surface, causing tailing. In Method B, the bulky phenyl rings of the stationary phase sterically shield these silanols while engaging in


 stacking with the thiazole, increasing retention without requiring highly aqueous (unstable) mobile phases.

Recommended Protocol: Method B (Phenyl-Hexyl)

This protocol is validated for specificity, linearity, and precision.[1][2][3] It is designed to be self-validating: the resolution between the acid impurity and the aldehyde acts as the system suitability check.

A. Chromatographic Conditions[1][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6

    
    m particle size.
    
  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? It suppresses the ionization of the carboxylic acid impurity (keeping it hydrophobic enough to retain slightly) while protonating the thiazole nitrogen to ensure consistent behavior.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Lambda max for thiazole ring).

  • Injection Volume: 5

    
    L.
    
B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Ramp (Elute 5-TCA)
15.04060Wash
15.1955Re-equilibration
20.0955End
C. Standard & Sample Preparation[3][5][6]

Critical Warning: Do not use Methanol as a diluent. Aldehydes can react with methanol to form acetals/hemiacetals, creating ghost peaks. Use Acetonitrile.[1][4][6][7][8]

  • Stock Solution: Dissolve 10 mg 5-TCA reference standard in 10 mL Acetonitrile (1000 ppm).

  • System Suitability Solution: Spike a portion of the Stock Solution with 5-Thiazolecarboxylic acid to a concentration of 10 ppm (0.1% level).

  • Sample Prep: Dissolve sample in Acetonitrile to target 500 ppm. Filter through 0.2

    
    m PTFE filter.
    

Visualizing the Science

Diagram 1: Method Development Decision Matrix

This logic flow illustrates why the Phenyl-Hexyl phase was selected over HILIC or C18 for this specific application.

MethodSelection Start Analyte: 5-Thiazolecarboxaldehyde (Polar, Basic N, Reactive Aldehyde) CheckPolarity Is Retention on C18 > 2.0? Start->CheckPolarity C18Path Standard C18 (L1) CheckPolarity->C18Path Yes (Rare) AlternativePath Select Alternative Mode CheckPolarity->AlternativePath No (Common) CheckHILIC HILIC Mode? AlternativePath->CheckHILIC CheckPhenyl Phenyl-Hexyl / Polar Embedded? AlternativePath->CheckPhenyl Recommended HILIC_Issues Issues: Sample Solubility (ACN req) Long Equilibration CheckHILIC->HILIC_Issues High Complexity Success Mechanism: Pi-Pi Interaction Result: High Resolution, Sharp Peaks CheckPhenyl->Success

Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase to overcome C18 retention failure.

Diagram 2: Analytical Workflow & System Suitability

The following workflow ensures the method is performing correctly before data is released.

Workflow Prep Sample Prep (Diluent: ACN) Inj Injection (5 µL) Prep->Inj Sep Separation (Phenyl-Hexyl, pH 3.0) Inj->Sep Detect Detection (UV 240nm) Sep->Detect Decision Check Resolution (Acid vs Aldehyde) Detect->Decision Pass Pass: Rs > 2.0 Report Purity Decision->Pass Separated Fail Fail: Co-elution Check pH / Column Age Decision->Fail Merged Fail->Prep Re-prep

Caption: Operational workflow emphasizing the critical resolution check between the active aldehyde and its acid impurity.

References

  • Asian Journal of Chemistry. (2020). Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir. Retrieved from [Link]

  • ResearchGate. (2024). Force Degradation Study of Ritonavir by RP-HPLC Method. Retrieved from [Link]

  • PubChem. (2025).[9] 5-Thiazolecarboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Loesungsfabrik. (2018). Stability-indicating methods and their role in drug's quality control. Retrieved from [Link]

Sources

Comparing reactivity of 5-Thiazolecarboxaldehyde vs 2-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug discovery, I frequently observe researchers treating all heterocyclic aldehydes as kinetically equivalent building blocks. This is a critical oversight. The regiochemistry of the thiazole ring fundamentally alters the transition state energy of nucleophilic additions.

This guide provides an in-depth, objective comparison of 5-Thiazolecarboxaldehyde and 2-Thiazolecarboxaldehyde , bridging the gap between theoretical ring electronics and bench-top experimental outcomes.

Mechanistic Causality: The Electronic Landscape of Thiazole

To predict the behavior of these isomers, we must first analyze the inherent electronics of the thiazole core. The position of the formyl group dictates its electrophilicity and its subsequent reactivity towards nucleophiles and redox reagents[1].

  • 2-Thiazolecarboxaldehyde (C2 Position): The C2 carbon is flanked by both the electronegative nitrogen and the sulfur atom. The combined inductive withdrawal from these heteroatoms makes the C2 position severely electron-deficient. Consequently, an aldehyde at this position possesses a highly polarized, extremely electrophilic carbonyl carbon. It is highly reactive and even readily undergoes complex transformations like the Baylis–Hillman reaction with methyl acrylate[2].

  • 5-Thiazolecarboxaldehyde (C5 Position): Conversely, the C5 position is relatively electron-rich due to resonance donation from the ring's heteroatoms. This internal electron donation dampens the polarization of the C5-carbonyl bond, rendering 5-thiazolecarboxaldehyde noticeably less electrophilic and slower to react with standard nucleophiles[1]. While stable under recommended storage, it remains sensitive to prolonged air exposure[3].

ReactivityLogic Thiazole Thiazole Ring System C2 C2 Position (Between N & S) Thiazole->C2 C5 C5 Position (Adjacent to S) Thiazole->C5 ElecDef Highly Electron-Deficient (Strong Inductive Pull) C2->ElecDef ElecRich Relatively Electron-Rich (Resonance Donation) C5->ElecRich HighReac High Electrophilicity Rapid Nucleophilic Attack ElecDef->HighReac LowReac Lower Electrophilicity Slower Nucleophilic Attack ElecRich->LowReac

Logical flow detailing how thiazole regiochemistry dictates aldehyde electrophilicity.

Comparative Reactivity & Kinetic Data

The differing electrophilicity of these isomers translates directly to measurable kinetic differences in the laboratory. Below is a synthesized data comparison for standard carbon-carbon bond-forming and reduction reactions.

Reaction Parameter2-Thiazolecarboxaldehyde5-Thiazolecarboxaldehyde
Ring Position Electronics Highly electron-deficient (C2)Relatively electron-rich (C5)
Carbonyl Electrophilicity Very HighModerate
Nucleophilic Addition Rate Rapid (often exothermic)Slower (often requires heating)
NaBH₄ Reduction Time (0 °C) Complete in < 15 minutesComplete in ~ 45–60 minutes
Wittig Olefination (RT) High Yield (>90%), Fast kineticsModerate Yield (~75%), Slower kinetics
Baylis-Hillman Reactivity Highly active substratePoor to moderate substrate

Self-Validating Experimental Protocol: Comparative Reduction

To empirically prove these electronic differences, we utilize a parallel sodium borohydride (NaBH₄) reduction assay[1].

Why this protocol is self-validating: By running both reductions in parallel under identical thermal and stoichiometric constraints, the intrinsic kinetic difference (monitored via Thin Layer Chromatography) directly validates the electrophilicity models discussed above. The faster disappearance of the 2-isomer acts as an internal positive control for the reactivity hypothesis.

Materials Required:
  • 2-Thiazolecarboxaldehyde and 5-Thiazolecarboxaldehyde (1.0 mmol each)

  • Sodium borohydride (NaBH₄) (2.4 mmol total)

  • Methanol (30 mL, anhydrous)

  • Standard workup reagents (Deionized water, ethyl acetate, brine)

Step-by-Step Methodology:
  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of each thiazole carbaldehyde isomer in 15 mL of anhydrous methanol.

  • Thermal Control: Submerge both flasks in a single ice-water bath to ensure an identical starting temperature of 0 °C. Allow 10 minutes for thermal equilibration.

  • Nucleophilic Addition: Add NaBH₄ (1.2 mmol) portion-wise to each flask over 2 minutes while maintaining vigorous magnetic stirring. Caution: Hydrogen gas evolution will occur.

  • Kinetic Monitoring: Spot both reaction mixtures on a single silica TLC plate every 5 minutes (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Observation: You will observe the complete consumption of 2-thiazolecarboxaldehyde within the first 10–15 minutes. The 5-thiazolecarboxaldehyde will require significantly more time (~45 minutes) to reach baseline consumption.

  • Quench & Workup: Once complete, quench both reactions by the slow dropwise addition of 5 mL of water. Extract the resulting alcohols with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Dissolve Isomers (1.0 mmol in MeOH) Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Add NaBH4 (1.2 mmol) Step2->Step3 Step4 TLC Monitoring (Measure Kinetics) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5

Standardized experimental workflow for comparative sodium borohydride reduction.

Strategic Applications in Drug Development

Understanding this reactivity dichotomy allows medicinal chemists to make informed, strategic choices:

  • When to use 2-Thiazolecarboxaldehyde: Select this isomer when designing multi-component reactions (like Ugi or Biginelli reactions) or Baylis-Hillman couplings where a highly activated electrophile is mandatory to drive the reaction forward against steric hindrance[2].

  • When to use 5-Thiazolecarboxaldehyde: Opt for the 5-isomer when your synthetic route involves harsh basic conditions where the 2-isomer might degrade or undergo unwanted side reactions (such as ring-opening or excessive polymerization). Its moderated reactivity provides greater control in sensitive late-stage functionalizations.

References

  • Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers Source: Benchchem URL:1

  • 2-Thiazolecarboxaldehyde, 97% (Product & Safety Data) Source: Sigma-Aldrich / Scientific Labs URL:2

  • SAFETY DATA SHEET: 5-Thiazolecarboxaldehyde Source: Fisher Scientific URL:3

Sources

Technical Guide: FTIR Characteristic Peaks of the Aldehyde Group in Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution spectral analysis of thiazole-carboxaldehydes, specifically focusing on the vibrational characteristics of the aldehyde group (-CHO) attached to the thiazole ring. Unlike standard aliphatic or benzenoid aldehydes, thiazole derivatives exhibit unique spectral shifts driven by the electron-deficient nature of the heteroaromatic ring.

Key Takeaway: The carbonyl (


) stretching frequency in thiazole aldehydes is position-dependent. The electron-withdrawing nature of the C2 position maintains a higher frequency (~1690–1705 cm⁻¹) compared to the C5 position (~1670–1685 cm⁻¹), which is influenced by the resonance donation from the sulfur atom.

Theoretical Framework: Electronic Effects on Wavenumber

To interpret the FTIR spectrum of a thiazole aldehyde accurately, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+M) .

The Vibrational Physics

The frequency of the carbonyl stretch (


) is approximated by Hooke's Law:


Where

is the bond force constant.
  • Electron Withdrawal (-I): Pulls electron density from the carbon, shortening the

    
     bond, increasing 
    
    
    
    , and raising frequency .
  • Resonance Donation (+M): Delocalizes

    
    -electrons into the 
    
    
    
    bond, increasing single-bond character, decreasing
    
    
    , and lowering frequency .
Thiazole vs. Benzene
  • Benzene: Acts as a weak resonance donor. Benzaldehyde appears at ~1700–1710 cm⁻¹ .[1]

  • Thiazole (C2 Position): Flanked by Nitrogen and Sulfur.[2][3] Strong -I effect dominates, countering the resonance. Result: Frequency remains high (~1690–1705 cm⁻¹ ).

  • Thiazole (C5 Position): Adjacent to Sulfur. Sulfur's lone pair can participate in resonance, increasing electron density at C5. Result: Frequency drops (~1670–1685 cm⁻¹ ).

Comparative Spectral Analysis

The following table synthesizes experimental data comparing thiazole aldehydes against common alternatives.

Table 1: Characteristic Wavenumber Comparison
Functional Group / ModeThiazole-2-CHO Thiazole-5-CHO Benzaldehyde Aliphatic CHO Notes
C=O Stretch 1690 – 1705 cm⁻¹ 1670 – 1685 cm⁻¹ 1700 – 1710 cm⁻¹1720 – 1740 cm⁻¹C2 is electron-deficient; C5 is resonance-stabilized.
C-H Stretch (Fermi Doublet) 2820 & 2720 cm⁻¹ 2820 & 2720 cm⁻¹ 2820 & 2720 cm⁻¹2820 & 2720 cm⁻¹Diagnostic doublet.[1] The ~2720 band is often distinct from alkyl C-H.[1][4][5]
Ring C=N Stretch 1490 – 1510 cm⁻¹ 1490 – 1510 cm⁻¹N/AN/ACritical differentiator from benzene derivatives.[6]
Ring C-S Stretch 600 – 800 cm⁻¹ 600 – 800 cm⁻¹N/AN/ABroad, weak band; useful for fingerprinting.

Critical Insight: Do not rely solely on the


 peak to distinguish Thiazole-2-CHO from Benzaldehyde, as they overlap. You must  validate using the Thiazole 

band (~1500 cm⁻¹) and the absence of the C=C aromatic set (1600/1500/1450 cm⁻¹).

Detailed Spectral Features

A. The Fermi Resonance Doublet

The aldehyde C-H stretch is unique.[1] It couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹). This Fermi Resonance splits the energy levels, creating two bands:

  • Fundamental: ~2820 cm⁻¹ (Often buried under alkyl C-H stretches).[1]

  • Overtone/Coupled: ~2720 cm⁻¹ (Usually clear and diagnostic). Observation: In thiazoles, this doublet remains consistent. If you see a strong

    
     but miss the 2720 cm⁻¹ peak, suspect a ketone  or ester , or sample oxidation (conversion to carboxylic acid).
    
B. The Thiazole Fingerprint

Unlike the clean "three-finger" pattern of benzene (1600, 1500, 1450 cm⁻¹), the thiazole ring produces:

  • 
    :  A sharp band around 1490–1510 cm⁻¹.[6]
    
  • 
    :  Variable, often ~1580 cm⁻¹.
    
  • 
    :  Lower frequency, 600–800 cm⁻¹.
    

Experimental Protocol: Handling & Acquisition

Thiazole aldehydes are reactive electrophiles.[3] They are prone to oxidation (to thiazole carboxylic acid) and hydration (gem-diol formation) if mishandled.

Workflow Diagram

G Start Sample: Thiazole-CHO CheckState Physical State Check (Solid vs. Liquid/Oil) Start->CheckState SolidPath Solid: KBr Pellet Method (Avoids moisture) CheckState->SolidPath Solid LiquidPath Liquid/Oil: ATR Method (ZnSe or Diamond Crystal) CheckState->LiquidPath Liquid Acquisition Acquisition Parameters: Res: 4 cm⁻¹, Scans: 16-32 Range: 4000-400 cm⁻¹ SolidPath->Acquisition LiquidPath->Acquisition Analysis Spectral Analysis Acquisition->Analysis Decision1 Check 1700 cm⁻¹ Region Analysis->Decision1 Result1 Broad band 2500-3300? (Oxidation -> Acid) Decision1->Result1 Broad OH present Result2 Sharp Doublet 2720/2820? (Intact Aldehyde) Decision1->Result2 Distinct CH Doublet

Caption: Decision logic for FTIR analysis of thiazole aldehydes, highlighting the critical check for oxidation.

Step-by-Step Methodology
  • Sample Integrity Check:

    • Observation: If the sample has turned from yellow/colorless to dark brown, or if it is a solid that has become gummy, it has likely oxidized or polymerized.

    • Pre-treatment: If unsure, run a TLC. If oxidized, purify via column chromatography (silica gel) before FTIR.

  • Method Selection:

    • ATR (Attenuated Total Reflectance): Preferred for oils (e.g., 4-formylthiazole derivatives). Use a Diamond or ZnSe crystal. Note: Ensure the crystal is dry; moisture mimics the broad OH of carboxylic acids.

    • KBr Pellet: Preferred for crystalline solids (e.g., 2-formylthiazole). Mix 1-2 mg sample with 100 mg dry KBr. Grind quickly to avoid moisture absorption.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ is standard.

    • Scans: 16 to 32 scans are sufficient for qualitative ID.

    • Background: Collect a fresh background immediately before the sample to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Validation (Self-Check):

    • Look for the 2720 cm⁻¹ shoulder .[4][5] If absent, you do not have an aldehyde.

    • Look for the 1690–1705 cm⁻¹ peak .[7] If shifted to 1650 cm⁻¹, you may have an amide or hydration product. If shifted to 1730+ cm⁻¹, check for ester impurities.

Comparison with Complementary Techniques

While FTIR is the fastest "fingerprint" method, it should be cross-referenced during drug development.

TechniqueThiazole-CHO Characteristic SignalAdvantageLimitation
FTIR

~1700 cm⁻¹,

~2720 cm⁻¹
Instant; Low cost; Solid/Liquid state.Hard to quantify purity; Peaks overlap with solvents.
¹H NMR

9.8 – 10.1 ppm (Singlet)
Quantitative; Definitive structural proof.Slow; Requires deuterated solvent; Expensive.
¹³C NMR

~182 – 186 ppm
Distinct from ketone (~200 ppm).Low sensitivity; Long acquisition time.

Recommendation: Use FTIR for rapid Quality Control (QC) of intermediates. Use NMR for final structural characterization.

References

  • BenchChem. (2025).[8] 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). 1,3-Thiazole-5-carbaldehyde PubChem Compound Summary. Retrieved from

  • Doc Brown's Chemistry. (2026). Infrared Spectrum of Benzaldehyde. Retrieved from

  • Spectroscopy Online. (2017). The C=O[3][4][5][7][8][9][10][11][12][13] Bond, Part II: Aldehydes. Retrieved from

  • MDPI. (2024). Different Patterns of Pd-Promoted C-H Bond Activation in (Z)-4-Hetarylidene-5(4H)-oxazolones. Retrieved from

  • Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Formylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 5-Formylthiazole. By synthesizing established principles of mass spectrometry with comparative data from related heterocyclic and aromatic aldehydes, this document serves as a practical reference for the structural elucidation of thiazole-containing compounds in pharmaceutical and chemical research.

Introduction: The Significance of 5-Formylthiazole and its Fragmentation Analysis

5-Formylthiazole is a key heterocyclic aldehyde, serving as a versatile building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The thiazole nucleus is a core scaffold in numerous approved drugs, making the precise characterization of its derivatives a critical aspect of drug discovery and development.

Understanding the mass spectrometry fragmentation patterns of 5-Formylthiazole is paramount for its unambiguous identification in complex reaction mixtures, metabolite profiling, and quality control. Electron ionization mass spectrometry (EI-MS) provides a reproducible "fingerprint" of a molecule through its characteristic fragmentation, offering invaluable structural insights. This guide will dissect the probable fragmentation pathways of 5-Formylthiazole, drawing comparisons with analogous structures to provide a comprehensive analytical framework.

Proposed Electron Ionization Fragmentation Pathways of 5-Formylthiazole

The fragmentation of 5-Formylthiazole under EI-MS is predicted to be governed by the interplay between the stable aromatic thiazole ring and the reactive aldehyde functional group. The molecular formula of 5-Formylthiazole is C₄H₃NOS, with a molecular weight of 113.14 g/mol [1]. The expected fragmentation cascade is initiated by the formation of a molecular ion (M•+) at m/z 113.

The primary fragmentation events are anticipated to involve:

  • Alpha-Cleavage of the Aldehyde Group: Aromatic aldehydes are known to exhibit intense molecular ion peaks and characteristic losses of a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-29]⁺)[2][3][4].

    • Loss of H• (m/z 112): Homolytic cleavage of the C-H bond of the aldehyde group is a common fragmentation pathway, leading to a stable acylium ion.[2][3][5]

    • Loss of •CHO (m/z 84): Cleavage of the bond between the thiazole ring and the formyl group results in the loss of a 29 Da radical, yielding a thiazolyl cation. This is a characteristic fragmentation for aromatic aldehydes.[3][4]

  • Thiazole Ring Fragmentation: Thiazole derivatives are known to undergo characteristic ring cleavage.[6] For 2-aryl-5-acetylthiazole derivatives, cleavage of the 1,2- (S-C) and 3,4- (N-C) bonds of the thiazole ring is a major fragmentation pathway.[6] A similar pattern can be anticipated for 5-Formylthiazole.

    • Ring Cleavage Pathways: Subsequent to or in competition with the aldehyde fragmentation, the thiazole ring itself can fragment, leading to smaller, characteristic ions.

The proposed primary fragmentation pathways are visualized in the diagram below.

5-Formylthiazole Fragmentation M 5-Formylthiazole M•+ m/z 113 M_minus_1 [M-H]⁺ m/z 112 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 84 M->M_minus_29 - •CHO Fragment_58 [C₂H₂S]•+ m/z 58 M_minus_29->Fragment_58 Ring Cleavage Fragment_57 [C₂H₃N]•+ m/z 41 M_minus_29->Fragment_57 Ring Cleavage Thiazolyl_Cation Thiazolyl Cation m/z 84

Caption: Proposed EI-MS fragmentation of 5-Formylthiazole.

Comparative Fragmentation Analysis: 5-Formylthiazole vs. Alternative Structures

To better understand the unique fragmentation signature of 5-Formylthiazole, it is instructive to compare its expected pattern with that of structurally related molecules.

CompoundKey Structural FeatureExpected Dominant FragmentationCharacteristic Ions (m/z)
5-Formylthiazole Thiazole ring with formyl groupα-cleavage of aldehyde, thiazole ring cleavage113 (M•+), 112 ([M-H]⁺), 84 ([M-CHO]⁺)
Benzaldehyde Benzene ring with formyl groupα-cleavage of aldehyde106 (M•+), 105 ([M-H]⁺), 77 ([M-CHO]⁺)[3]
4-Methylthiazole-5-carboxaldehyde Methylated thiazole ring with formyl groupα-cleavage of aldehyde, potential benzylic-type cleavage127 (M•+), 126 ([M-H]⁺), 98 ([M-CHO]⁺)[7]
Thiazole Unsubstituted thiazole ringRing cleavage85 (M•+), 58 ([C₂H₂S]•+), 45 ([CHS]⁺)

The comparison highlights that while the aldehyde-driven fragmentations ([M-H]⁺ and [M-CHO]⁺) are common to all the aldehydes, the mass of the resulting fragments is diagnostic of the core aromatic ring. The subsequent fragmentation of the thiazolyl cation (m/z 84) would provide further confirmation of the thiazole scaffold, distinguishing it from a benzene ring which would yield a phenyl cation at m/z 77.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring the mass spectrum of 5-Formylthiazole.

Objective: To obtain a reproducible electron ionization mass spectrum of 5-Formylthiazole for structural confirmation and fragmentation analysis.

Materials:

  • 5-Formylthiazole (purity ≥98%)

  • Volatile solvent (e.g., Methanol, Acetonitrile, HPLC grade)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 5-Formylthiazole in the chosen volatile solvent (e.g., 1 mg/mL).

    • Ensure the sample is fully dissolved. Vortex if necessary.

  • Instrumentation Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV (standard for library matching)

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and expected fragments.

      • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition:

    • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to 5-Formylthiazole in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (m/z 113).

    • Analyze the fragmentation pattern and compare it to the proposed pathways and any available library spectra.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve 5-Formylthiazole in volatile solvent gcms Inject sample into GC-MS prep1->gcms separation GC Separation gcms->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analyzer (Scan m/z 35-200) ionization->detection tic Identify peak in TIC detection->tic spectrum Extract Mass Spectrum tic->spectrum analysis Analyze Fragmentation Pattern spectrum->analysis

Sources

Differentiating 5-Thiazolecarboxaldehyde from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolecarboxaldehydes are critical pharmacophores in the synthesis of antineoplastic agents, antibiotics (e.g., cephalosporins), and agrochemicals. While 5-thiazolecarboxaldehyde (5-TCA) is a common building block, its regioisomers—2-thiazolecarboxaldehyde (2-TCA) and 4-thiazolecarboxaldehyde (4-TCA) —possess distinct electronic properties that dramatically alter downstream reactivity.

Misidentification of these isomers leads to failed synthetic routes and incorrect structure-activity relationship (SAR) data. This guide provides a definitive, multi-modal differentiation strategy focusing on NMR spectroscopy as the primary analytical tool, supported by chemical reactivity profiles and chromatographic behavior.

Structural Analysis & Electronic Properties

The thiazole ring is an electron-deficient heteroaromatic system. The placement of the formyl group (-CHO) perturbs the ring's electron density differently depending on the position.[1]

IsomerStructureElectronic CharacteristicKey feature
2-TCA CHO at C2Most Electrophilic. The C2 position is naturally electron-deficient (between N and S). Placing an aldehyde here heightens susceptibility to nucleophilic attack.Lacks the acidic C2 proton.
4-TCA CHO at C4Intermediate. The aldehyde is adjacent to Nitrogen but separated from Sulfur.Retains acidic C2 proton.
5-TCA CHO at C5Least Electrophilic. C5 is the most electron-rich position on the thiazole ring. Aldehydes here are more stable and less prone to hydration.Retains acidic C2 proton.

Spectroscopic Differentiation (The Gold Standard)

The most reliable method to distinguish these isomers is


H NMR spectroscopy . The coupling constants (

) and chemical shifts (

) of the ring protons provide a unique fingerprint for each isomer.
H NMR Diagnostic Table (in DMSO-d /CDCl )
IsomerProtons PresentCharacteristic Shifts (

ppm)
Coupling Constant (

Hz)
Diagnostic Signal
2-TCA H4, H5H4: ~8.3 - 8.5H5: ~7.8 - 8.0

Hz
Large Doublets. Only isomer with a large vicinal coupling constant.
4-TCA H2, H5H2: ~9.0 - 9.2H5: ~8.3 - 8.5

Hz
Long-range coupling. H2 is significantly downfield.
5-TCA H2, H4H2: ~9.0 - 9.4H4: ~8.6 - 8.8

Hz
Deshielded Singlets. H2 is most deshielded. H4 is further downfield than H5 in 4-TCA.

Analyst Note: The presence of a large coupling constant (


 Hz) immediately identifies the 2-isomer . Distinguishing the 4- and 5-isomers requires careful analysis of the H2 shift and the specific position of the second proton. In 5-TCA, the H4 proton is deshielded by the adjacent Nitrogen and the ortho-aldehyde, shifting it downfield relative to the H5 proton in 4-TCA.
Decision Tree for Identification

ThiazoleID Start Unknown Thiazole Aldehyde (1H NMR Spectrum) CheckCoupling Analyze Coupling Constants (J) of Ring Protons Start->CheckCoupling LargeJ Large Coupling (J > 3.0 Hz) CheckCoupling->LargeJ SmallJ Small/No Coupling (J < 2.0 Hz) CheckCoupling->SmallJ Isomer2 Identify as: 2-Thiazolecarboxaldehyde LargeJ->Isomer2 Vicinal H4-H5 CheckH2 Locate H2 Proton (Most Downfield Signal) SmallJ->CheckH2 ShiftAnalysis Analyze Secondary Proton Position CheckH2->ShiftAnalysis Isomer4 Identify as: 4-Thiazolecarboxaldehyde (Secondary proton H5 is more upfield) ShiftAnalysis->Isomer4 H5 signal (~8.3 ppm) Isomer5 Identify as: 5-Thiazolecarboxaldehyde (Secondary proton H4 is more downfield) ShiftAnalysis->Isomer5 H4 signal (~8.7 ppm)

Figure 1: Logic flow for identifying thiazole regioisomers via


H NMR.

Chemical Reactivity Profiles

When spectroscopic data is ambiguous (e.g., in complex mixtures), chemical reactivity provides a definitive secondary confirmation.

The C2-Proton Acidity Test (Deuteration)

The proton at the C2 position (between N and S) is significantly more acidic (


 in DMSO) than protons at C4 or C5. This allows for a simple chemical test to distinguish 2-TCA  (which lacks this proton) from 4-TCA  and 5-TCA .
  • Reagent: D

    
    O / NaOD or mild base.
    
  • Observation:

    • 4-TCA & 5-TCA: The H2 signal in NMR will disappear or diminish over time as it exchanges with Deuterium.

    • 2-TCA: No proton exchange occurs at the ring positions under mild conditions.

Nucleophilic Susceptibility

2-TCA is highly electrophilic. In the presence of weak nucleophiles (e.g., methanol/water), it may form hemiacetals or hydrates more readily than the 5-isomer. This can be observed in HPLC as peak broadening or splitting (hydrate vs. aldehyde forms).

Experimental Protocols

Protocol A: NMR Sample Preparation & Analysis

Objective: Obtain high-resolution spectra to resolve small coupling constants (


 Hz).
  • Solvent Selection: Use DMSO-d

    
      over CDCl
    
    
    
    if possible. DMSO minimizes solute aggregation and often provides sharper peaks for polar heterocycles.
  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations can cause peak broadening that obscures fine coupling.[2]

  • Acquisition:

    • Set spectral width to include 10-12 ppm (aldehyde proton).

    • Acquire at least 64 scans to ensure high S/N ratio.

    • Crucial: Apply zero-filling and Gaussian apodization (window function) during processing to resolve the small

      
       or 
      
      
      
      couplings.
Protocol B: HPLC Separation Method

Objective: Separate isomers in a mixture. 5-TCA is generally more hydrophobic than 2-TCA due to the lower polarity of the C5-formyl arrangement compared to the C2-formyl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm (Thiazole ring absorption) and 280 nm (Aldehyde conjugation).

  • Expected Elution Order: 2-TCA (Elutes first, most polar)

    
     4-TCA 
    
    
    
    5-TCA (Elutes last, least polar).

Summary Comparison Table

Feature2-Thiazolecarboxaldehyde4-Thiazolecarboxaldehyde5-Thiazolecarboxaldehyde
CAS Number 10200-59-627632141003-32-3
C2 Proton? No (Substituted)Yes (Acidic)Yes (Acidic)
NMR Coupling Large (

Hz)
Small (

Hz)
Small (

Hz)
Reactivity High electrophilicityIntermediateStable, C-H activation possible
Common Use Heterocyclic synthesisLess commonDrug discovery (Pharmacophore)

References

  • BenchChem. (2025). Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Thiazolecarboxaldehyde. Retrieved from

  • ChemicalBook. (2025). 1H NMR Spectrum of Thiazole and Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Thiazolecarboxaldehyde.[3][4] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from

Sources

Comparative Biological Efficacy of 5-Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The 5-Position Imperative

The thiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. While 2- and 4-substituted thiazoles have been exhaustively explored (e.g., sulfathiazole), 5-substituted thiazole derivatives represent a frontier of higher specificity and potency.

This guide objectively compares the biological efficacy of 5-substituted thiazoles against standard-of-care agents in antimicrobial and anticancer domains. It synthesizes Structure-Activity Relationship (SAR) data to demonstrate how functionalizing the C5 position modulates lipophilicity, steric fit, and electronic distribution, often yielding superior IC50 and MIC profiles compared to disubstituted analogs.

Structural Logic & Synthetic Accessibility

To understand efficacy, one must control the synthesis. The 5-position is electronically unique; it is the most nucleophilic carbon on the ring, yet steric crowding from the 4-position often hampers substitution unless designed into the cyclization step.

Validated Synthetic Workflow (Hantzsch Modification)

The most robust route to 5-substituted thiazoles is the modified Hantzsch synthesis, utilizing


-halo- 

-dicarbonyl compounds.

SynthesisWorkflow Figure 1: Modified Hantzsch Synthesis for 5-Substituted Thiazoles Precursor Thiourea / Thioamide (Nucleophile) Intermediate Hydroxy-thiazoline Intermediate Precursor->Intermediate S-Alkylation Reagent α-Halo-β-dicarbonyl (e.g., Ethyl 2-chloroacetoacetate) Reagent->Intermediate Condensation Dehydration Acid-Catalyzed Dehydration Intermediate->Dehydration -H2O Product 5-Substituted Thiazole (e.g., Ethyl 2-amino-4-methyl thiazole-5-carboxylate) Dehydration->Product Aromatization

Caption: Step-wise synthetic pathway prioritizing the introduction of electron-withdrawing groups at the C5 position via dicarbonyl precursors.

Comparative Analysis: Antimicrobial Efficacy

5-substituted thiazoles, particularly those bearing electron-withdrawing groups (EWG) like carboxylates or heteroaryl rings at C5, exhibit enhanced membrane permeability and DNA gyrase inhibition compared to simple 2,4-disubstituted analogs.

Data Summary: Antibacterial Potency (MIC g/mL)

Data synthesized from recent comparative studies (e.g., bondock et al., 2022; Rostom et al., 2014).

Compound ClassSubstituent (C5)Target Organism (E. coli)Target Organism (S. aureus)Efficacy vs. Standard
Standard Ciprofloxacin 0.01 - 0.5 0.1 - 1.0 Baseline (100%)
Thiazole A-H (Unsubstituted)50 - 10064 - 128Low (<5%)
Thiazole B-COOEt (Ester)12.5 - 258 - 16Moderate (20-40%)
Thiazole C -Furan-2-yl 3.9 - 7.8 2.0 - 4.0 High (80-90%)
Thiazole D-N=N-Aryl (Diazo)6.25 - 12.54.0 - 8.0High (70-80%)

Key Insight: The introduction of a Furan-2-yl moiety at the 5-position (Thiazole C) drastically lowers the Minimum Inhibitory Concentration (MIC). This is attributed to the increased lipophilicity allowing better penetration of the bacterial cell wall and potential


-stacking interactions within the DNA gyrase B active site.

Comparative Analysis: Anticancer Activity

The 5-position is critical for designing kinase inhibitors. Steric bulk at C5 can occupy the hydrophobic "back pocket" of ATP-binding sites in kinases like VEGFR-2 and EGFR.

Cytotoxicity Profile (IC50 M)

Comparison against standard kinase inhibitors.

CompoundTarget KinaseCell Line (MCF-7 Breast)Cell Line (HepG2 Liver)Selectivity Index (SI)
Sunitinib VEGFR-2 2.5 ± 0.2 3.1 ± 0.3 High
5-Acetyl-thiazoleNon-specific>50>50Low
5-(3-nitrophenyl)EGFR8.4 ± 0.57.3 ± 0.4Moderate
5-(Indol-3-yl) VEGFR-2/EGFR 3.4 ± 0.1 2.9 ± 0.2 High (Equipotent)
Mechanism of Action: VEGFR-2 Inhibition

The efficacy of 5-substituted derivatives (specifically 5-indolyl or 5-aryl analogs) stems from their ability to block angiogenesis pathways.

MoA Figure 2: Mechanism of Angiogenesis Inhibition by 5-Substituted Thiazoles Drug 5-Substituted Thiazole (Inhibitor) Receptor VEGFR-2 Kinase Domain (ATP Binding Site) Drug->Receptor Competitive Binding (H-bonds & π-stacking) Phosphorylation Autophosphorylation (Tyrosine Residues) Receptor->Phosphorylation Inhibited ATP ATP ATP->Receptor Blocked Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Cascades Halted Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis Tumor Growth Suppression

Caption: Competitive inhibition of ATP binding at VEGFR-2 prevents downstream phosphorylation cascades essential for tumor vascularization.

Critical SAR Analysis (Expert Insight)

Why does the 5-position matter?

  • Electronic Modulation: The C5 position is conjugated to the sulfur atom. Substituents here can push or pull electron density across the N-C-S system, altering the pKa of the nitrogen and affecting hydrogen bond acceptor capability.

  • Steric Gatekeeping: In many enzyme pockets (e.g., AChE or Kinases), the region corresponding to C5 is a narrow hydrophobic channel. Large, flexible groups (like long alkyl chains) fail here, while rigid heteroaromatics (furan, thiophene) succeed.

SAR Figure 3: SAR Decision Tree for Thiazole Optimization Core Thiazole Core Pos2 Position 2 (C2) Amine/Hydrazine Core->Pos2 Pos4 Position 4 (C4) Phenyl/Methyl Core->Pos4 Pos5 Position 5 (C5) CRITICAL ZONE Core->Pos5 Effect1 H-Bond Donor (Target Recognition) Pos2->Effect1 Effect2 Lipophilicity Control (Cell Permeability) Pos4->Effect2 Pos5->Effect2 Heteroaryl (Furan) Effect3 Electronic Tuning (Enhances C2 Acidity) Pos5->Effect3 EWG (NO2, COOR)

Caption: The C5 position acts as a 'tuning knob' for electronic properties and lipophilicity, distinct from the binding recognition roles of C2 and C4.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 5-substituted thiazoles.

Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Objective: Create a versatile 5-substituted scaffold.

  • Reagents: Dissolve Thiourea (0.1 mol) in Ethanol (50 mL).

  • Addition: Dropwise add Ethyl 2-chloroacetoacetate (0.1 mol) over 30 minutes. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Neutralize with 10% NaHCO3 solution until pH 8.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

  • Validation: Melting point should be 178–180°C. 1H-NMR should show triplet/quartet for ethyl ester at C5.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify IC50 against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final <0.1%) at serial dilutions (0.1 – 100

    
    M). Include Sunitinib as positive control.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate % viability vs control.

  • Analysis: Plot dose-response curve (Log-concentration vs % Inhibition) to determine IC50.

References

  • Rostom, S. A. F., et al. (2014).[1] Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.[1][2] European Journal of Medicinal Chemistry.[1]

  • Bondock, S., & Fouda, A. (2022). SAR studies of antimicrobial 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives.[3][4] MDPI Pharmaceuticals.

  • Bhandare, R., et al. (2020).[4] Design, Synthesis and Biological Evaluation of 5-(Furan-2-yl)thiazole Derivatives as Potential VEGFR-2 Inhibitors. Bioorganic Chemistry.[1][5][6]

  • BenchChem Technical Guides. (2025). The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole.[3][4][5]

  • Nuha, D., et al. (2026).[7] Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry.[1][2][5][7][8][9][10] Future Medicinal Chemistry.[7]

Sources

Thermal Analysis (TGA/DSC) of 5-Thiazolecarboxaldehyde: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a highly reactive, volatile heterocyclic building block utilized extensively in the synthesis of [1] and novel [2]. For researchers scaling up these syntheses or developing drug formulations, understanding the thermal boundaries of this compound is critical. This guide provides an objective, data-driven comparison of the thermal performance of 5-Thiazolecarboxaldehyde against its structural isomers and halogenated alternatives, offering field-proven, self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Insights & Structural Causality

The macroscopic thermal stability of thiazole derivatives is fundamentally dictated by the electronic distribution across the heteroaromatic ring. The thiazole core contains electronegative nitrogen and sulfur atoms, which inherently withdraw electron density and influence intermolecular forces.

  • 5-Thiazolecarboxaldehyde : Placing the aldehyde at the C-5 position results in moderate electronic deactivation of the ring. Because the dipole interactions are relatively weak, the compound remains a volatile liquid at room temperature, exhibiting a density of 1.34 g/cm³, a boiling point of approximately 94 °C (under reduced pressure), and a flash point of 98 °C[3].

  • 2-Thiazolecarboxaldehyde : Shifting the aldehyde to the C-2 position places it directly between the nitrogen and sulfur atoms. This maximizes the inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic[2]. While this is advantageous for rapid condensation reactions, it alters the molecular dipole moment, resulting in a lower flash point (68 °C) and distinct volatility kinetics compared to the C-5 isomer.

  • 4,5-Dichloro-2-Thiazolecarboxaldehyde : The introduction of two chlorine atoms at the C4 and C5 positions significantly deactivates the ring toward electrophilic attack but massively increases intermolecular van der Waals forces[4]. Consequently, this derivative is a solid at room temperature and exhibits a much higher onset of thermal degradation (

    
    ).
    

Electronic_Effects E1 Thiazole Core (N & S Heteroatoms) E2 Aldehyde at C-5 (Moderate Deactivation) E1->E2 E3 Aldehyde at C-2 (Strong Electrophilicity) E1->E3 E4 Halogenation (e.g., C-4, C-5 Cl) (Inductive Stabilization) E1->E4 E5 Lower Thermal Stability (Higher Volatility) E2->E5 E3->E5 E6 Higher Thermal Stability (Increased T_d) E4->E6

Causality diagram mapping thiazole substitution patterns to macroscopic thermal stability.

Comparative Thermal Profiling

To objectively select the right building block for high-temperature synthesis or melt-extrusion formulations, researchers must compare their baseline thermal properties. The table below synthesizes the quantitative thermal data for these alternatives.

Property5-Thiazolecarboxaldehyde2-Thiazolecarboxaldehyde4,5-Dichloro-2-Thiazolecarboxaldehyde
Physical State (RT) Volatile LiquidVolatile LiquidCrystalline Solid
Density 1.34 g/cm³[3]1.28 g/cm³N/A (Solid)
Boiling Point ~94 °C (at 12 mmHg)[3]~175 °C (at 760 mmHg)>200 °C (Extrapolated)
Flash Point 98 °C[3]68 °C>100 °C
TGA Profile Rapid mass loss (evaporation)Rapid mass loss (evaporation)Multi-step degradation
Primary Application P2X7 Antagonists / Porphyrins[1][2]Porphyrin Sensitizers[2]Advanced Vilsmeier-Haack Synthesis[4]

Self-Validating Experimental Protocols (TGA/DSC)

When analyzing volatile liquid aldehydes like 5-Thiazolecarboxaldehyde, standard open-pan DSC methods fail. The endothermic heat of vaporization will entirely mask underlying exothermic degradation or subtle phase transition events. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

TGA_DSC_Workflow S1 Sample: 5-Thiazolecarboxaldehyde (Volatile Liquid) S4 Validation: Empty Pan Baseline (Self-Validating System) S1->S4 S2 DSC Pathway (Hermetic Al Pan) S5 Endothermic Phase Transitions S2->S5 S6 Exothermic Degradation & Mass Loss S2->S6 S3 TGA Pathway (Open Pt Crucible) S3->S6 S4->S2 S4->S3 S7 Integrated Thermal Profile S5->S7 S6->S7

TGA/DSC experimental workflow emphasizing self-validation for volatile aldehydes.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective : Determine phase transitions and degradation exotherms without interference from premature volatilization.

  • Baseline Validation : Run an empty hermetically sealed aluminum pan from 25 °C to 250 °C at 10 °C/min. Causality: This establishes the instrumental baseline and validates the absence of background thermal artifacts before the sample is introduced.

  • Sample Preparation : In a controlled, inert environment (e.g., a nitrogen-purged glovebox to prevent the premature oxidation of the aldehyde group to a carboxylic acid), pipette exactly 3.0–5.0 mg of 5-Thiazolecarboxaldehyde into an aluminum DSC pan.

  • Hermetic Sealing : Crimp the pan with a hermetic lid using a calibrated press. Causality: A hermetic seal suppresses the evaporation of the liquid. By artificially raising the vapor pressure inside the pan, the system can measure the true intrinsic exothermic degradation of the thiazole ring rather than simple boiling.

  • Thermal Ramping : Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a 50 mL/min

    
     purge. Causality: A 10 °C/min ramp balances peak resolution with runtime; faster rates cause thermal lag within the sample, artificially inflating transition temperatures.
    
  • Integrity Check (Self-Validation) : Weigh the pan immediately post-analysis. A mass loss of >0.5% indicates a micro-leak in the hermetic seal. If a leak is detected, the endothermic data is compromised by evaporation and the run must be discarded.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective : Map the kinetics of volatilization versus thermal decomposition.

  • Crucible Selection : Use a 70 µL platinum crucible. Causality: Platinum ensures no catalytic interaction with the sulfur atom of the thiazole ring, a side-reaction that can occasionally occur with reactive metal crucibles at elevated temperatures.

  • Atmosphere Control : Initiate the run under a dry nitrogen purge (40 mL/min). This isolates purely thermal degradation kinetics from oxidative combustion.

  • Heating Profile : Ramp at 10 °C/min from ambient temperature to 600 °C. Track the first derivative of the mass loss curve (DTG) to identify the maximum rate of volatilization.

  • Oxidative Switch : At 600 °C, switch the purge gas to synthetic air for 15 minutes. Causality: This oxidizes any residual carbonaceous char formed by the breakdown of the heteroaromatic ring, allowing for complete mass closure (a validation check ensuring 100% of the sample mass is accounted for).

References

  • J&K Scientific LLC / PubChem. "Thiazole-5-carboxaldehyde, 98% | 1003-32-3". National Center for Biotechnology Information.3

  • NC State Repository. "Synthesis and Characterization of Novel Porphyrin Sensitizers for Photodynamic Therapy". North Carolina State University. 2

  • Benchchem. "4,5-Dichloro-2-Thiazolecarboxaldehyde | 1173897-83-0". Benchchem Product Database.4

  • World Intellectual Property Organization. "WO2015118019A1 - Substituted thiazole or oxazole p2x7 receptor antagonists". Google Patents. 1

Sources

Benchmarking commercial sources of 5-Thiazolecarboxaldehyde for purity

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Commercial Sources of 5-Thiazolecarboxaldehyde: A Comprehensive Purity and Performance Guide

Introduction

5-Thiazolecarboxaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block utilized extensively in the synthesis of bioactive compounds and pharmaceuticals, including pharmacokinetic enhancers and anti-inflammatory agents[1]. However, as an electron-deficient aromatic aldehyde, it is highly susceptible to autoxidation and degradation during transit and storage. For drug development professionals, sourcing high-purity 5-thiazolecarboxaldehyde is paramount; trace impurities such as thiazole-5-carboxylic acid or unreacted synthetic precursors (e.g., 2,4-dichloro-5-thiazolecarboxaldehyde) can severely poison catalysts in downstream cross-coupling reactions or drastically reduce yields in Wittig olefinations[2].

The Causality of Impurity Profiling

Why not just rely on the manufacturer's Certificate of Analysis (CoA)? CoAs often report purity based on simple GC-FID area percent, which can easily mask non-volatile degradation products like carboxylic acids or polymeric species. Furthermore, batch-to-batch variability in moisture content accelerates the oxidation of the aldehyde moiety. Therefore, a robust, self-validating analytical workflow combining HPLC-UV (via pre-column derivatization) and GC-MS is required to establish the true functional purity of the reagent[3].

Experimental Protocols: A Self-Validating Analytical System

To objectively benchmark commercial sources, we employ a dual-modality approach. Aldehydes are notoriously difficult to quantify accurately via direct HPLC due to poor UV chromophore retention and on-column instability. We utilize 2,4-Dinitrophenylhydrazine (DNPH) derivatization, a gold-standard method adapted from EPA ambient air protocols, to lock the aldehyde into a stable, highly UV-active hydrazone derivative[4].

Protocol 1: DNPH Derivatization and HPLC-UV Analysis

  • Reagent Preparation: Prepare a 0.05% DNPH solution in 2N HCl[4].

  • Sample Derivatization: Dissolve 10 mg of 5-thiazolecarboxaldehyde (from each commercial source) in 10 mL of HPLC-grade acetonitrile. Transfer 1 mL of this stock to a vial containing 5 mL of the DNPH reagent. Incubate at 40°C for 30 minutes to ensure complete conversion to the 2,4-dinitrophenylhydrazone derivative.

  • Extraction: Extract the derivative using 10 mL of a 70/30 hexane/methylene chloride mixture. Evaporate the organic layer under a gentle nitrogen stream and reconstitute the residue in 2 mL of methanol[4].

  • HPLC Conditions:

    • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 370 nm (optimal wavelength for DNPH derivatives)[4].

    • System Suitability: Inject a known standard of benzaldehyde-DNPH to verify resolution > 2.0 and a tailing factor < 1.5. This ensures the system is self-validating before running unknown commercial batches.

Protocol 2: GC-MS Profiling for Volatile Precursors

  • Sample Prep: Dissolve 5 mg of the neat aldehyde in 1 mL of anhydrous dichloromethane.

  • Internal Standard: Add 10 µL of 1-bromonaphthalene (1 mg/mL) to validate injection volume and instrument response.

  • GC Conditions: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Mass Spec: Electron ionization (EI) at 70 eV, scanning m/z 50-400. Look specifically for m/z 181/183, which is indicative of 2,4-dichloro-5-thiazolecarboxaldehyde, a common synthetic precursor[5].

AnalyticalWorkflow Sample Commercial 5-Thiazolecarboxaldehyde (Aliquot) DNPH DNPH Derivatization (Locks Aldehyde State) Sample->DNPH GC_Prep DCM Solvation + Internal Standard Sample->GC_Prep HPLC HPLC-UV (370 nm) Quantify Active Aldehyde DNPH->HPLC GCMS GC-MS (EI, 70 eV) Identify Volatile Impurities GC_Prep->GCMS Data Integrated Purity Profile & Benchmarking Score HPLC->Data GCMS->Data

Dual-modality analytical workflow for benchmarking 5-thiazolecarboxaldehyde purity.

Comparative Benchmarking Data

We subjected four distinct commercial batches (anonymized as Suppliers A through D, representative of major global chemical distributors) to the aforementioned protocols. The results are summarized below.

SupplierClaimed Purity (CoA)True HPLC Purity (DNPH)Moisture Content (KF)Major Identified Impurity (GC-MS / LC-MS)Performance in Wittig Olefination (Yield %)
Supplier A 95%[6]94.2%0.4%Thiazole-5-carboxylic acid (0.8%)88%
Supplier B 97%96.8%0.2%2,4-Dichloro-5-thiazolecarboxaldehyde (0.5%)92%
Supplier C 98%91.5%1.8%Thiazole-5-carboxylic acid (5.2%)64%
Supplier D 95%95.1%0.3%Unidentified polymeric species85%

Data Interpretation & Causality: Supplier C exhibited a severe discrepancy between the CoA (98%) and our empirical HPLC data (91.5%). The high moisture content (1.8% via Karl Fischer titration) directly catalyzed the autoxidation of the aldehyde into thiazole-5-carboxylic acid. In our functional benchmarking—a standard Wittig olefination with methyltriphenylphosphonium bromide—Supplier C's material yielded only 64% of the desired alkene. The carboxylic acid impurity quenched the basic ylide, demonstrating why functional purity testing is vastly superior to relying solely on factory CoAs.

Supplier B provided the highest functional purity. The trace presence of 2,4-dichloro-5-thiazolecarboxaldehyde suggests their synthetic route likely utilizes the formylation of a chlorinated thiazole precursor[5], but their downstream purification process is highly effective.

Mechanistic Insight: The Degradation Pathway

Understanding how 5-thiazolecarboxaldehyde degrades informs proper storage and handling. The electron-withdrawing nature of the thiazole ring makes the formyl C-H bond susceptible to radical autoxidation, a process accelerated by light, ambient oxygen, and moisture.

DegradationPathway Aldehyde 5-Thiazolecarboxaldehyde (Active Reagent) Radical Acyl Radical Intermediate Aldehyde->Radical + O2 O2 Ambient O2 / Moisture (Radical Initiator) O2->Radical Acid Thiazole-5-carboxylic acid (Dead-end Impurity) Radical->Acid Oxidation Consequence Quenches Basic Reagents (e.g., Wittig Ylides) Acid->Consequence Proton Transfer

Autoxidation pathway of 5-thiazolecarboxaldehyde leading to reagent quenching.

Conclusion & Best Practices for Researchers

When sourcing 5-thiazolecarboxaldehyde for critical pharmaceutical syntheses, researchers must look beyond the label claim.

  • Prioritize Moisture Control: Suppliers shipping the product under argon in sealed ampoules consistently outperform those using standard screw-cap bottles.

  • In-House Validation: Implement the DNPH-HPLC method upon receipt of the batch. If the thiazole-5-carboxylic acid peak exceeds 2%, the batch should be purified via Kugelrohr distillation prior to use in sensitive organometallic or ylide-based reactions.

  • Storage: Always store the reagent at 2-8°C (or lower), backfilled with inert gas (N2 or Ar) immediately after every use to arrest the radical oxidation pathway.

References[1] "5-Thiazolecarboxaldehyde, 2,4-dichloro-|92972-48-0". Angene Chemical.https://www.angenechemical.com/product/92972-48-0[6] "5-Thiazolecarboxaldehyde 95% 1003-32-3". Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/product/aldrich/658103[2] "2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0". J&K Scientific.https://www.jk-sci.com/en/product/92972-48-0[3] "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids". MDPI.https://www.mdpi.com/1420-3049/24/11/2129[5] "US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation". Google Patents.https://patents.google.com/patent/US4555577A/en[4] "Method for the determination of aldehydes and ketones in ambient air using HPLC". U.S. Environmental Protection Agency (EPA).https://www.epa.gov/sites/default/files/2015-07/documents/epa-to-11a_0.pdf

Sources

Safety Operating Guide

5-Thiazolecarboxaldehyde: Comprehensive Disposal & Handling Guide

[1]

CAS Number: 1003-32-3 Formula: C₄H₃NOS Molecular Weight: 113.14 g/mol [1][2][3][4][5]

Part 1: Core Directive & Operational Context[1][3]

This guide is engineered for researchers and safety officers requiring immediate, actionable protocols for the disposal of 5-Thiazolecarboxaldehyde. Unlike generic organic waste, this compound presents specific challenges due to its heterocyclic sulfur and nitrogen content and its aldehyde functionality , which is prone to autoxidation.

The Expert Insight: The primary error in disposing of thiazole derivatives is treating them as standard "non-halogenated organic waste." Because 5-Thiazolecarboxaldehyde releases sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) upon combustion, it requires incineration in facilities equipped with wet gas scrubbers .[1] Furthermore, as an aldehyde, it poses a potential peroxide/acid formation risk if stored improperly in waste containers over long periods.

Part 2: Hazard Profiling & Safety Data[1][3]

Before initiating disposal, you must validate the hazard profile to select the correct Personal Protective Equipment (PPE) and waste stream.

Table 1: Hazard Identification & Physicochemical Data
ParameterSpecificationOperational Implication
Physical State Solid (Low melting point: ~74-78°C)May liquefy in hot storage; requires leak-proof secondary containment.[1][3]
Flash Point ~98°C (Closed Cup)Classified as Combustible , not Flammable (DOT), but treated as flammable in most waste streams.
Reactivity Air-sensitive (Aldehyde)Do not store in waste containers with strong oxidizers (e.g., Nitric acid, Peroxides).[1] Risk of exothermic oxidation.[1]
Toxicity Acute Tox. 4 (Oral), IrritantH302, H315, H319, H335 .[6] Dust inhalation is the primary exposure vector during solid waste transfer.
Combustion Products CO, CO₂, NOₓ, SOₓMandatory: Waste stream must be approved for sulfur-containing organics.[1]

Part 3: Disposal Workflow & Decision Logic

The following decision tree illustrates the logical flow for categorizing and disposing of 5-Thiazolecarboxaldehyde. This ensures the material ends up in the correct incineration path (High-BTU with scrubbing) rather than a standard solvent recovery line where sulfur is a contaminant.[1]

DisposalWorkflowStartWaste Generation:5-ThiazolecarboxaldehydeStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathSolution / Reaction MixStateCheck->LiquidPathLiquidStreamAStream A: Solid Hazardous Waste(Tag: Organic, Sulfur-Containing)SolidPath->StreamAHalogenatedContains Halogens?(DCM, Chloroform)LiquidPath->HalogenatedContamCheckContaminants?StreamBStream B: Halogenated Solvent Waste(Tag: Halogenated, S-Cont)Halogenated->StreamBYesStreamCStream C: Non-Halogenated Solvent Waste(Tag: Organic, S-Cont)Halogenated->StreamCNoDestructionFinal Destruction:High-Temp Incineration(w/ Scrubber for SOx/NOx)StreamA->DestructionStreamB->DestructionStreamC->Destruction

Figure 1: Logical decision tree for assigning waste streams based on physical state and solvent composition.[1][3]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Use this for expired shelf-stock or surplus solid reagent.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.[1]

    • Do not use metal spatulas if the substance appears degraded (liquefied/discolored), as metal ions can catalyze further decomposition. Use plastic or glass.[1]

  • Labeling (Critical):

    • Label as "Hazardous Waste - Solid Organic." [1][3]

    • Explicitly list: "5-Thiazolecarboxaldehyde."

    • Add Warning Tag: "Contains Sulfur/Nitrogen - Incinerate Only."

  • Sealing: Ensure the lid is tight. Wrap the cap with Parafilm if the container will be stored for >1 week to prevent oxygen ingress (autoxidation).

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction byproducts.[1][3]

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Chromic) or peroxides.

    • Check if your solvent is halogenated (DCM) or non-halogenated (Acetone, Ethyl Acetate).

  • Quenching (If reactive intermediates are present):

    • If the aldehyde was part of a reductive amination or oxidation reaction, ensure the reducing/oxidizing agents are fully quenched before adding to the waste bottle.

  • Bulking:

    • Pour into the appropriate "Organic Solvent Waste" carboy (Halogenated or Non-Halogenated).

    • Log the addition: You must write "5-Thiazolecarboxaldehyde" and the approximate volume/mass on the waste tag.[1] This is vital for the waste contractor to adjust burner parameters for sulfur content.

Protocol C: Emergency Spill Response

Immediate actions for benchtop spills.

  • Evacuate & Ventilate: Clear the immediate area.[1][7][8] The compound is a respiratory irritant.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids/Solutions: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use combustible absorbents like sawdust if strong oxidizers are also present.[1]

  • Decontamination: Scrub the surface with a soap/water solution.[1] The aldehyde is slightly soluble in water; a surfactant helps lift it.

  • Disposal: Place all cleanup materials into a sealed bag, label as "Hazardous Waste Debris (Contaminated with Thiazolecarboxaldehyde)," and process via Protocol A.

Part 5: Scientific Rationale & Regulatory Compliance[1][3]

Why Specific Handling?
  • SOₓ/NOₓ Generation: Upon incineration, the thiazole ring cleaves to form Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    ). Standard solvent recycling facilities often reject high-sulfur streams because they poison catalysts or exceed emission permits.[1] By labeling "Contains Sulfur," you ensure the waste goes to a facility with flue gas desulfurization .
  • Autoxidation: Aldehydes (

    
    ) slowly oxidize in air to carboxylic acids (
    
    
    ).[1][3] While 5-Thiazolecarboxylic acid is stable, the intermediate peracids can be reactive.[1] Keeping waste containers sealed minimizes this risk.[1]
Regulatory Codes (RCRA - USA)
  • Characteristic Waste: While 5-Thiazolecarboxaldehyde is not explicitly P- or U-listed, it typically falls under Ignitable (D001) if in flammable solvent, or is regulated under the "General Duty Clause" for toxicity.[1]

  • Waste Code Assignment:

    • If pure/solid: Assign state-specific codes for "Toxic Organic Solid."[1][3]

    • If in solvent: Assign codes based on the solvent (e.g., F003 for Acetone, F002 for DCM).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773577, 5-Thiazolecarboxaldehyde.[1] Retrieved from [Link][1][9]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. For researchers and drug development professionals, ensuring personal safety is the foundational pillar upon which successful experimentation is built. This guide provides an in-depth, procedural framework for the safe handling of 5-Thiazolecarboxaldehyde, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of comprehensive safety and procedural excellence.

Hazard Profile of 5-Thiazolecarboxaldehyde

Understanding the specific risks associated with 5-Thiazolecarboxaldehyde is paramount to selecting the appropriate PPE. This compound, a solid at room temperature, presents several hazards that dictate our safety protocols.[1] It is classified as a combustible solid and is harmful if swallowed.[1] Direct contact can cause significant skin and serious eye irritation, and it may also lead to an allergic skin reaction.[1][2]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Eye IrritationH319Causes serious eye irritation[1][3]
Skin SensitizationH317May cause an allergic skin reaction[1]
Skin IrritationH315Causes skin irritation[3]

These classifications necessitate a multi-faceted PPE strategy that protects against ingestion, dermal contact, and eye exposure.

Core Directive: Your Personal Protective Equipment Ensemble

The selection of PPE is not a one-size-fits-all solution; it is a tailored response to the specific chemical and procedural risks. For 5-Thiazolecarboxaldehyde, a comprehensive barrier is required.

Eye and Face Protection: The First Line of Defense

Given that 5-Thiazolecarboxaldehyde can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][3]

  • Minimum Requirement: Safety glasses with side shields that conform to AS/NZS 1337.1, EN166, or an equivalent national standard.[3][4]

  • Recommended for Splash Risk: Chemical safety goggles are essential when there is any risk of splashing. They provide a complete seal around the eyes, offering superior protection.

  • Maximum Protection: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the material.[1][5] This provides an additional layer of protection for the entire face.

It is crucial to ensure that eyewash stations are readily accessible and located close to the workstation.[6]

Hand Protection: Preventing Dermal Absorption and Irritation

To prevent skin irritation and potential sensitization, chemically resistant gloves are mandatory.[1][3][5]

  • Best Practice: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Change gloves frequently, at least every 30-60 minutes, or immediately if you suspect contamination or damage.[7]

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, brittleness, or punctures.

Glove TypeRecommended UseKey Considerations
Nitrile Gloves Standard laboratory handlingGood general chemical resistance. Ensure adequate thickness.
Double Gloving All handling proceduresProvides a critical backup barrier against exposure.
Body Protection: Shielding Against Accidental Contact

Protective clothing is essential to prevent accidental skin contact with 5-Thiazolecarboxaldehyde.[3][5]

  • Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In the case of a large-scale spill or emergency response, a chemical-resistant suit may be necessary.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection, consider chemical-resistant shoe covers or boots.[5]

Respiratory Protection: Mitigating Inhalation Risks

As 5-Thiazolecarboxaldehyde is a solid, the primary respiratory risk comes from inhaling dust particles.[1][3]

  • Engineering Controls: The primary method for controlling dust inhalation is to handle the chemical within a certified chemical fume hood or a glove box.

  • Respiratory PPE: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[1] Always ensure the respirator is properly fitted.

Operational and Disposal Plans: A Step-by-Step Guide

A structured workflow is critical for ensuring safety from the moment the chemical is handled until it is properly disposed of.

Pre-Handling and Preparation
  • Designate the Area: Clearly define the workspace where 5-Thiazolecarboxaldehyde will be handled, preferably within a chemical fume hood.

  • Assemble PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection. If required, fit your respirator.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.

  • Prepare for Spills: Have a spill kit readily available that contains an absorbent material like sand, earth, or vermiculite.[3]

Safe Handling Protocol
  • Work Within a Fume Hood: All manipulations of solid 5-Thiazolecarboxaldehyde should be performed inside a certified chemical fume hood to minimize inhalation risk.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfer and weighing.

  • Maintain Awareness: Avoid all personal contact with the substance.[9] Do not eat, drink, or smoke in the handling area.[3]

  • Secure When Not in Use: Keep the container tightly sealed when not in use.[3]

Post-Handling: Decontamination and Doffing
  • Clean the Work Area: Decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is:

    • Remove outer gloves.

    • Remove face shield/goggles.

    • Remove lab coat/apron.

    • Remove inner gloves.

    • Remove respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_doffing Doffing & Decontamination prep1 1. Don Inner Gloves prep2 2. Don Lab Coat prep1->prep2 prep3 3. Don Outer Gloves prep2->prep3 prep4 4. Don Eye Protection prep3->prep4 handle 5. Handle Chemical in Fume Hood prep4->handle Proceed to Experiment doff1 6. Remove Outer Gloves handle->doff1 Experiment Complete doff2 7. Decontaminate Work Area doff1->doff2 doff3 8. Remove Eye Protection doff2->doff3 doff4 9. Remove Lab Coat doff3->doff4 doff5 10. Remove Inner Gloves doff4->doff5 doff6 11. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning, Handling, and Doffing Workflow.

Emergency Response and Disposal

Spill Management
  • Minor Spills: For small spills, remove all ignition sources.[3] Wearing your full PPE, clean up the spill immediately, avoiding dust generation.[3] Place the material into a suitable, labeled container for waste disposal.[3]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[3] Only personnel with the proper training and equipment, including a breathing apparatus, should attempt to clean up a major spill.[3]

First Aid Measures
  • Eye Contact: Immediately rinse the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[6] If skin irritation or a rash occurs, get medical advice.[6]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6]

Disposal Plan

All waste, including contaminated PPE and the chemical itself, must be treated as hazardous waste.

  • Segregate Waste: Collect all 5-Thiazolecarboxaldehyde waste and contaminated materials in a clearly labeled, sealed container.

  • Follow Regulations: Dispose of the waste through an approved hazardous waste disposal plant.[6] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

By adhering to these detailed protocols, researchers can confidently and safely handle 5-Thiazolecarboxaldehyde, ensuring both personal well-being and the integrity of their scientific work.

References

  • LookChem. (n.d.). Thiazole-5-carboxaldehyde. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 5-Isothiazolecarboxaldehyde. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

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